molecular formula C4H7NO3 B079075 N-Formyl-L-alanine CAS No. 10512-86-4

N-Formyl-L-alanine

Cat. No.: B079075
CAS No.: 10512-86-4
M. Wt: 117.1 g/mol
InChI Key: SRBATDDRZARFDZ-VKHMYHEASA-N
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Description

N-Formyl-L-alanine is a protected derivative of the proteinogenic amino acid L-alanine, where the alpha-amino group is formylated. This modification is of significant interest in peptide chemistry and immunology research. In synthetic chemistry, the N-formyl group serves as a versatile protecting group for the amino terminus during solid-phase peptide synthesis (SPPS), preventing undesired side reactions and enabling the sequential assembly of complex peptides. Its stability under standard coupling conditions and its selective removal under specific, mild conditions make it a valuable tool for constructing well-defined peptide sequences.

Properties

IUPAC Name

(2S)-2-formamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBATDDRZARFDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878743
Record name DL-Alanine, N-formyl-
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Molecular Weight

117.10 g/mol
Source PubChem
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CAS No.

10512-86-4, 5893-10-7
Record name N-Formylalanine
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Record name N-Formyl-DL-alanine
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Record name N-Formyl-L-alanine
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Record name DL-Alanine, N-formyl-
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Record name N-formyl-L-alanine
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Foundational & Exploratory

N-Formyl-L-alanine: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Formyl-L-alanine is a derivative of the proteinogenic amino acid L-alanine, characterized by the presence of a formyl group attached to the alpha-amino group. This modification imparts distinct chemical properties that make it a subject of interest in various scientific disciplines, including biochemistry and pharmacology. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Core Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C4H7NO3[1][2]
Molecular Weight 117.10 g/mol [1][3]
Melting Point 147-148 °C[2]
Boiling Point 83-86 °C (at 29 Torr)[2]
Density (Predicted) 1.223 ± 0.06 g/cm³[2]
pKa (Predicted) 3.50 ± 0.10[2]
Appearance White to almost white powder/crystal[2]
Solubility Information not widely available
Refractive Index -32 ° (C=4, EtOH)[2]
Storage Temperature 0-5°C[2]

Chemical Structure and Identification

The structural identity of this compound is defined by its specific arrangement of atoms and chemical bonds.

Synonyms: (S)-2-Formamidopropanoic acid, (2S)-2-formamidopropanoic acid, Formyl-L-alanine, For-Ala-OH.[1][2]

Chemical Identifiers:

  • CAS Number: 10512-86-4[2]

  • PubChem CID: 1810758[1]

  • InChI: InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)/t3-/m0/s1

  • SMILES: CC(--INVALID-LINK--NC=O)

N_Formyl_L_alanine_Structure cluster_0 cluster_1 C1 C O1 O C1->O1 O2 OH C1->O2 C2 C1->C2 N N C2->N C_beta CβH3 C2->C_beta L_alanine L-Alanine Backbone H_N H N->H_N C_formyl C N->C_formyl O_formyl O C_formyl->O_formyl H_formyl H C_formyl->H_formyl formyl_group Formyl Group

Caption: 2D structure of this compound.

Experimental Protocols

General N-Formylation of L-Alanine:

Materials:

  • L-Alanine

  • Formic acid (85-98%)

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add L-alanine.

  • Add toluene to the flask to create a suspension.

  • Add 1.2 to 2.0 equivalents of formic acid to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-9 hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization or column chromatography if necessary.

Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific applications and scales. The use of activating agents like dicyclohexylcarbodiimide (DCC) with formic acid can also be employed to facilitate the formylation, particularly in solid-phase peptide synthesis.[7][8]

Synthesis_Workflow start Start: L-Alanine reagents Add Formic Acid and Toluene start->reagents reflux Heat to Reflux (with Dean-Stark trap) reagents->reflux monitor Monitor Reaction (TLC, water collection) reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Removal (Rotary Evaporation) cool->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify end End: this compound purify->end

Caption: General workflow for the synthesis of this compound.

Biological Context and Signaling

The biological role of this compound is not as extensively characterized as its parent amino acid, L-alanine. L-alanine is a non-essential amino acid that plays a crucial role in protein synthesis and the glucose-alanine cycle, which is vital for energy metabolism.[9][10]

N-formylated peptides, in general, are known to play significant roles in the innate immune system. For instance, N-formylmethionine-leucyl-phenylalanine (fMLP) is a potent chemoattractant for neutrophils and other phagocytic leukocytes, acting through formyl peptide receptors (FPRs). While this compound itself has not been identified as a major signaling molecule in these pathways, its existence as a formylated amino acid derivative suggests a potential, though currently unexplored, role in biological systems. Further research is required to elucidate any specific signaling pathways or biological activities directly associated with this compound.

References

The Biological Significance of N-Formyl Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-formyl amino acids, particularly N-formylmethionine (fMet), represent a fundamental component of protein synthesis in prokaryotes and eukaryotic organelles like mitochondria.[1][2][3][4][5][6][7] Their presence in the extracellular space serves as a potent danger signal to the innate immune system, indicating bacterial invasion or cellular damage.[6][7][8][9][10] This recognition is primarily mediated by a specific class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[8][9][11][12][13] Activation of FPRs on immune cells, such as neutrophils and monocytes, triggers a cascade of intracellular signaling events, culminating in a robust inflammatory and antimicrobial response, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).[8][14][15][16] Dysregulation of N-formyl peptide signaling is implicated in a wide array of pathological conditions, from chronic inflammatory diseases and neurodegenerative disorders to cancer and cardiovascular ailments.[4][12][15][17][18] This technical guide provides an in-depth overview of the biological significance of N-formyl amino acids, their receptors, signaling pathways, and the experimental methodologies used to study their effects, tailored for researchers, scientists, and drug development professionals.

Introduction to N-Formyl Amino Acids

In the vast majority of bacteria and in eukaryotic organelles of bacterial origin—mitochondria and chloroplasts—protein synthesis is initiated with a modified amino acid, N-formylmethionine (fMet).[1][2][3][4][5][6][7] This N-terminal formylation is a critical step, and the resulting N-formyl peptides are released upon protein turnover or cell lysis.[1] In contrast, protein synthesis in the eukaryotic cytosol begins with an unmodified methionine, which is often cleaved post-translationally.[2] This fundamental difference forms the basis of a key surveillance mechanism of the innate immune system. The presence of N-formyl peptides in the extracellular milieu is interpreted as a "danger signal," indicating either a breach by invading bacteria or damage to host tissues leading to the release of mitochondrial components.[6][7][8][9][10]

The Formyl Peptide Receptor Family

The biological effects of N-formyl peptides are mediated by a small family of seven-transmembrane G protein-coupled receptors known as the Formyl Peptide Receptors (FPRs).[8][9][11][12][13] In humans, this family consists of three members:

  • FPR1: The first member of the family to be identified, FPR1 is a high-affinity receptor for the prototypical N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF).[19] It is predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes.[20]

  • FPR2 (also known as ALX/FPR2): This receptor is more promiscuous, binding to a wide variety of ligands, including N-formyl peptides (with generally lower affinity than FPR1), as well as non-formylated peptides and lipid mediators like lipoxin A4.[20][21] FPR2 is expressed on a broader range of cells, including myeloid cells, epithelial cells, and endothelial cells.[20]

  • FPR3: The least characterized member of the family, FPR3 does not bind fMLF but interacts with other, mainly non-formylated, peptides.[19] Its expression is largely confined to monocytes and macrophages.[19]

Signaling Pathways of Formyl Peptide Receptors

Upon ligand binding, FPRs undergo a conformational change that activates associated heterotrimeric G proteins, primarily of the Gαi subtype.[11] This initiates a cascade of downstream signaling events that are crucial for the cellular response.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαiβγ FPR->G_protein Activation G_alpha Gαi G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Hydrolysis Ligand N-Formyl Peptide Ligand->FPR Binding MAPK MAPK Cascade (p38, ERK1/2) G_alpha->MAPK Activation G_beta_gamma->PLCb Activation PI3K PI3K G_beta_gamma->PI3K Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC PKC DAG->PKC Activation Cellular_Response Cellular Responses (Chemotaxis, Phagocytosis, ROS Production) Ca_release->Cellular_Response PKC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: FPR Signaling Pathway.

The primary signaling cascade involves the Gβγ subunit activating Phospholipase Cβ (PLCβ).[11] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[22] IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor, leading to the release of stored calcium into the cytosol.[22] This rise in intracellular calcium is a key signal for many cellular responses. The Gαi subunit, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) cascades, including p38 and ERK1/2.[11][20]

Biological Functions and Pathophysiological Roles

The activation of FPRs and their downstream signaling pathways culminates in a variety of cellular responses, which are critical for both physiological and pathological processes.

Key Biological Functions:

  • Chemotaxis: The directed migration of immune cells towards the source of N-formyl peptides is a hallmark of the inflammatory response.[8][14]

  • Phagocytosis: Engulfment of bacteria and cellular debris.[8]

  • Degranulation: Release of antimicrobial proteins and enzymes from intracellular granules.[8]

  • Reactive Oxygen Species (ROS) Production: Generation of superoxide and other reactive oxygen species to kill invading pathogens.[16]

Involvement in Disease:

  • Inflammatory Diseases: Dysregulated FPR signaling contributes to chronic inflammatory conditions.[12][15]

  • Neurodegenerative Diseases: N-formyl peptides and FPRs are implicated in neuroinflammation associated with diseases like Alzheimer's.[17][18]

  • Cancer: FPRs are expressed on various cancer cells and can influence tumor growth, metastasis, and angiogenesis.[12][15]

  • Cardiovascular Diseases: FPR signaling is involved in atherosclerosis and myocardial infarction.[4][18]

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of various ligands for the different FPRs are critical determinants of the biological response. The following tables summarize key quantitative data for a selection of N-formyl peptides and other FPR ligands.

Table 1: Binding Affinities (Kd) of Ligands for Formyl Peptide Receptors

LigandReceptorCell Type/SystemKd (nM)Reference(s)
fMLFHuman FPR1Neutrophils~1[17]
fMLFHuman FPR2Transfected Cells~430[17]
fMLFChimeric FPR2/FPR1Transfected Cells105 -> 1.6[13]
[3H]fMLPHuman FPR1Recombinant1[23]

Table 2: Potency (EC50) of Ligands in Functional Assays

LigandReceptorAssayCell TypeEC50 (nM)Reference(s)
fMLFMouse FPRCalcium MobilizationTransfected HEK 293~50[24]
fMLFMouse FPR2Calcium MobilizationTransfected HEK 293~5000[24][25]
fMLFMouse FPR2ChemotaxisTransfected HEK 293~5000[25]
fMIFLHuman FPR2Calcium MobilizationTransfected RBL89[17]
fMIVILHuman FPR2Calcium MobilizationTransfected RBL400[17]
fMLFIIHuman FPR2Calcium Mobilization-1500-fold more potent than fMLF[17]
fMMYALFHuman FPR1/FPR2--10 - 160[20]
fMYFINILTLHuman FPR1/FPR2--10 - 160[20]
fMLKLIVHuman FPR1/FPR2--10 - 160[20]
WKYMVmHuman FPR1Calcium MobilizationTransfected Cells25[9]
WKYMVmHuman FPR2Calcium MobilizationTransfected Cells0.075[9]
FPR-A14Human FPRChemotaxisNeutrophils42[9]
FPR-A14Human FPRCalcium MobilizationNeutrophils630[9]
Compound 25Human FPR1pERK1/2-83[4]
Compound 25Human FPR1Calcium Mobilization-890[4]
Compound 25Human FPR2pERK1/2-70[4]
Compound 25Human FPR2Calcium Mobilization-51[4]
Compound 26Human FPR1pERK1/2-93[4]
Compound 26Human FPR1Calcium Mobilization-55[4]
Compound 26Human FPR2Calcium Mobilization-52[4]

Table 3: Inhibitory Constants (Ki/IC50) of Antagonists for Formyl Peptide Receptors

AntagonistReceptorAssayCell TypeKi/IC50Reference(s)
Quin C7Human FPR2-Transfected CellsKi = 6.7 µM[1]
Compound 10Human FPR1BindingTransfected CellsKi ~100 nM[26]
Boc-MLFHuman FPR1Superoxide Production-IC50 = 0.63 µM[27]

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This assay measures the directed migration of neutrophils towards a chemoattractant gradient through a porous membrane.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Quantification Neutrophil_Isolation 1. Neutrophil Isolation (from whole blood) Add_Neutrophils 5. Add Neutrophils to Upper Chamber Neutrophil_Isolation->Add_Neutrophils Chemoattractant_Prep 2. Prepare Chemoattractant (e.g., fMLF) Add_Chemoattractant 3. Add Chemoattractant to Lower Chamber Chemoattractant_Prep->Add_Chemoattractant Place_Membrane 4. Place Porous Membrane Add_Chemoattractant->Place_Membrane Place_Membrane->Add_Neutrophils Incubate 6. Incubate at 37°C Add_Neutrophils->Incubate Remove_Non_Migrated 7. Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Stain_Migrated 8. Fix and Stain Migrated Cells Remove_Non_Migrated->Stain_Migrated Quantify 9. Quantify Migrated Cells (Microscopy) Stain_Migrated->Quantify

Caption: Chemotaxis Assay Workflow.

Materials:

  • Freshly isolated human neutrophils

  • Boyden chamber or Transwell inserts (3-5 µm pore size)

  • Assay medium (e.g., HBSS with Ca2+/Mg2+)

  • Chemoattractant (e.g., fMLF)

  • Fixative (e.g., methanol)

  • Stain (e.g., Diff-Quik)

  • Light microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.[8][11] Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.[12]

  • Assay Setup:

    • Add the chemoattractant solution (e.g., fMLF at various concentrations) to the lower wells of the Boyden chamber or 24-well plate.[8]

    • Carefully place the porous membrane (Transwell insert) over the lower wells, ensuring no air bubbles are trapped.[15]

    • Add the neutrophil suspension to the upper chamber of the inserts.[8]

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes to allow for cell migration.[8]

  • Quantification:

    • After incubation, remove the inserts.[8]

    • Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.[11]

    • Fix the membrane with methanol and stain with a suitable stain like Diff-Quik.[11][12]

    • Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.[11][12]

    • Alternatively, migrated cells in the lower chamber can be quantified by measuring their ATP levels using a luminescence-based assay.[22]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement Cell_Prep 1. Prepare Cells (e.g., FPR-expressing cell line) Load_Cells 3. Load Cells with Fluo-4 AM Cell_Prep->Load_Cells Dye_Loading_Solution 2. Prepare Fluo-4 AM Loading Solution Dye_Loading_Solution->Load_Cells Wash_Cells 4. Wash to Remove Excess Dye Load_Cells->Wash_Cells Baseline 5. Measure Baseline Fluorescence Wash_Cells->Baseline Add_Agonist 6. Add Agonist (e.g., fMLF) Baseline->Add_Agonist Record_Fluorescence 7. Record Fluorescence Kinetically Add_Agonist->Record_Fluorescence Analyze_Data 8. Analyze Data (Calculate EC50) Record_Fluorescence->Analyze_Data

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • FPR-expressing cells (e.g., transfected HL-60 cells or primary neutrophils)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluo-4 AM (calcium-sensitive dye)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • FPR agonist (e.g., fMLF)

  • Fluorescence microplate reader with kinetic reading capability

Procedure:

  • Cell Preparation: Seed FPR-expressing cells into the wells of a black, clear-bottom microplate. For non-adherent cells like neutrophils, pre-coat the plate with Poly-D-Lysine.[14]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 in assay buffer. Probenecid can be added to prevent dye leakage.[5][14]

    • Remove the culture medium from the cells and add the dye loading solution.[14]

    • Incubate at 37°C for 45-60 minutes in the dark.[14]

    • Wash the cells with assay buffer to remove excess dye.[5][7]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (Excitation ~490 nm, Emission ~525 nm).[14]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[14]

    • Use the instrument's automated injection system to add the FPR agonist at various concentrations.[14]

    • Record the fluorescence intensity kinetically (e.g., every 1-2 seconds) for a set period to capture the transient increase in intracellular calcium.[14]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.[9]

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and number of binding sites (Bmax) of a radiolabeled ligand for its receptor, or to determine the affinity (Ki) of an unlabeled compound through competition.

Materials:

  • Cell membranes expressing the target FPR

  • Radiolabeled ligand (e.g., [3H]fMLP)

  • Unlabeled competitor compounds

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the FPR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[28]

  • Assay Setup (Saturation Binding):

    • In a 96-well plate, add the cell membrane preparation, binding buffer, and increasing concentrations of the radiolabeled ligand.[28]

    • For determining non-specific binding, add a high concentration of an unlabeled ligand to a parallel set of wells.[28]

  • Assay Setup (Competition Binding):

    • Add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound.[29]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[28]

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[28]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[29]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[28]

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.[29]

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.[28]

Conclusion

N-formyl amino acids and their corresponding receptors are central players in the innate immune response, acting as a critical surveillance system for bacterial infection and tissue injury. The intricate signaling pathways initiated by FPR activation lead to a coordinated and potent cellular response that is essential for host defense. However, the very mechanisms that protect us can also contribute to the pathology of a wide range of diseases when dysregulated. A thorough understanding of the biological significance of N-formyl amino acids, the quantitative aspects of their interactions with FPRs, and the methodologies to study these processes is paramount for the development of novel therapeutic strategies targeting this important signaling axis. This guide provides a foundational resource for researchers and drug development professionals aiming to explore and exploit the multifaceted roles of N-formyl peptide signaling in health and disease.

References

N-Formyl-L-alanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Formyl-L-alanine, a key derivative of the amino acid L-alanine. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis methodologies, and significant applications in biochemical and pharmaceutical research.

Core Compound Data

This compound is a modified amino acid where a formyl group is attached to the nitrogen of L-alanine. This modification is crucial for its role as a building block in peptide synthesis and for its use in various biochemical studies.[1]

PropertyValueReference
CAS Number 10512-86-4[2]
Molecular Formula C4H7NO3[2]
Molecular Weight 117.1 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 147-148 °C[2]
Optical Rotation [α]D20 = -41 ± 2º (c=1 in MeOH)[1]

Synthesis of this compound

The N-formylation of L-alanine is a critical step for its application in peptide synthesis, serving as a protective group. Several laboratory-scale methods can be employed for this purpose.

Experimental Protocol: Formylation using Formic Acid and DCC

One common and efficient method for the N-formylation of amino acids is the use of formic acid activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[3] This method can be adapted for the synthesis of this compound.

Materials:

  • L-alanine

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Activation of Formic Acid: In a flask, formic acid (25 mmol) and DCC (12.5 mmol) are combined in diethyl ether (14.5 mL) at 0 °C and stirred for 4 hours. This reaction forms the active formylating reagent.[3]

  • Filtration: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct.[3]

  • Concentration: The filtrate is concentrated under vacuum to reduce the volume.[3]

  • Formylation Reaction: The concentrated formylating reagent is added to a solution of L-alanine in DMF containing DIEA.[3]

  • Incubation: The reaction is incubated, for instance, at 4 °C overnight, to ensure complete formylation while minimizing side reactions.[3]

  • Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques.

G cluster_activation Activation of Formic Acid cluster_formylation Formylation of L-alanine Formic_Acid Formic Acid Activation Mixing in Diethyl Ether at 0°C Formic_Acid->Activation DCC DCC DCC->Activation Active_Reagent Active Formylating Reagent Activation->Active_Reagent L_alanine L-alanine in DMF/DIEA Formylation Incubation (e.g., 4°C overnight) L_alanine->Formylation Purification Purification Formylation->Purification Filtration Filtration to remove DCU Active_Reagent->Filtration Filtration->Formylation Final_Product This compound Purification->Final_Product G Start Resin with free amine Couple_1 Couple with This compound Start->Couple_1 N-terminal formylation Couple_2 Couple with next Fmoc-amino acid Start->Couple_2 Standard SPPS Deprotect_1 No Deprotection (N-terminus blocked) Couple_1->Deprotect_1 Cleavage Cleavage from resin Deprotect_1->Cleavage For N-formylated peptide Deprotect_2 Fmoc Deprotection Couple_2->Deprotect_2 Elongation Peptide Elongation Deprotect_2->Elongation G cluster_source Source of N-formylated peptides Bacteria Bacteria fMet_peptides N-formylated peptides (PAMPs/DAMPs) Bacteria->fMet_peptides Mitochondria Damaged Mitochondria Mitochondria->fMet_peptides FPR Formyl Peptide Receptor (FPR) on Immune Cells fMet_peptides->FPR Signaling Intracellular Signaling Cascade FPR->Signaling Response Immune Response (e.g., Chemotaxis, Inflammation) Signaling->Response

References

The Enigmatic Presence of N-Formyl-L-alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylated molecules, particularly peptides, are significant players in the intricate signaling network of the innate immune system. Originating from bacterial protein synthesis and damaged mitochondria, these molecules act as potent chemoattractants, guiding immune cells to sites of infection and inflammation. While the role of N-formylmethionine-containing peptides is well-established, the natural occurrence and physiological significance of simpler N-formylated amino acids, such as N-Formyl-L-alanine, remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of N-formylated compounds in biological systems, with a specific focus on the available data, or lack thereof, concerning this compound. We delve into the established biosynthesis of N-formylated molecules, their interaction with formyl peptide receptors (FPRs), and the downstream signaling cascades they initiate. Furthermore, this guide outlines the experimental methodologies crucial for the detection and characterization of these compounds, aiming to equip researchers with the foundational knowledge to investigate the potential role of this compound in health and disease.

Introduction to N-Formylated Molecules in Biological Systems

N-formylation is a chemical modification where a formyl group (-CHO) is added to an amino group. In biology, this modification is most notably found at the N-terminus of proteins synthesized in bacteria and eukaryotic organelles like mitochondria.[1] This is a consequence of the initiation of protein synthesis with N-formylmethionine (fMet).[2] The degradation of these proteins releases N-formylated peptides into the extracellular environment, where they function as microbe-associated molecular patterns (MAMPs) or damage-associated molecular patterns (DAMPs).[3][4] These molecules are recognized by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes.[4][5] The interaction between N-formyl peptides and FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the innate immune response.[6][7]

While the scientific literature is replete with studies on N-formyl peptides, particularly the prototypical N-formyl-methionyl-leucyl-phenylalanine (fMLP), the existence and function of free N-formylated amino acids, such as this compound, are not well-documented in a biological context. This guide will synthesize the existing knowledge on N-formylated compounds and highlight the significant knowledge gaps concerning this compound.

Natural Occurrence and Biosynthesis

The primary source of naturally occurring N-formylated peptides is the protein synthesis machinery of bacteria and mitochondria.[1][8]

Biosynthesis of N-Formylmethionine

The formylation of the initiator methionine is a crucial step in bacterial and mitochondrial protein synthesis. This process is catalyzed by the enzyme methionyl-tRNA formyltransferase (MTF) . MTF transfers a formyl group from 10-formyltetrahydrofolate (10-fTHF) to methionyl-tRNAfMet, forming N-formylmethionyl-tRNAfMet. This modified aminoacyl-tRNA is then delivered to the ribosome to initiate protein synthesis.

Biosynthesis_of_fMet 10-formyltetrahydrofolate 10-formyltetrahydrofolate MTF Methionyl-tRNA formyltransferase (MTF) 10-formyltetrahydrofolate->MTF Methionyl-tRNAfMet Methionyl-tRNAfMet Methionyl-tRNAfMet->MTF N-Formylmethionyl-tRNAfMet N-Formylmethionyl-tRNAfMet MTF->N-Formylmethionyl-tRNAfMet Ribosome Ribosome N-Formylmethionyl-tRNAfMet->Ribosome N-formylated protein N-formylated protein Ribosome->N-formylated protein

This compound: A Gap in the Literature

Despite the well-characterized pathway for N-formylmethionine, there is a conspicuous absence of information regarding a specific biosynthetic pathway for free this compound in any organism. While the chemical synthesis of this compound is established, its natural production by biological systems has not been reported. It is plausible that N-formylated alanine residues could exist within bacterial or mitochondrial proteins, and their degradation could release this compound-containing peptides or even free this compound. However, direct evidence for this is currently lacking.

Physiological Role and Signaling Pathways

The physiological roles of N-formylated compounds are intrinsically linked to their interaction with FPRs.

Formyl Peptide Receptors (FPRs)

In humans, there are three main types of FPRs: FPR1, FPR2 (also known as ALX), and FPR3.[4][5] These receptors are expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on some non-hematopoietic cells.[4][9] They are G protein-coupled receptors that, upon ligand binding, activate intracellular signaling pathways.

FPR Signaling Cascade

The binding of an N-formyl peptide agonist to FPR1, the high-affinity receptor for fMLP, induces a conformational change that activates heterotrimeric G proteins of the Gi family.[9] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling pathways:

  • Phospholipase C (PLC) Pathway: Gβγ activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[7]

  • Phosphoinositide 3-kinase (PI3K) Pathway: Gβγ also activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a key second messenger in cell migration and phagocytosis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of FPRs can also lead to the activation of MAPK cascades, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and inflammation.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 Gi Gi FPR1->Gi G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 PI3K PI3K PIP3 PIP3 PI3K->PIP3 G_beta_gamma->PLC G_beta_gamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Degranulation Degranulation Ca2->Degranulation MAPK MAPK Cascade PKC->MAPK ROS ROS Production PKC->ROS Akt Akt Activation PIP3->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis N-formyl peptide N-formyl peptide N-formyl peptide->FPR1

Potential Role of this compound

Currently, there is no published evidence to suggest that free this compound can act as a ligand for any of the formyl peptide receptors. The high potency of peptides like fMLP is attributed to the specific interactions of their amino acid side chains with the receptor binding pocket. It is conceivable that the small methyl side chain of alanine might not provide sufficient interaction for high-affinity binding and receptor activation. However, without experimental data, this remains speculative. Future research is needed to investigate the potential chemotactic or other biological activities of this compound.

Quantitative Data

Quantitative data on the concentrations of N-formylated compounds in biological samples are crucial for understanding their physiological relevance.

Table 1: Concentrations of N-Formylated Compounds in Biological Samples

CompoundOrganism/Sample TypeConcentrationMethod of DetectionReference
N-formylmethionyl-leucyl-phenylalanine (fMLP)E. coli culture supernatantPotent chemoattractant activity observedChemotaxis assay
N-formylated peptidesHuman plasma (sepsis)Elevated levels detectedMass Spectrometry[2]
This compound Not Reported Not Reported Not Applicable N/A

Note: The table highlights the lack of quantitative data for this compound in biological systems.

Experimental Protocols

The detection and quantification of N-formylated compounds in complex biological matrices require sensitive and specific analytical techniques.

Sample Preparation

A generic workflow for the extraction of small molecules like N-formylated amino acids from biological samples would typically involve:

  • Homogenization: Tissues are homogenized in a suitable buffer.

  • Protein Precipitation: Proteins are precipitated using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid).

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the small molecules is collected.

  • Drying and Reconstitution: The supernatant may be dried down and reconstituted in a solvent compatible with the analytical method.

Sample_Preparation_Workflow Start Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization Start->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Analysis Analysis (LC-MS/MS) Supernatant_Collection->Analysis

Analytical Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in biological samples.

Table 2: Exemplar HPLC-MS/MS Parameters for N-Acyl Alanine Analysis (Adaptable for this compound)

ParameterDescription
Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientA gradient from low to high organic phase (Mobile Phase B) over several minutes
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative mode
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ or [M-H]⁻ for this compound (m/z 118.05 or 116.03)
Product Ion (Q3)Specific fragment ions of this compound
Collision EnergyOptimized for the specific precursor-product ion transition

Note: This is a hypothetical protocol for this compound based on methods for similar molecules. Specific parameters would need to be optimized.

Chemotaxis Assay

To assess the biological activity of this compound, a chemotaxis assay using a Boyden chamber or a similar system can be employed.

  • Cell Preparation: Isolate primary neutrophils from fresh blood or use a neutrophil-like cell line (e.g., HL-60).

  • Chamber Setup: Place a porous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of the chamber.

  • Loading: Add a solution containing the test compound (this compound) to the lower well. Add the cell suspension to the upper well.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 1-2 hours).

  • Quantification: Count the number of cells that have migrated through the membrane to the lower well, for example, by microscopy after staining or by using a plate reader for fluorescently labeled cells.

Conclusion and Future Directions

The study of N-formylated molecules has provided profound insights into the mechanisms of innate immunity. The well-established role of N-formyl peptides as potent chemoattractants highlights the importance of this class of molecules in host defense. However, this in-depth guide reveals a significant knowledge gap concerning the natural occurrence, biosynthesis, and physiological function of the simplest N-formylated amino acid, this compound.

The lack of data on endogenous this compound presents both a challenge and an opportunity for researchers. The development and application of highly sensitive analytical methods, such as targeted LC-MS/MS, are crucial first steps to determine if free this compound is present in biological systems and at what concentrations. Should its natural occurrence be confirmed, further studies will be necessary to elucidate its biosynthetic pathway and to investigate its potential biological activities, including its ability to interact with formyl peptide receptors.

Unraveling the biology of this compound could open new avenues in our understanding of inflammatory processes and may reveal novel endogenous signaling molecules. This technical guide serves as a foundational resource for scientists poised to explore this uncharted territory in the field of immunomodulatory molecules.

References

N-Formyl-L-alanine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of N-Formyl-L-alanine

A summary of the known physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C4H7NO3[1]
Molecular Weight 117.10 g/mol [1]
Melting Point 147-148 °C[2]
Boiling Point 83-86 °C (at 29 Torr)[2]
pKa 3.50 ± 0.10 (Predicted)[2]
Appearance White to almost white powder to crystal[2]

Solubility Profile of this compound

Direct quantitative solubility data for this compound in common laboratory solvents is scarce. However, based on the principles of chemical structure and the solubility of analogous compounds, a qualitative assessment can be made.

Expected Solubility:

  • Water: Amino acids are generally soluble in water[3]. The presence of the polar formyl group and the carboxylic acid and amide functionalities in this compound suggests it will be soluble in water.

  • Alcohols (Methanol, Ethanol): Amino acids are typically slightly soluble to soluble in alcohols[3]. For instance, L-alanine is soluble in 80% ethanol[3]. It is anticipated that this compound will exhibit some degree of solubility in lower-chain alcohols.

  • Polar Aprotic Solvents (DMSO, DMF): For a related compound, N-Formyl-Met-Leu-Phe, solubility is significantly higher in DMSO (30 mg/ml) and DMF (25 mg/ml) compared to ethanol (0.5 mg/ml) or PBS (0.1 mg/ml)[4]. This suggests that this compound is also likely to be soluble in these solvents.

  • Non-polar Solvents (e.g., Diethyl Ether): L-alanine is insoluble in diethyl ether[3]. Due to the polar nature of this compound, it is expected to have very low solubility in non-polar organic solvents.

It is important to note that the formylation of the amino group removes its basic character, which will influence its solubility behavior, particularly in response to pH changes, when compared to the parent L-alanine.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard for determining the solubility of amino acid derivatives.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

G cluster_0 Experimental Workflow A Prepare saturated solution of this compound in the chosen solvent at a specific temperature. B Equilibrate the solution (e.g., by stirring for 24-48 hours). A->B C Filter the solution to remove undissolved solid. B->C D Take a known volume of the clear filtrate. C->D E Evaporate the solvent completely. D->E F Weigh the remaining solid residue. E->F G Calculate solubility (e.g., in g/L or mg/mL). F->G

Caption: Gravimetric method for solubility determination.

Spectrophotometric Method

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored product.

G cluster_1 Spectrophotometric Workflow H Prepare a series of standard solutions of known concentrations. I Measure the absorbance of the standard solutions to create a calibration curve. H->I J Prepare a saturated solution and filter it. K Dilute the saturated filtrate to a concentration within the range of the calibration curve. J->K L Measure the absorbance of the diluted filtrate. K->L M Determine the concentration from the calibration curve and calculate the original solubility. L->M

Caption: Spectrophotometric workflow for solubility.

High-Performance Liquid Chromatography (UPLC/HPLC)

UPLC/HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds with low solubility.

G cluster_2 UPLC/HPLC Workflow N Develop a suitable UPLC/HPLC method for this compound. O Prepare a calibration curve using standard solutions of known concentrations. N->O P Prepare a saturated solution and filter it. Q Inject a known volume of the diluted filtrate into the UPLC/HPLC system. P->Q R Determine the concentration from the peak area by comparison with the calibration curve. Q->R S Calculate the original solubility. R->S

Caption: UPLC/HPLC workflow for solubility determination.

Biological Relevance and Signaling Pathways

N-formylated peptides, including those containing this compound, are recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). These receptors are primarily found on immune cells and play a crucial role in the innate immune response to bacterial infections and tissue damage.

The binding of an N-formylated peptide to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.

G cluster_3 FPR1 Signaling Pathway Ligand This compound FPR1 FPR1 Receptor Ligand->FPR1 G_Protein Heterotrimeric G-protein (Gi) FPR1->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified FPR1 signaling pathway.

Conclusion

References

Spectroscopic Profile of N-Formyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Formyl-L-alanine, a formylated derivative of the amino acid L-alanine. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, metabolomics, and analytical chemistry. This guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Introduction

This compound is a molecule of interest in various biochemical studies. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quantification in complex biological matrices. This document serves as a centralized resource for such data, aiming to facilitate research and development activities involving this compound.

Spectroscopic Data Summary

The following sections and tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the expected chemical shifts and coupling constants for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~4.5Quintet~7.2
Hβ (CH₃)~1.4Doublet~7.2
NH~8.2Doublet~7.8
CHO~8.0Singlet-
COOH~11.0Broad Singlet-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
~50
Cβ (CH₃)~17
C=O (Amide)~163
C=O (Carboxyl)~175
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: FT-IR Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad
N-H stretch (Amide)3350-3250Medium
C-H stretch (Alkyl)2980-2940Medium
C=O stretch (Carboxylic acid)~1730Strong
C=O stretch (Amide I)~1660Strong
N-H bend (Amide II)~1550Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
117Moderate[M]⁺ (Molecular Ion)
72High[M - COOH]⁺
44High[CH₃CHNH₂]⁺
28Moderate[CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of 5-10 mg of this compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS.

FT-IR Spectroscopy Protocol
  • Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectral data were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC-MS Parameters:

    • Injector temperature: 250°C

    • Oven temperature program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

    • Carrier gas: Helium

    • Ion source temperature: 230°C

    • Electron energy: 70 eV

    • Mass range: 20-200 m/z

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

To illustrate the logical flow of the spectroscopic analysis, the following diagrams are provided.

SpectroscopicAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Start This compound Sample Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_IR Prepare KBr Pellet Start->Prep_IR Prep_MS Dissolve in Volatile Solvent Start->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts (ppm) Coupling Constants (Hz) NMR->Data_NMR Data_IR Wavenumbers (cm⁻¹) Peak Intensities IR->Data_IR Data_MS m/z Ratios Relative Intensities MS->Data_MS Interpretation Confirm Structure of This compound Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for the Spectroscopic Analysis of this compound.

N-Formyl-L-alanine: A Thermochemical Properties Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-alanine is a derivative of the proteinogenic amino acid L-alanine, characterized by a formyl group attached to its amino terminus. This modification alters its chemical properties and potential biological activity, making it a molecule of interest in various research and development domains, including peptide chemistry and drug design. A thorough understanding of its thermochemical properties is fundamental for process optimization, stability assessment, and computational modeling. This technical guide synthesizes the available physical data for this compound, highlights the current gap in experimental thermochemical data, and provides a detailed overview of the established experimental methodologies for determining these crucial parameters.

Introduction

The formylation of amino acids is a key chemical modification that can influence peptide structure, function, and metabolic stability. This compound, as a simple N-formylated amino acid, serves as a valuable model compound for studying the impact of such modifications. Its thermochemical properties, including the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of sublimation, are essential for a range of applications. These data are critical for chemical engineers designing synthesis and purification processes, for computational chemists developing accurate molecular models, and for drug development professionals assessing the stability and degradation pathways of novel therapeutics.

Despite its importance, a comprehensive review of the scientific literature reveals a notable absence of experimentally determined thermochemical data for this compound. This guide aims to address this gap by providing a consolidated source of its known physical properties and detailing the standard experimental protocols that would be employed for the determination of its thermochemical characteristics.

Physicochemical and Thermochemical Data

While extensive experimental thermochemical data for this compound is not currently available in the public domain, a summary of its known physical properties is presented in Table 1. The lack of experimental values for key thermochemical parameters such as the standard enthalpy of formation and combustion is a significant data gap for this compound. The values presented are a mix of experimental and predicted data from various chemical databases.

PropertyValueData TypeSource(s)
Molecular Formula C₄H₇NO₃---INVALID-LINK--[1]
Molecular Weight 117.10 g/mol Calculated--INVALID-LINK--[1]
Melting Point 147-148 °CExperimental--INVALID-LINK--[2][3]
Boiling Point 83-86 °C at 29 TorrExperimental--INVALID-LINK--[2][3]
Density 1.223 ± 0.06 g/cm³Predicted--INVALID-LINK--[2][3]
Enthalpy of Formation Data not available--
Enthalpy of Combustion Data not available--
Enthalpy of Sublimation Data not available--
Heat Capacity Data not available--

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies that are employed to determine the key thermochemical properties of compounds such as this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermochemical property that can be used to derive the standard enthalpy of formation (ΔfH°). The primary technique for its determination for solid organic compounds is oxygen bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed pellet of crystalline this compound (approximately 1 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to make contact with the sample.

  • Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen before being pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an adiabatic or isoperibol calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals (e.g., every 30 seconds) until a stable final temperature is reached.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is rinsed with distilled water. The nitric acid formed from the combustion of any residual atmospheric nitrogen is quantified by titration. The length of the unburned fuse wire is also measured.

  • Calculation: The heat of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Analysis & Calculation weigh Weigh Sample pelletize Pelletize Sample weigh->pelletize fuse Attach Fuse Wire pelletize->fuse place Place Sample in Bomb fuse->place add_water Add Water place->add_water seal Seal Bomb add_water->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge Bomb in Water pressurize->submerge equilibrate Equilibrate & Record Ti submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp analyze_contents Analyze Bomb Contents (HNO3) record_temp->analyze_contents measure_fuse Measure Unburned Fuse record_temp->measure_fuse calculate Calculate ΔcH° analyze_contents->calculate measure_fuse->calculate

Workflow for Combustion Calorimetry.

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from the solid to the gaseous state. For compounds with low vapor pressure, such as amino acids, the Knudsen effusion method is a reliable technique for its determination.

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, a small container with a precisely machined small orifice.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber, and the temperature of the cell is precisely controlled. The mass of the cell can be monitored in situ with a sensitive microbalance, or the effusing vapor can be analyzed with a mass spectrometer.

  • Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured at a series of constant temperatures.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing species.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.

experimental_workflow_knudsen_effusion cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation load_sample Load Sample into Knudsen Cell place_in_vacuum Place Cell in High-Vacuum Chamber load_sample->place_in_vacuum set_temp Set and Stabilize Temperature (T1) place_in_vacuum->set_temp measure_mass_loss Measure Rate of Mass Loss (dm/dt)1 set_temp->measure_mass_loss repeat_temp Repeat for Multiple Temperatures (T2, T3...) measure_mass_loss->repeat_temp calc_vp Calculate Vapor Pressure (P) at each T repeat_temp->calc_vp plot_data Plot ln(P) vs. 1/T calc_vp->plot_data calc_enthalpy Calculate ΔsubH° from Slope plot_data->calc_enthalpy

Workflow for Knudsen Effusion Method.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of solids and liquids as a function of temperature.

Methodology:

  • Sample and Reference Preparation: A small, precisely weighed amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument's measurement cell.

  • Temperature Program: The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. This differential heat flow is recorded as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample with that of a known standard reference material (e.g., sapphire) run under the same conditions.

Relevance in Research and Drug Development

  • Enthalpy of Formation (ΔfH°): This value is a measure of the intrinsic stability of the molecule. It is crucial for calculating the enthalpies of other reactions involving this compound and is a key parameter in computational chemistry models used to predict reaction energies and mechanisms.

  • Enthalpy of Combustion (ΔcH°): Beyond its use in determining the enthalpy of formation, this parameter is important for safety assessments, particularly in manufacturing processes where thermal hazards need to be evaluated.

  • Enthalpy of Sublimation (ΔsubH°): This property is critical for understanding and modeling purification processes such as lyophilization (freeze-drying) and for assessing the physical stability of the solid form. It is directly related to the lattice energy of the crystal.

  • Heat Capacity (Cp): Heat capacity data are essential for calculating changes in enthalpy and entropy with temperature. This information is vital for process design, heat transfer calculations, and for understanding the thermodynamics of phase transitions.

Conclusion

This compound is a compound of significant interest, yet there is a clear lack of publicly available experimental thermochemical data. This guide provides a summary of its known physical properties and details the standard, robust experimental methodologies—bomb calorimetry, the Knudsen effusion method, and differential scanning calorimetry—that are required to determine its key thermochemical parameters. The generation of such data would be of considerable value to the scientific and industrial communities, enabling more precise process control, improved computational models, and a deeper understanding of the physicochemical properties of N-acylated amino acids.

References

The Pivotal Role of N-Formylation in Protein and Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation, the addition of a formyl group (-CHO) to the N-terminus of a peptide or the side chain of a lysine residue, is a critical modification in protein and peptide chemistry with far-reaching implications in biology and medicine. Initially identified as the initiating amino acid modification in bacterial protein synthesis, the significance of N-formylation extends to the intricate signaling of the innate immune system and presents novel opportunities for therapeutic intervention. This technical guide provides an in-depth exploration of N-formylation, encompassing its fundamental biochemistry, its role in cellular signaling, and detailed methodologies for its study and application in research and drug development.

The Biological Significance of N-Formylation

Initiation of Bacterial and Organellar Protein Synthesis

In bacteria, mitochondria, and chloroplasts, protein synthesis is initiated with N-formylmethionine (fMet).[1][2] The enzyme methionyl-tRNA formyltransferase catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to methionyl-tRNAi (Met-tRNAi), forming fMet-tRNAi. This formylated initiator tRNA is then recognized by the ribosomal machinery to start protein translation.[1][2] Following initiation, the formyl group is often removed by the enzyme peptide deformylase (PDF), and the N-terminal methionine may be subsequently cleaved by methionine aminopeptidase.[3] This fundamental difference between prokaryotic/organellar and eukaryotic cytosolic protein synthesis (which initiates with methionine) provides a basis for the selective targeting of bacteria.[1]

Chemoattraction and Innate Immunity

The innate immune system recognizes N-formylated peptides as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), as they are released by bacteria or from damaged mitochondria.[4][5] These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, guiding them to sites of infection or injury.[6][7] This recognition is mediated by a specific class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs).[8][9][10]

Formyl Peptide Receptors (FPRs) and Signaling

In humans, the FPR family consists of three main members: FPR1, FPR2, and FPR3.[5][8] These receptors are primarily expressed on immune cells and play a crucial role in mediating inflammatory responses.[9][11]

  • FPR1: This is a high-affinity receptor for many N-formylated peptides, with the canonical agonist being N-formyl-methionyl-leucyl-phenylalanine (fMLF).[5][12] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat pathogens.[13][14]

  • FPR2: Also known as the lipoxin A4 receptor (ALX), FPR2 is a more promiscuous receptor, binding to a wide variety of ligands, including N-formylated peptides (with generally lower affinity than FPR1), lipoxin A4, and various other pro- and anti-inflammatory mediators.[5][12][15] This dual nature allows FPR2 to participate in both the initiation and resolution of inflammation.[8]

  • FPR3: The function of FPR3 is the least characterized of the family, and fewer specific ligands have been identified.[8][11]

Upon ligand binding, FPRs activate downstream signaling pathways involving G-proteins, phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK), ultimately leading to the cellular responses mentioned above.[9][14]

Quantitative Data

Enzyme Kinetics

The enzymes responsible for the addition and removal of the N-formyl group, methionyl-tRNA formyltransferase and peptide deformylase, have been characterized kinetically.

EnzymeOrganismSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
Methionyl-tRNA formyltransferaseE. coli10-formyltetrahydrofolate13.5--[16]
Methionyl-tRNA formyltransferaseE. coliL-methionyl-tRNA(fMet)0.35--[16]
Peptide DeformylaseE. coliformyl-Met-Leu-p-nitroanilide20.3 ± 1.338 ± 21.9 x 106[17]
Peptide DeformylaseE. colifMAS1.4 mM1208.6 x 104[18]
Peptide DeformylaseS. pneumoniaefMAS1.9 mM1608.4 x 104[18]
Peptide DeformylaseS. aureusfMAS2.5 mM1104.4 x 104[18]
Peptide DeformylaseH. influenzaefMAS1.7 mM1307.6 x 104[18]
Ligand Binding Affinities for Formyl Peptide Receptors

The binding affinities of various N-formylated peptides and other ligands to FPR1 and FPR2 have been determined, highlighting the differential recognition by these receptors.

ReceptorLigandKi (nM)AssayReference
FPR1fMLFHigh AffinityG protein-coupled[11]
FPR2fMLFLow AffinityG protein-coupled[11]
E. coli Ni-PDFVRC3375 (inhibitor)0.24Enzyme inhibition[6]

Note: The terms "High Affinity" and "Low Affinity" are used when specific numerical values are not provided in the source material but the relative affinity is clearly stated.

Experimental Protocols

On-Resin N-Formylation of Peptides

This protocol describes a rapid and efficient one-pot method for the N-formylation of peptides synthesized on a solid support.[13][19][20]

Materials:

  • Peptide-bound resin

  • Dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

  • Reaction vessel (e.g., syringe with a filter)

  • Shaker

Procedure:

  • Swell the peptide-bound resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of pyridine and formic acid in DMF to the resin.

  • Gently agitate the mixture for 5 minutes.

  • Add acetic anhydride dropwise while continuing to agitate the mixture.

  • Continue the reaction at room temperature for 1-2 hours.

  • Drain the reaction mixture and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol.

  • Dry the resin under vacuum.

  • The N-formylated peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).

A more specific protocol using DCC activation is as follows[3][21]:

Materials:

  • Peptidyl-resin

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Prepare the formylating reagent by mixing formic acid and DCC in diethyl ether at 0°C for 4 hours.

  • Filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate using a rotary evaporator.

  • Add the concentrated formylating reagent and DIPEA to the peptidyl-resin in DMF.

  • Incubate the reaction overnight at 4°C.

  • Monitor the completion of the reaction using the Kaiser test.

  • Wash the resin and cleave the N-formylated peptide.

Detection of N-Formylated Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and characterizing N-formylated proteins.[22]

General Workflow:

  • Protein Extraction and Digestion: Extract proteins from the sample of interest and digest them into peptides using a protease such as trypsin.

  • Peptide Enrichment (Optional): To enhance the detection of N-formylated peptides, which may be of low abundance, an enrichment step can be performed. This can involve chromatographic techniques or affinity purification using antibodies specific for N-formylmethionine.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The N-formylation results in a mass shift of +28 Da on the N-terminal methionine.

  • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify peptides and proteins. The search parameters must be set to include N-terminal formylation as a variable modification. The high-resolution mass accuracy of modern mass spectrometers allows for the confident identification of this modification.

Western Blot Detection of N-Formylated Proteins

The use of a pan-N-formyl methionine-specific antibody allows for the detection of a wide range of N-formylated proteins by Western blot.[23][24]

Materials:

  • Protein samples

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Pan-N-formyl methionine-specific antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the pan-N-formyl methionine-specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

Peptide Deformylase Enzyme Assay

A continuous spectrophotometric assay can be used to measure the activity of peptide deformylase.[17]

Principle: This assay uses a synthetic substrate, formyl-Met-Leu-p-nitroanilide. Peptide deformylase removes the formyl group, and the resulting product is then cleaved by an aminopeptidase, releasing p-nitroaniline, which can be monitored by the increase in absorbance at 405 nm.

Materials:

  • Purified peptide deformylase

  • Formyl-Met-Leu-p-nitroanilide (substrate)

  • Aminopeptidase from Aeromonas proteolytica

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the substrate at various concentrations, and the aminopeptidase.

  • Initiate the reaction by adding a known amount of peptide deformylase.

  • Immediately monitor the increase in absorbance at 405 nm over time in a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fMLP N-Formyl Peptide (e.g., fMLF) FPR1 FPR1 fMLP->FPR1 G_protein Gαβγ FPR1->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha->PLC PI3K PI3K G_beta_gamma->PI3K MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_beta_gamma->MAPK_cascade PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Activates PKC->MAPK_cascade Cellular_Response Cellular Response (Chemotaxis, Degranulation, ROS Production) PKC->Cellular_Response PIP3_2 PIP3 PI3K->PIP3_2 Phosphorylates PIP2 Akt Akt PIP3_2->Akt Activates Akt->MAPK_cascade Akt->Cellular_Response MAPK_cascade->Cellular_Response Ca_release->PKC

Caption: FPR1 signaling cascade upon N-formyl peptide binding.

Experimental Workflows

Experimental_Workflow_Formylation_Detection cluster_synthesis Chemical Synthesis & Modification cluster_detection Detection in Biological Samples SPPS Solid-Phase Peptide Synthesis OnResin_Formylation On-Resin N-Formylation SPPS->OnResin_Formylation Cleavage_Purification Cleavage & Purification (HPLC) OnResin_Formylation->Cleavage_Purification Formylated_Peptide Pure N-Formylated Peptide Cleavage_Purification->Formylated_Peptide Sample_Lysis Cell/Tissue Lysis Protein_Digestion Protein Digestion (Trypsin) Sample_Lysis->Protein_Digestion Western_Blot Western Blot (pan-fMet Ab) Sample_Lysis->Western_Blot SDS-PAGE & Transfer LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Database_Search Database Search (+28 Da mod) LC_MSMS->Database_Search Identified_Proteins Identified N-Formylated Proteins Database_Search->Identified_Proteins Western_Blot->Identified_Proteins

Caption: Workflow for synthesis and detection of N-formylated peptides.

Conclusion and Future Directions

N-formylation is a post-translational modification of fundamental importance, bridging the gap between basic microbial processes and complex immunological responses in higher organisms. The distinct mechanisms of N-formylation and its recognition provide a fertile ground for the development of novel therapeutics, including new classes of antibiotics targeting peptide deformylase and modulators of formyl peptide receptors for the treatment of inflammatory diseases and cancer. The methodologies outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of N-formylation and harness its potential for scientific and clinical advancement. Future research will likely focus on the less-characterized roles of N-formylation, such as on lysine residues in eukaryotic proteins, and the development of more specific and potent FPR modulators.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-alanine is a modified amino acid that, like other N-formylated peptides, may play a significant role in inflammatory processes and the innate immune response. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting related pathways. These application notes provide detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a potential enzymatic assay approach.

Biological Significance: The N-Formyl Peptide Receptor Signaling Pathway

N-formylated peptides, originating from bacteria or damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1][2][3][4] These peptides are recognized by a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[1][2][3][4] The binding of an N-formylated ligand like this compound to FPR1 initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all key events in the innate immune response to infection and tissue injury.[5]

FPR1_Signaling_Pathway NFLA This compound FPR1 FPR1 NFLA->FPR1 G_protein Gαi / Gβγ FPR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3Kγ G_protein->PI3K Gβγ activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Degranulation Degranulation Ca_release->Degranulation ROS ROS Production (NADPH Oxidase) PKC->ROS Akt Akt Activation PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis

N-Formyl Peptide Receptor 1 (FPR1) Signaling Pathway.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility. Silylation is a common derivatization method for molecules with active hydrogens.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Extraction (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction Drying Drying (e.g., under Nitrogen) Extraction->Drying Derivatization Derivatization (Silylation with MTBSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

GC-MS Workflow for this compound Analysis.

Protocol: Silylation and GC-MS Analysis

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For tissue samples, homogenize in a suitable buffer and perform a liquid-liquid or solid-phase extraction to remove interfering substances.

    • Transfer an aliquot of the extract to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data (Expected)

ParameterExpected Value
Retention Time Dependent on the specific GC column and conditions, but expected to be in the mid-to-late region of the chromatogram.
Precursor Ion (M+) Expected m/z for the di-silylated derivative: 345.
Key Fragment Ions (m/z) Expected fragments include M-15 (loss of CH₃), M-57 (loss of C₄H₉), and ions characteristic of the silylated alanine structure.
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL
Linear Range 25-1000 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in complex biological matrices, often without the need for derivatization.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Reversed-Phase Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Chromatogram Chromatogram Peak Integration MS_Analysis->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Enzymatic_Assay_Workflow Sample Sample containing This compound Deformylation Enzymatic Deformylation (e.g., using a deformylase) Sample->Deformylation Alanine_Assay L-Alanine Detection (e.g., Alanine Dehydrogenase based assay) Deformylation->Alanine_Assay Detection Signal Detection (Colorimetric or Fluorometric) Alanine_Assay->Detection

References

Application Note: HPLC Analysis of N-Formyl-L-alanine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl-L-alanine is a derivative of the amino acid L-alanine. As with any component intended for use in research or pharmaceutical applications, establishing its purity is a critical step in quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for assessing the purity of this compound. This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method. The method is designed to separate the main component from potential process-related impurities and degradation products. Additionally, a chiral HPLC method is outlined for the determination of its enantiomeric purity.

Experimental Protocols

1. Achiral Purity Determination by Reversed-Phase HPLC

This method is designed to quantify the purity of this compound and to detect and quantify any related impurities.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 5-40% B; 15-20 min: 40% B; 20-21 min: 40-5% B; 21-26 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Theoretical Plates: Not less than 2000 for the this compound peak.

  • Repeatability: The relative standard deviation (RSD) of the peak area for six replicate injections of the standard solution should not be more than 2.0%.

Calculation of Purity:

The purity of this compound is calculated by the area normalization method:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

2. Enantiomeric Purity Determination by Chiral HPLC

This method is used to separate and quantify the L-enantiomer (this compound) from its D-enantiomer (N-Formyl-D-alanine). Direct analysis on a chiral stationary phase is preferred to avoid derivatization, which can introduce impurities.

Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Standard and Sample Preparation:

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of N-Formyl-DL-alanine and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This is used for system suitability to ensure separation of the enantiomers.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

System Suitability:

  • Resolution: The resolution between the this compound and N-Formyl-D-alanine peaks in the racemic standard injection should be not less than 1.5.

Calculation of Enantiomeric Purity:

The enantiomeric purity is calculated as follows:

% Enantiomeric Purity = [Area of L-enantiomer / (Area of L-enantiomer + Area of D-enantiomer)] x 100

Data Presentation

Table 1: Achiral Purity Analysis of this compound Batches

Batch NumberRetention Time (min)Peak Area% Purity
NFLA-0018.52452891099.85
NFLA-0028.51449823499.79
NFLA-0038.53455102399.91

Table 2: Enantiomeric Purity Analysis of this compound Batches

Batch NumberL-enantiomer AreaD-enantiomer Area% Enantiomeric Purity
NFLA-0014528910226499.95
NFLA-0024498234450199.90
NFLA-0034551023Not Detected>99.99

Table 3: Stability Study of this compound (Batch NFLA-001) at 40°C/75% RH

Time Point% Purity (Achiral)% Enantiomeric PurityTotal Impurities (%)
Initial99.8599.950.15
1 Month99.8299.950.18
3 Months99.7599.940.25
6 Months99.6899.940.32

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing of Sample and Standard dissolve Dissolution in Diluent weigh->dissolve injection Injection into HPLC System dissolve->injection separation Chromatographic Separation (C18 or Chiral Column) injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration calculation Calculation of Purity and Impurities integration->calculation report Final Report Generation calculation->report

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The described HPLC methods are suitable for the determination of both achiral and enantiomeric purity of this compound. The reversed-phase method effectively separates the main component from its potential impurities, while the chiral method provides accurate determination of the enantiomeric excess. These methods are robust and can be readily implemented in a quality control laboratory for routine analysis of this compound. The stability data indicates that this compound is relatively stable under accelerated conditions, with only a minor increase in total impurities over a six-month period.

N-Formyl-L-alanine: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Formyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine, featuring a formyl protecting group on the alpha-amino functionality. This seemingly simple modification imparts unique reactivity and stereochemical integrity, making it a valuable and versatile building block in modern organic synthesis. Its utility spans from being a cornerstone in peptide synthesis to a chiral precursor for the stereoselective construction of complex heterocyclic scaffolds and other biologically active molecules. This application note provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Key Applications

The strategic placement of the formyl group and the inherent chirality of the alanine backbone allow this compound to be employed in a variety of synthetic transformations. Key application areas include:

  • Peptide Synthesis: As a protected amino acid, it is a fundamental component in the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).

  • Heterocyclic Synthesis: The intrinsic functionality of this compound serves as a versatile starting point for the construction of chiral heterocycles, such as oxazolones and their derivatives.

  • Asymmetric Synthesis: The chiral center of this compound can be used to induce stereoselectivity in a range of chemical reactions, acting as a chiral auxiliary or a chiral starting material for the synthesis of enantiomerically pure compounds.

Data Summary

The following table summarizes quantitative data from key experiments utilizing this compound and its derivatives, highlighting its efficiency and stereoselectivity in various transformations.

Application/ReactionSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Peptide Synthesis This compoundN-Formyl-L-alanyl-peptide>95% (coupling)N/A>99%
Heterocycle Synthesis This compound4-Methyl-2-phenyloxazol-5(4H)-one85%N/ARacemization may occur
Asymmetric Synthesis This compound derivativeChiral β-lactam82%78:1 (trans:cis)N/A

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin pre-loaded with the C-terminal amino acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Allow the mixture to react for 15 minutes to form the activated ester.

  • Coupling: Add the activated this compound solution to the resin and agitate for 2 hours. Monitor the reaction progress using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups. The N-formyl group remains intact under these conditions.

  • Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude N-formyl peptide.

Expected Yield: Coupling efficiency is typically >95%. Overall peptide yield will vary based on the length and sequence of the peptide.

Synthesis of 4-Methyl-2-phenyloxazol-5(4H)-one from this compound

This protocol outlines the cyclization of this compound to form an oxazolone, a versatile intermediate for further synthetic transformations.

Materials:

  • This compound

  • Benzaldehyde

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 eq.), benzaldehyde (1.1 eq.), and anhydrous sodium acetate (0.8 eq.) in acetic anhydride (3 eq.).

  • Heat the mixture at 100°C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-methyl-2-phenyloxazol-5(4H)-one.

Expected Yield: Approximately 85%. Note that this reaction can lead to racemization at the alpha-carbon.

Deformylation of N-Formyl Peptides

This protocol describes the removal of the N-formyl group to liberate the free amine of the peptide.

Materials:

  • N-formyl peptide

  • Hydroxylamine hydrochloride

  • Methanol

  • Sodium acetate

Procedure:

  • Dissolve the N-formyl peptide (1 eq.) and hydroxylamine hydrochloride (5 eq.) in methanol.

  • Add sodium acetate (1 eq.) to the solution.

  • Stir the reaction mixture at 70°C for 90 minutes.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent and purify the resulting peptide by chromatography.

Expected Yield: 80-90%.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Peptide_Synthesis_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation This compound Activation (DIC/HOBt) Activation->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage Peptide N-Formyl Peptide Cleavage->Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Oxazolone_Synthesis Start This compound + Benzaldehyde Heating Heat (100°C) Start->Heating Reagents Acetic Anhydride, Sodium Acetate Reagents->Heating Product 4-Methyl-2-phenyloxazol-5(4H)-one Heating->Product

Caption: Synthesis of an Oxazolone Intermediate.

Chiral_Building_Block_Logic center This compound peptide Peptide Synthesis center->peptide Protected Amino Acid heterocycle Heterocycle Synthesis center->heterocycle Chiral Precursor asymmetric Asymmetric Synthesis center->asymmetric Chiral Auxiliary

Caption: Synthetic Utility of this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its stability under various reaction conditions, coupled with its inherent chirality, allows for its effective use in the synthesis of peptides, complex heterocyclic systems, and as a tool for inducing stereoselectivity. The protocols and data presented herein demonstrate its utility and provide a solid foundation for its application in diverse research and development endeavors.

References

Application Notes and Protocols: N-Formyl-L-alanine as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Formyl-L-alanine as a protecting group in peptide synthesis. This document outlines the rationale for its use, protocols for its introduction and removal, and its applications in the synthesis of biologically active peptides.

Introduction to the N-Formyl Protecting Group

In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The N-formyl group is a simple and effective protecting group for this purpose. It is stable under the acidic conditions often used for the cleavage of side-chain protecting groups and the peptide from the resin in solid-phase peptide synthesis (SPPS).[1][2] this compound, therefore, serves as a valuable building block in the synthesis of peptides where N-terminal formylation is desired or when a simple, acid-stable N-protecting group is required.

N-formylated peptides are of significant interest in immunology and drug development as they are known to be potent activators of formyl peptide receptors (FPRs), which are involved in the innate immune response.[3][4] The prototypical N-formylated peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), is a powerful chemoattractant for leukocytes.[5]

Data Summary: N-Formylation and Deprotection of Amino Acids

The following tables summarize quantitative data for common N-formylation and deprotection methods applicable to L-alanine.

Table 1: N-Formylation of Amino Acids

MethodFormylating AgentSolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Method A Formic Acid / DCCDiethyl ether / DMF0, then 44 h, then overnight70-75[6]
Method B Formic Acid / Acetic AnhydrideAcetic AnhydrideNot specifiedNot specifiedNot specified
Method C DMF / ImidazoleDMF6048 h47-79

Note: Yields are representative and can vary based on the specific amino acid and reaction scale.

Table 2: Deprotection of N-Formyl Groups

MethodDeprotecting AgentSolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Method D Hydrazine Vapor--58 hNot specified
Method E Hydrazine Monohydrate (2% w/v)DMFRoom Temp.3 x 3 minNot specified
Method F Hydroxylamine HydrochlorideMethanol50-702-10 h83-88

Note: Yields are representative and can vary based on the specific peptide and reaction conditions.

Experimental Protocols

Protocol 1: N-Formylation of L-alanine using Formic Acid and DCC

This protocol describes the preparation of this compound for use in peptide synthesis.

Materials:

  • L-alanine

  • Formic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve formic acid in diethyl ether at 0°C.

  • Slowly add an equimolar amount of DCC to the solution while stirring.

  • Continue stirring at 0°C for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the mixture to remove the DCU precipitate.

  • The resulting filtrate contains the activated formylating reagent.

  • In a separate flask, dissolve L-alanine in DMF.

  • Add the prepared formylating reagent to the L-alanine solution.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Solid-Phase Synthesis of an N-Formylated Peptide

This protocol outlines the general workflow for synthesizing a peptide with an N-terminal this compound on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a suitable activation method (e.g., HBTU/DIPEA in DMF). Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-Terminal Formylation: After coupling the final amino acid (L-alanine), perform an on-resin formylation.

    • Prepare the formylating reagent as described in Protocol 1 (or use another suitable method).

    • Add the formylating reagent to the peptidyl-resin and react overnight at 4°C.[6]

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the N-formylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA).[6]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Deprotection of the N-Formyl Group using Hydrazine

This protocol is for the removal of the N-formyl group from a peptide.

Materials:

  • N-formylated peptide

  • 2% (w/v) Hydrazine monohydrate in DMF

  • DMF

  • Reaction vessel

Procedure:

  • Dissolve the N-formylated peptide in DMF. If the peptide is on a solid support, swell the resin in DMF.

  • Add a solution of 2% hydrazine monohydrate in DMF to the peptide.

  • Agitate the mixture at room temperature.

  • The deprotection is typically rapid; perform the treatment for 3 minutes and repeat two more times.

  • Wash the peptide (or peptidyl-resin) thoroughly with DMF to remove excess hydrazine.

Visualizations

G Experimental Workflow for Solid-Phase Synthesis of an N-Formylated Peptide cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Purification start Start with Resin swell Swell Resin in DMF start->swell deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_fmoc couple_aa Couple Fmoc-Amino Acid (HBTU/DIPEA) deprotect_fmoc->couple_aa wash1 Wash with DMF couple_aa->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotect_fmoc Next Amino Acid couple_ala Couple L-Alanine repeat->couple_ala Final Amino Acid deprotect_final_fmoc Final Fmoc Deprotection couple_ala->deprotect_final_fmoc formylate N-terminal Formylation (Formic Acid/DCC) deprotect_final_fmoc->formylate wash2 Wash with DMF/DCM formylate->wash2 cleave Cleavage from Resin (95% TFA Cocktail) wash2->cleave precipitate Precipitate with Cold Diethyl Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure N-Formylated Peptide purify->end

Caption: Workflow for solid-phase synthesis of an N-formylated peptide.

G N-Formylated Peptide Signaling via Formyl Peptide Receptor 1 (FPR1) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ligand N-Formylated Peptide (e.g., fMLP) receptor FPR1 (G-Protein Coupled Receptor) ligand->receptor Binds g_protein Heterotrimeric G-protein (Gi) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pi3k PI3K g_protein->pi3k Activates mapk MAPK Cascade (ERK, p38) g_protein->mapk Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates chemotaxis Chemotaxis ca_release->chemotaxis degranulation Degranulation pkc->degranulation superoxide Superoxide Production pkc->superoxide akt Akt pi3k->akt gene_expression Inflammatory Gene Expression akt->gene_expression mapk->gene_expression

Caption: Signaling cascade initiated by N-formylated peptides via FPR1.

Applications in Research and Drug Development

The use of this compound as a protecting group is particularly relevant in the synthesis of peptides that are designed to interact with the formyl peptide receptors (FPRs). These receptors are expressed on various immune cells and play a critical role in host defense and inflammation.[3][7]

  • Immunology Research: Synthesizing N-formylated peptides allows for the study of FPR signaling pathways, leukocyte chemotaxis, and the inflammatory response.[4][8]

  • Drug Development: N-formylated peptides can be developed as agonists or antagonists of FPRs for therapeutic purposes. For instance, modulating FPR activity could be beneficial in inflammatory diseases, infectious diseases, and even cancer.[7][9]

  • Bioactive Peptide Synthesis: The N-formyl group can be used to protect the N-terminus of a peptide during the synthesis of complex molecules where other protecting groups may not be suitable due to their cleavage conditions.

By providing a stable N-terminal protecting group that can also confer biological activity, this compound is a versatile tool for peptide chemists and drug developers.

References

Application Notes and Protocols for the N-formylation of L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formylation is a crucial chemical modification of primary and secondary amines, including the alpha-amino group of amino acids like L-alanine. This process introduces a formyl group (-CHO) and is widely employed in peptide synthesis and the development of pharmaceuticals.[1][2][3] The formyl group serves as an effective protecting group for amines, preventing unwanted side reactions during subsequent synthetic steps.[1] N-formyl-L-alanine itself is a valuable building block in the synthesis of complex peptides and other biologically active molecules.[2] This document provides a detailed protocol for the N-formylation of L-alanine using a well-established method involving formic acid and acetic anhydride.

A variety of reagents can be used for N-formylation, including chloral, formic acid, and various activated formic acid derivatives.[4] The combination of formic acid and acetic anhydride is a commonly used and effective method for the N-formylation of amino acids.[4][5][6] This mixture generates acetic formic anhydride in situ, which acts as the active formylating agent.[3]

Comparative Data of N-formylation Methods

Several methods exist for the N-formylation of amines and amino acids. The choice of method can depend on factors such as substrate scope, reaction conditions, and desired yield. Below is a summary of different approaches.

Formylating Agent/MethodCatalyst/ConditionsTypical YieldsKey Features & Considerations
Formic Acid / Acetic AnhydrideIn situ formation of acetic formic anhydrideGood to ExcellentWidely used, effective for amino acids, but the anhydride is moisture-sensitive.[4][5][7]
Formic AcidSolvent-free, 80 °CGood to ExcellentSimple, but may result in lower yields for aliphatic amines compared to aromatic amines.[4]
Formic Acid / TolueneDean-Stark trap, reflux98% (for benzylamine)Practical procedure using aqueous formic acid, does not require anhydrous conditions.[7]
ChloralLow temperatureExcellentProduces chloroform as a byproduct.[4]
Formic Acid / Iodine (I₂)5 mol% I₂, 70 °C, solvent-freeGood to Excellent (up to 94%)Low cost, non-toxic, and environmentally friendly catalyst; preserves stereochemistry.[8]
Formamide / Sodium MethoxideModerate temperatureModerate to ExcellentSimple and convenient for primary and secondary amines, including amino acids.[1]
Formic Acid / DCC or EDCIN-methylmorpholineHighUsed for formylating amino acid esters.[6]

Experimental Protocol: N-formylation of L-alanine with Formic Acid and Acetic Anhydride

This protocol is based on the classical and widely cited method for the N-formylation of amino acids.[4][6]

Materials and Reagents:

  • L-alanine (CAS: 56-41-7)

  • Formic acid (88-98%, CAS: 64-18-6)

  • Acetic anhydride (CAS: 108-24-7)

  • Diethyl ether (CAS: 60-29-7)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH indicator paper or pH meter

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Formic acid is corrosive and can cause severe burns.

Procedure:

  • Preparation of the Formylating Agent (Acetic Formic Anhydride):

    • In a round-bottom flask equipped with a magnetic stir bar, add 3.0 equivalents of acetic anhydride.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add 1.2 equivalents of formic acid to the cooled acetic anhydride with continuous stirring.

    • Allow the mixture to stir at 0 °C for 2 hours to generate the acetic formic anhydride in situ.

  • N-formylation Reaction:

    • To the freshly prepared acetic formic anhydride solution, slowly add 1.0 equivalent of L-alanine in small portions while maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly add cold deionized water to quench the excess acetic anhydride. Caution: This reaction is exothermic.

    • Concentrate the aqueous solution under reduced pressure using a rotary evaporator to remove the bulk of the water, formic acid, and acetic acid.

    • The resulting residue can be further purified by recrystallization. A common solvent system for recrystallization is water/ethanol.

  • Purification (Recrystallization):

    • Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether.

    • Dry the purified this compound (CAS: 10512-86-4) in a desiccator under vacuum.[9]

Characterization:

The final product, this compound, should be a white powder.[2][9] It can be characterized by:

  • Melting Point: 147-148 °C[9]

  • NMR Spectroscopy (¹H NMR, ¹³C NMR)

  • Mass Spectrometry

  • Optical Rotation: [α]D20 = -41 ± 2º (c=1% in MeOH)[2]

Diagrams

Experimental Workflow for N-formylation of L-alanine

experimental_workflow start Start reagents 1. Reagents - L-alanine - Formic Acid - Acetic Anhydride start->reagents Gather mixing 2. Mix Acetic Anhydride and Formic Acid at 0°C reagents->mixing add_alanine 3. Add L-alanine at 0-5°C mixing->add_alanine reaction 4. Stir at Room Temp (12-18h) add_alanine->reaction quench 5. Quench with cold water reaction->quench evaporation 6. Concentrate under reduced pressure quench->evaporation recrystallization 7. Recrystallize (e.g., Water/Ethanol) evaporation->recrystallization product 8. Isolate & Dry This compound recrystallization->product end End product->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Logical Relationship of Reagents and Product

reaction_scheme cluster_reactants Reactants cluster_precursors In situ Preparation l_alanine L-Alanine (Amino Acid) product This compound (Product) l_alanine->product reacts to form formylating_agent Acetic Formic Anhydride (Formylating Agent) formylating_agent->product reacts to form byproduct Acetic Acid (Byproduct) formylating_agent->byproduct generates formic_acid Formic Acid formic_acid->formylating_agent forms acetic_anhydride Acetic Anhydride acetic_anhydride->formylating_agent forms

Caption: Relationship between reactants for this compound synthesis.

References

Applications of N-Formyl-L-alanine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Formyl-L-alanine is a derivative of the amino acid L-alanine in which the amino group is formylated. In medicinal chemistry, this modification serves a crucial role, primarily in the design and synthesis of peptides that modulate the activity of formyl peptide receptors (FPRs). These receptors are key players in the innate immune system, recognizing N-formylated peptides derived from bacteria and damaged mitochondria, and initiating an inflammatory response. The N-formyl group is a critical determinant for receptor recognition and activation. Consequently, this compound is a valuable building block for creating synthetic peptide agonists and antagonists of FPRs, which have therapeutic potential in a range of inflammatory diseases and cancers.

Key Applications in Medicinal Chemistry

The principal application of this compound in medicinal chemistry is its incorporation into synthetic peptides to target formyl peptide receptors (FPRs). These G protein-coupled receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a vital role in host defense and inflammation.

  • Chemoattractant Peptides: N-formylated peptides act as potent chemoattractants for immune cells.[1][2] By incorporating this compound into peptide sequences, researchers can design molecules that mimic these natural chemoattractants. This allows for the investigation of inflammatory processes and the development of agents that can modulate immune cell trafficking.

  • Modulation of Inflammatory Responses: Activation of FPRs by N-formylated peptides can trigger a cascade of inflammatory responses, including the release of pro-inflammatory mediators.[3] Synthetic peptides containing this compound can be designed as either agonists to enhance the immune response where needed (e.g., in infectious diseases or cancer immunotherapy) or as antagonists to suppress excessive inflammation (e.g., in chronic inflammatory diseases).

  • Structure-Activity Relationship (SAR) Studies: this compound serves as a fundamental component in SAR studies to understand the structural requirements for FPR binding and activation. By systematically replacing other N-formylated amino acids with this compound or by incorporating it into novel peptide sequences, medicinal chemists can probe the ligand-receptor interactions and optimize the potency and selectivity of new drug candidates.

Quantitative Bioactivity Data

While specific quantitative data for peptides containing exclusively this compound is not abundant in publicly available literature, the activity of the archetypal N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP), provides a benchmark for the potency of this class of compounds at FPRs. The biological activity of synthetic peptides is typically evaluated by their ability to bind to the receptor and to elicit a functional response, such as calcium mobilization.

Compound/PeptideReceptor TargetAssay TypeMeasured ActivityReference
fMLF (fMLP)FPR1Calcium MobilizationEC50 ≈ 5 nM[4]
WKYMVm-FITC (fluorescent ligand)FPR1Ligand BindingKd ≈ 10 nM[5]
3570-0208 (non-peptide antagonist)FPR1Ligand DisplacementKi = 374 ± 31 nM[5]

Experimental Protocols

Synthesis of this compound

A common method for the N-formylation of amino acids involves the use of a formylating agent such as a mixture of formic acid and acetic anhydride.

Materials:

  • L-Alanine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve L-alanine in an excess of formic acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled solution. The molar ratio of acetic anhydride to L-alanine should be approximately 1.1:1.

  • Allow the reaction mixture to stir in the ice bath for 2-4 hours, and then let it gradually warm to room temperature, continuing to stir overnight.

  • The solvent and excess reagents are removed under reduced pressure (rotary evaporation).

  • The resulting residue is triturated with cold diethyl ether to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The purity of the product can be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Solid-Phase Synthesis of an this compound Containing Peptide

This protocol describes the synthesis of a hypothetical tripeptide, For-Ala-Leu-Phe-OH, using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis of For-Ala-Leu-Phe-OH

SPPS_Workflow Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) Deprotection1->Coupling1 Wash1 Wash with DMF Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH Deprotection2->Coupling2 Wash2 Wash with DMF Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Wash3 Wash with DMF Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Formylation N-terminal Formylation (Formic Acid/DCC) Deprotection4->Formylation Wash4 Wash with DMF and DCM Formylation->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitate with cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of an N-formylated peptide.

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF for 10-20 minutes.[6]

  • Amino Acid Coupling: Wash the resin thoroughly with DMF. Couple the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU and a base such as DIPEA in DMF. Allow the reaction to proceed for 1-2 hours.[6]

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Fmoc-Leu-OH and Fmoc-Ala-OH).

  • N-terminal Formylation: After the final Fmoc deprotection of the N-terminal alanine, wash the resin with DMF. Prepare a formylating reagent by reacting formic acid with dicyclohexylcarbodiimide (DCC) in a suitable solvent like diethyl ether at 0°C.[6] Add the filtered formylating solution to the peptidyl-resin and allow it to react overnight at 4°C.[6]

  • Cleavage and Deprotection: Wash the resin with DMF and dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5).[6]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Collect the crude peptide by centrifugation, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final N-formylated peptide by mass spectrometry and analytical HPLC.

Biological Evaluation: Calcium Mobilization Assay

This assay measures the ability of a compound to activate FPRs, which are G-protein coupled receptors that signal through an increase in intracellular calcium concentration.

Signaling Pathway of FPR Activation

FPR_Signaling cluster_cell Phagocytic Cell Ligand This compound Peptide FPR FPR1 Receptor Ligand->FPR Binds G_protein Gq/11 Protein FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Chemotaxis) Ca_release->Response Triggers

Caption: Simplified signaling pathway of Formyl Peptide Receptor (FPR) activation.

Detailed Methodology:

  • Cell Culture: Culture a suitable cell line stably expressing the formyl peptide receptor of interest (e.g., HL-60 cells for FPR1) in appropriate media.

  • Cell Loading with Calcium Indicator Dye: Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them at 37°C in the dark for 30-60 minutes.[4][7]

  • Washing: After incubation, wash the cells to remove the extracellular dye.[8]

  • Assay Plate Preparation: Plate the dye-loaded cells into a 96-well or 384-well microplate.

  • Compound Addition: Prepare serial dilutions of the this compound containing peptide and a positive control (e.g., fMLF).

  • Measurement of Calcium Flux: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the test compounds to the wells and immediately begin recording the change in fluorescence intensity over time. The activation of the receptor will lead to a rapid increase in intracellular calcium, resulting in an increased fluorescence signal.[4]

  • Data Analysis: The peak fluorescence intensity is proportional to the extent of receptor activation. Plot the response as a function of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration of the compound that elicits a half-maximal response).

Conclusion

This compound is a valuable molecular entity in medicinal chemistry, primarily serving as a key building block for the synthesis of peptide-based modulators of formyl peptide receptors. Its incorporation allows for the creation of potent and selective agonists and antagonists that can be used to study and potentially treat a variety of inflammatory conditions. The straightforward synthesis of this compound and its compatibility with standard solid-phase peptide synthesis make it an accessible tool for researchers in drug discovery and development. The biological activity of the resulting peptides can be reliably assessed using well-established in vitro assays, such as calcium mobilization, providing a clear path for the optimization of lead compounds.

References

N-Formyl-L-alanine as a Substrate for Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-alanine is an N-formylated amino acid that can serve as a substrate for various hydrolytic enzymes. Its structural similarity to the N-terminal residue of bacterial proteins makes it a valuable tool for studying enzymes involved in bacterial metabolism and host-pathogen interactions. This document provides detailed application notes and protocols for utilizing this compound in enzyme assays, focusing on two key enzyme classes: N-acyl-L-amino acid amidohydrolases (Aminoacylases) and Peptide Deformylases .

Target Enzymes and Biological Relevance

  • N-acyl-L-amino acid amidohydrolase (Aminoacylase I, EC 3.5.1.14): This class of enzymes catalyzes the hydrolysis of N-acyl groups from L-amino acids. They are involved in the metabolism of acylated amino acids and have applications in the industrial production of enantiomerically pure amino acids. Certain aminoacylases have been shown to hydrolyze N-formyl-amino acids, making this compound a suitable substrate for their characterization. For instance, an N-carbamoyl-L-amino acid amidohydrolase from Alcaligenes xylosoxidans has been shown to hydrolyze N-formyl-amino acids rapidly[1].

  • Peptide Deformylase (PDF, EC 3.5.1.31): PDF is an essential metalloenzyme in bacteria that removes the N-terminal formyl group from nascent polypeptide chains. This process is crucial for protein maturation. While PDF's primary substrates are N-formylated peptides, it can be investigated for activity against this compound to understand its substrate specificity at the P1' position.

Data Presentation: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
Peptide Deformylase (PDF)E. colif-Met-Ala-Ser (fMAS)0.601422,500[2]
Peptide Deformylase (PDF)S. aureusf-Met-Ala-Ser (fMAS)0.211466,000[2]
Peptide Deformylase (PDF)S. pneumoniaef-Met-Ala-Ser (fMAS)0.382668,000[2]
Peptide Deformylase (PDF)H. influenzaef-Met-Ala-Ser (fMAS)0.531426,000[2]
Aminoacylase (PmAcy)Paraburkholderia monticolaN-lauroyl-L-alanine1.5773 U/mg*-[3]

*Activity measured at 75°C. U/mg is units per milligram of enzyme.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Aminoacylase/Deformylase Activity (Formate Detection)

This protocol is adapted from a method developed for peptide deformylase, which measures the release of formate[4]. The formate is oxidized by formate dehydrogenase, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • This compound (Substrate)

  • Purified N-acyl-L-amino acid amidohydrolase or Peptide Deformylase

  • Formate Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM in Assay Buffer).

    • Prepare a stock solution of NAD+ (e.g., 50 mM in Assay Buffer).

    • Dilute the purified enzyme to a suitable concentration in Assay Buffer.

    • Prepare a working solution of Formate Dehydrogenase (e.g., 10 U/mL in Assay Buffer).

  • Set up the Reaction Mixture:

    • In each well of the 96-well plate, prepare a reaction mixture containing:

      • Assay Buffer (to a final volume of 200 µL)

      • NAD+ (final concentration 2.5 mM)

      • Formate Dehydrogenase (final concentration 0.5 U/mL)

      • This compound (at various concentrations for kinetic analysis, e.g., 0.1 mM to 10 mM)

  • Initiate the Reaction:

    • Add the purified enzyme solution to each well to start the reaction. The final enzyme concentration should be in the linear range of the assay.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Protocol 2: Coupled Spectrophotometric Assay for Aminoacylase Activity (Alanine Detection)

This protocol measures the L-alanine produced from the hydrolysis of this compound. The L-alanine is then converted to pyruvate by alanine dehydrogenase, which is coupled to the reduction of NAD+ to NADH[5].

Materials:

  • This compound (Substrate)

  • Purified N-acyl-L-amino acid amidohydrolase

  • Alanine Dehydrogenase

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and NAD+ as in Protocol 1.

    • Dilute the purified aminoacylase to a suitable concentration.

    • Prepare a working solution of Alanine Dehydrogenase.

  • Set up the Reaction Mixture:

    • In each well, prepare a reaction mixture containing:

      • Assay Buffer (to a final volume of 200 µL)

      • NAD+ (final concentration 2.0 mM)

      • Alanine Dehydrogenase

      • This compound (at various concentrations)

  • Initiate and Monitor the Reaction:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Analyze the data as described in step 5 of Protocol 1.

Protocol 3: Direct Detection of L-Alanine using Ninhydrin

This protocol is a colorimetric endpoint assay that measures the amount of L-alanine produced after a fixed reaction time using the ninhydrin reagent[6].

Materials:

  • This compound (Substrate)

  • Purified N-acyl-L-amino acid amidohydrolase

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

  • Ninhydrin Reagent

  • Trichloroacetic acid (TCA) for reaction quenching

  • L-alanine standards

  • Spectrophotometer or microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Enzymatic Reaction:

    • Set up reaction tubes containing Assay Buffer and this compound at the desired concentration.

    • Initiate the reaction by adding the enzyme.

    • Incubate at a constant temperature for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of TCA (e.g., 10% w/v).

    • Centrifuge to pellet the precipitated protein.

  • Ninhydrin Reaction:

    • Take an aliquot of the supernatant from the enzymatic reaction.

    • Add Ninhydrin Reagent and heat in a boiling water bath for 15-20 minutes.

    • Cool the tubes to room temperature.

    • Add a dilution solvent (e.g., 50% ethanol) and mix.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of L-alanine.

    • Determine the concentration of L-alanine produced in the enzymatic reaction by comparing the absorbance to the standard curve.

    • Calculate the enzyme activity (e.g., in µmol of product per minute per mg of enzyme).

Visualizations

Signaling Pathway: Formyl Peptide Receptor (FPR) Activation

N-formylated peptides, similar in structure to this compound, are potent chemoattractants that activate immune cells through Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs)[7][8][9].

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαβγ FPR->G_protein Activation PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->PLC Activates MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC activation DAG->PKC Chemotaxis Chemotaxis & Cytoskeletal Rearrangement Ca_release->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis PI3K->Chemotaxis Ligand N-Formyl Peptide (e.g., this compound) Ligand->FPR Binding

Caption: FPR signaling cascade initiated by N-formyl peptides.

Experimental Workflow: Coupled Spectrophotometric Assay

The following diagram illustrates the workflow for the coupled enzyme assays described in Protocols 1 and 2.

Coupled_Assay_Workflow cluster_reaction1 Primary Enzymatic Reaction cluster_reaction2 Coupled Indicator Reaction cluster_detection Detection S This compound E1 Test Enzyme (Aminoacylase/Deformylase) S->E1 P1 L-Alanine + Formate E1->P1 P1_split Formate OR L-Alanine P1->P1_split E2 Coupling Enzyme (FDH or AlaDH) P1_split->E2 NADH NADH E2->NADH NAD NAD⁺ NAD->E2 Spectro Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectro

Caption: Workflow for a coupled spectrophotometric enzyme assay.

Logical Relationship: Direct vs. Coupled Assay

This diagram outlines the logical difference between direct and coupled assay designs for measuring enzyme activity.

Assay_Logic cluster_direct Direct Assay cluster_coupled Coupled Assay Start Enzymatic Reaction (Substrate -> Product) Direct_Detect Measure Product Directly (e.g., Ninhydrin, OPA, GC-MS) Start->Direct_Detect Coupled_Reaction Product of Rxn 1 is Substrate for Rxn 2 Start->Coupled_Reaction Coupled_Detect Measure Product of Rxn 2 (e.g., NADH formation) Coupled_Reaction->Coupled_Detect

Caption: Comparison of direct and coupled enzyme assay principles.

References

Application Notes and Protocols: Incorporation of N-Formyl-L-alanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylated peptides are potent signaling molecules in the innate immune system, acting as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). These peptides, often originating from bacteria or damaged mitochondria, are recognized by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, initiating a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. The prototypical N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1]

The incorporation of N-formyl-L-alanine (fAla) into peptide libraries offers a powerful tool for the discovery of novel agonists and antagonists of FPRs, with significant potential for the development of new therapeutics for infectious diseases, inflammatory disorders, and cancer. This document provides detailed application notes and protocols for the synthesis of an this compound building block, its incorporation into peptide libraries via solid-phase peptide synthesis (SPPS), and subsequent screening methodologies.

Data Presentation

Table 1: Theoretical Mass Increase upon N-Formylation of Alanine

ModificationChemical FormulaMonoisotopic Mass (Da)
Alanine (Ala)C₃H₇NO₂89.0477
This compound (fAla)C₄H₇NO₃117.0426
Mass Increase CHO 28.0055

Table 2: Recommended Coupling Conditions for Fmoc-N-Formyl-L-alanine-OH

ParameterRecommendationNotes
Coupling Reagent HBTU/HATUStandard and efficient activators.
Base DIPEA/NMMUse of a non-nucleophilic base is critical.
Solvent DMFEnsure anhydrous conditions.
Equivalents (AA:Activator:Base) 3:2.9:6A slight excess of activator and a larger excess of base are recommended.
Coupling Time 2-4 hoursMonitor completion with a qualitative test (e.g., Kaiser test). Double coupling may be necessary.
Temperature Room TemperatureIncreased temperature is generally not recommended to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-N-formyl-L-alanine (Fmoc-fAla-OH)

Step 1: N-Formylation of L-Alanine Methyl Ester

  • Esterification of L-Alanine: L-alanine is first protected as its methyl ester to prevent side reactions at the carboxyl group. This can be achieved by reacting L-alanine with thionyl chloride in methanol.

  • N-Formylation: The resulting L-alanine methyl ester hydrochloride is then N-formylated. A peroxide-mediated decarboxylative coupling with glyoxylic acid in the presence of tert-butyl hydroperoxide (TBHP) and sodium acetate can be employed.[2] This method offers a high-yielding and clean reaction with water and carbon dioxide as the only byproducts.[2]

Step 2: Saponification of the Methyl Ester

  • The this compound methyl ester is hydrolyzed to the corresponding carboxylic acid using a mild base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Acidification of the reaction mixture with a weak acid, such as citric acid, will yield this compound.

Step 3: Nα-Fmoc Protection

  • The free amine of a separate batch of L-alanine is protected with the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate in a mixture of acetone and water.[3]

  • However, for the already N-formylated alanine, the standard Fmoc protection of the secondary amine is not straightforward. A more suitable approach would be to perform the formylation step after the Fmoc protection of L-alanine.

Alternative and Recommended Route:

  • Synthesize Fmoc-L-Ala-OH: Prepare Fmoc-L-alanine from L-alanine and Fmoc-Cl or Fmoc-OSu, following standard literature procedures.[3]

  • Temporary Protection of the Carboxylic Acid: The carboxylic acid of Fmoc-L-Ala-OH is temporarily protected, for instance, by conversion to a benzyl ester.

  • N-Formylation of the Fmoc-Protected Amine: The secondary amine of the Fmoc-protected alanine can be formylated. This step is challenging and may require specific formylating agents that are compatible with the Fmoc group. A potential method involves the use of formic acid activated with a carbodiimide like DCC, performed at low temperatures to minimize side reactions.[1][4]

  • Deprotection of the Carboxylic Acid: The temporary protecting group on the carboxylic acid is then removed to yield the final Fmoc-N-Formyl-L-alanine-OH building block.

Purification and Characterization: The final product should be purified by column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Incorporation of Fmoc-fAla-OH into Peptide Libraries using SPPS

This protocol outlines the manual solid-phase synthesis of a peptide library incorporating the custom Fmoc-fAla-OH building block.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Formyl-L-alanine-OH (synthesized as per Protocol 1)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • HBTU or HATU

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-fAla-OH:

    • Follow the same procedure as for standard amino acids, but with an extended coupling time of 2-4 hours.

    • Due to the potential steric hindrance of the N-formyl group, a double coupling step may be necessary if the initial Kaiser test is positive.

  • Library Synthesis (Split-and-Pool Method):

    • For creating a randomized position in the library, split the resin into equal portions.

    • Couple a different amino acid (or the Fmoc-fAla-OH) to each portion.

    • Pool the resin portions and mix thoroughly.

    • Continue with the synthesis of the next amino acid in the sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide library under vacuum.

Protocol 3: Screening of this compound Containing Peptide Libraries

Chemotaxis Assay:

This assay measures the ability of peptides in the library to induce directed migration of leukocytes, a hallmark of FPR activation.

Materials:

  • Human neutrophils (isolated from fresh blood)

  • RPMI 1640 medium

  • Transwell inserts with a 3-µm pore size polycarbonate membrane

  • Multi-well plates

  • Peptide library solutions

  • fMLP (as a positive control)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Isolate human neutrophils and resuspend them in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add different concentrations of the peptide library solutions or individual peptides to the lower chambers of the multi-well plate. Include a positive control (fMLP) and a negative control (medium alone).

    • Place the Transwell inserts into the wells.

    • Add the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification:

    • Carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a fluorescent plate reader after labeling with a suitable dye.

    • Alternatively, cells can be fixed, stained, and counted under a microscope.

Calcium Mobilization Assay:

FPR activation leads to a rapid increase in intracellular calcium concentration. This can be monitored using calcium-sensitive fluorescent dyes.

Materials:

  • Neutrophils or a cell line expressing FPR1 (e.g., HL-60 cells)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Peptide library solutions

  • fMLP (as a positive control)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope

Procedure:

  • Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Assay:

    • Plate the loaded cells in a black-walled, clear-bottom 96-well plate.

    • Use a FLIPR or fluorescence microscope to measure the baseline fluorescence.

    • Add the peptide library solutions or individual peptides to the wells and immediately start recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

Visualizations

Signaling Pathway of Formyl Peptide Receptors

FPR_Signaling_Pathway Ligand N-Formylated Peptide (e.g., containing fAla) FPR Formyl Peptide Receptor (FPR1) Ligand->FPR Binding G_protein Gαi/Gβγ FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt Activates ROS ROS Production Akt->ROS MAPK->Chemotaxis

Caption: Simplified signaling pathway initiated by N-formylated peptides binding to FPR1.

Experimental Workflow for Peptide Library Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_loop Amino Acid Coupling Cycle deprotection1->coupling_loop split Split Resin coupling_loop->split Randomized Position final_deprotection Final Fmoc Deprotection coupling_loop->final_deprotection Sequence Complete couple_aa1 Couple AA1 split->couple_aa1 couple_aa2 Couple AA2 split->couple_aa2 couple_fAla Couple fAla split->couple_fAla pool Pool Resin couple_aa1->pool couple_aa2->pool couple_fAla->pool pool->deprotection1 cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide Library precipitation->end

Caption: Workflow for split-and-pool synthesis of a peptide library incorporating this compound.

Logical Flow for Library Screening

Screening_Logic library This compound Peptide Library primary_screen Primary Screen (e.g., Chemotaxis Assay) library->primary_screen hits Initial 'Hits' primary_screen->hits Active Pools no_hits No Significant Activity primary_screen->no_hits Inactive Pools secondary_screen Secondary Screen (e.g., Calcium Mobilization) hits->secondary_screen confirmed_hits Confirmed Hits secondary_screen->confirmed_hits Validate Activity resynthesis Resynthesize Individual Peptides confirmed_hits->resynthesis dose_response Dose-Response & IC50/EC50 Determination resynthesis->dose_response lead Lead Candidate dose_response->lead

Caption: Logical workflow for the screening and validation of hits from an N-formylated peptide library.

References

Application Notes and Protocols for the Synthesis of Aspartame Utilizing an N-Formyl Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspartame, chemically known as L-α-aspartyl-L-phenylalanine methyl ester, is a widely used low-calorie artificial sweetener. Its synthesis is a cornerstone example of dipeptide production, requiring strategic chemical maneuvers to ensure the correct stereochemistry and peptide linkage for its characteristic sweet taste. A common industrial chemical synthesis route involves the use of a protecting group for the amino function of L-aspartic acid to prevent unwanted side reactions during peptide bond formation.

The formyl group (-CHO) is an effective and economical choice for this N-protection. The synthesis begins with the formylation of L-aspartic acid to yield N-formyl-L-aspartic acid. This intermediate is then typically converted into an internal anhydride, which serves as an activated species for the subsequent coupling reaction with L-phenylalanine methyl ester.[1][2] A critical challenge in this pathway is the non-specific reaction of the anhydride, which leads to the formation of two isomeric products: the desired, sweet-tasting α-aspartame and the bitter-tasting β-aspartame.[1][3] The final step involves the removal of the N-formyl group (deformylation) to yield the final product.

These notes provide detailed protocols for the deformylation of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester, a key step in completing the synthesis of aspartame.

Synthesis Pathway Overview

The chemical synthesis of aspartame using an N-formyl protecting group strategy generally follows four main stages. The process is designed to control the reactivity of the amino acid functional groups and facilitate the formation of the correct peptide bond.

G cluster_0 A L-Aspartic Acid B N-Formyl-L-Aspartic Acid A->B 1. Formylation (HCOOH / Ac₂O) C N-Formyl-L-Aspartic Anhydride B->C 2. Anhydride Formation E N-Formyl-α,β-Aspartame (Isomeric Mixture) C->E 3. Coupling Reaction D L-Phenylalanine Methyl Ester D->E F α-Aspartame (Sweet) E->F 4. Deformylation & Purification G β-Aspartame (Bitter Byproduct) E->G

Caption: Chemical synthesis workflow for aspartame.

Comparison of Coupling Methods

The selectivity of the coupling reaction is a critical factor influencing the overall efficiency of the synthesis. While the chemical method using an anhydride is common, it inherently produces a mixture of isomers. In contrast, enzymatic methods offer a highly selective alternative.

G cluster_0 Start N-Protected L-Aspartic Acid + L-Phe-OMe Chem Chemical Coupling (Anhydride) Start->Chem Enz Enzymatic Coupling (e.g., Thermolysin) Start->Enz Mix α and β Isomers (e.g., 4:1 ratio) Chem->Mix Low Selectivity Alpha α-Isomer Only Enz->Alpha High Selectivity

Caption: Selectivity of chemical vs. enzymatic coupling.

Experimental Protocols

The following protocols detail distinct methods for the deformylation of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester to produce aspartame.

Protocol 1: Deformylation with Hydroxylamine Hydrochloride

This method utilizes hydroxylamine hydrochloride in a methanolic solution to remove the formyl protecting group. This protocol is adapted from a procedure yielding 83% aspartame.[4]

Materials:

  • N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.6 g (5 mmol) of N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester in 8 mL of methanol.

  • Add 1.74 g (25 mmol) of hydroxylamine hydrochloride to the solution.

  • Equip the flask with a condenser and place it in a heating mantle or oil bath.

  • Stir the reaction mixture at 50°C for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution containing α-L-aspartyl-L-phenylalanine methyl ester (aspartame) can then be carried forward for purification, typically involving crystallization to isolate the final product.

Protocol 2: Deformylation of an Isomeric Mixture with Hydrogen Peroxide and Acid

This industrial process describes the deformylation of an α/β isomeric mixture using hydrogen peroxide in an acidic environment. This method is effective for mixtures where the α-isomer is predominant.[5][6]

Materials:

  • N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester (α/β isomer ratio ~8:2)

  • Ethyl acetate

  • Acetic acid

  • Aqueous hydrogen peroxide (H₂O₂), 40%

  • Formic acid

  • Sulfuric acid (H₂SO₄), 96%

  • Aqueous sodium hydroxide (NaOH), 20% for work-up

  • Water

Equipment:

  • Jacketed reaction vessel with temperature control

  • Mechanical stirrer

  • Addition funnel

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Prepare a solution by dissolving 100 g of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester in 300 mL of ethyl acetate and 40 mL of acetic acid in a reaction vessel.

  • Cool the solution to 10°C using a circulating bath.

  • In a separate beaker, carefully prepare a mixture of 80 mL of 40% aqueous hydrogen peroxide, 60 mL of formic acid, and 20 mL of 96% sulfuric acid.

  • Slowly add the peroxide-acid mixture to the reaction vessel via an addition funnel, maintaining the temperature at 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 10°C. Monitor the reaction progress using a suitable analytical method (e.g., HPLC).

  • Upon completion, dilute the reaction mixture with 500 mL of water.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Adjust the pH of the aqueous layer to 4.5 with a 20% aqueous sodium hydroxide solution to induce precipitation of the free aspartame.

  • Stir for one hour at room temperature and then cool to promote complete crystallization.

  • Collect the precipitated aspartame by filtration, wash with cold water, and dry.

Protocol 3: Selective Deformylation and Precipitation with Phosphoric Acid

This protocol provides a method for simultaneous deformylation and separation of the desired α-isomer from the β-isomer by leveraging the lower solubility of the α-aspartame phosphate salt.[7]

Materials:

  • N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester (α/β isomer ratio ~8:2)

  • Dichloroethane

  • Acetic acid

  • Methyl alcohol (Methanol)

  • Phosphoric acid (H₃PO₄), 85% aqueous solution

  • A suitable base (e.g., aqueous sodium hydroxide) for final conversion

Equipment:

  • Reaction vessel with heating and cooling capabilities

  • Stirrer

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve 100 g of N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester in a solvent mixture of 160 mL of dichloroethane and 40 mL of acetic acid.

  • To this solution, add 360 mL of methyl alcohol followed by 35.2 mL of 85% aqueous phosphoric acid at room temperature.

  • Heat the mixture to 40°C and maintain this temperature with stirring for 8 hours.

  • After the reaction period, cool the mixture to allow for the crystallization of α-L-aspartyl-L-phenylalanine methyl ester phosphate.

  • Collect the crystalline product by filtration and dry.

  • The collected α-isomer phosphate salt can be converted to free aspartame by treatment with a base to neutralize the phosphate, followed by crystallization from an appropriate solvent system.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the described deformylation protocols, allowing for a comparative analysis of their efficiency.

Table 1: Reactant and Solvent Quantities

ProtocolKey ReactantsMolar Ratio (Formyl-Asp-Phe-OMe : Reagent)Solvents
1 N-Formyl-α-Asp-Phe-OMe, NH₂OH·HCl1 : 5Methanol
2 N-Formyl-α,β-Asp-Phe-OMe, H₂O₂1 : ~3.1 (moles H₂O₂)Ethyl Acetate, Acetic Acid, Formic Acid
3 N-Formyl-α,β-Asp-Phe-OMe, H₃PO₄1 : ~1.1 (moles H₃PO₄)Dichloroethane, Acetic Acid, Methanol

Table 2: Reaction Conditions and Yields

ProtocolTemperature (°C)Time (hours)Reported Yield (%)Notes
1 501083%Yield of aspartame in solution before purification.[4]
2 10Not Specified65%Yield of purified, free aspartame.[5]
3 408Not specified for phosphate saltYield depends on subsequent conversion to free base.

References

Troubleshooting & Optimization

Technical Support Center: N-Formyl-L-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Formyl-L-alanine.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during the synthesis, purification, and analysis of this compound.

FAQs

Q1: What are the most common impurities encountered in this compound synthesis?

A1: Common impurities can be categorized as process-related or product-related.

  • Process-related impurities include unreacted starting materials, primarily L-alanine , and residual solvents.

  • Product-related impurities arise from side reactions and include the diastereomer N-Formyl-D-alanine , dipeptide impurities like N-Formyl-L-alanyl-L-alanine , and by-products from the formylating agent.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal reaction conditions: The reaction temperature and pH can significantly impact the yield. The formylation reaction is often optimized by controlling these parameters.

  • Impure reagents: The purity of L-alanine and the formylating agent is crucial. Using low-quality starting materials can lead to side reactions and reduced yields.[3]

  • Side reactions: The formation of dipeptides or other by-products consumes the starting material and reduces the yield of the desired product.

To improve the yield, consider optimizing the reaction time, temperature, and stoichiometry of reactants. Ensure all reagents and solvents are of high purity and are anhydrous where required.

Q3: I am observing a significant amount of N-Formyl-D-alanine in my product. What causes this racemization and how can I minimize it?

A3: Racemization of L-alanine to D-alanine can occur under harsh reaction conditions, particularly at elevated temperatures or in the presence of strong bases or acids.[4][5] The mechanism often involves the deprotonation of the α-carbon of the amino acid.[6][7] To minimize racemization:

  • Control the reaction temperature: Perform the reaction at the lowest effective temperature.

  • Optimize pH: Avoid strongly basic or acidic conditions if possible.

  • Choose a suitable formylating agent and conditions: Some formylation methods are milder than others and less prone to causing racemization.[8]

Q4: How can I effectively remove unreacted L-alanine from my final product?

A4: Unreacted L-alanine can often be removed through recrystallization. This compound and L-alanine have different solubilities in various solvents. A carefully chosen solvent system will allow for the selective crystallization of this compound, leaving the more soluble L-alanine in the mother liquor.[9][10] Column chromatography can also be an effective purification method.

Q5: What is the best way to detect and quantify impurities in my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the purity of this compound and quantifying impurities.[11][12][13] Chiral HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be used to determine the enantiomeric purity.[14][15][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially when authentic standards are available for comparison.[18][19][20][21]

Data Presentation: Common Impurities

The following table summarizes the common impurities in this compound synthesis, their likely sources, and typical analytical methods for their detection. Please note that the percentage of impurities can vary significantly based on the synthetic route and reaction conditions.

Impurity NameStructureSourceTypical Analytical Method
L-Alanine CH₃CH(NH₂)COOHUnreacted starting materialHPLC, NMR
N-Formyl-D-alanine CH₃CH(NHCHO)COOH (R-isomer)Racemization of L-alanine during synthesis[4][5]Chiral HPLC, Chiral GC-MS
N-Formyl-L-alanyl-L-alanine CH₃CH(NHCHO)CONHCH(CH₃)COOHDimerization side reactionHPLC-MS, NMR
Formic Acid HCOOHExcess formylating agent or hydrolysis of formylating agentHPLC, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound using Formic Acid and Acetic Anhydride

This protocol is a common method for the N-formylation of amino acids.

Materials:

  • L-Alanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Toluene

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend L-alanine (1 equivalent) in formic acid (3 equivalents).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Add toluene to the reaction mixture and remove the volatiles under reduced pressure using a rotary evaporator. This step helps to azeotropically remove excess formic and acetic acid.

  • Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of this compound. The choice of solvent may need to be optimized depending on the impurity profile.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol/water mixture)[9][10][22]

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using a large excess of solvent.

  • If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and heat for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any remaining solvent.

Protocol 3: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC. Method optimization may be required.[3][12][23]

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity of this compound can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

    • Impurities can be identified by comparing their retention times with those of known standards.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis L_Alanine L-Alanine Reaction N-Formylation Reaction L_Alanine->Reaction Formylating_Agent Formylating Agent (e.g., Formic Acid/ Acetic Anhydride) Formylating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Analysis Pure_Product->NMR Chiral_Analysis Chiral Analysis (HPLC/GC-MS) Pure_Product->Chiral_Analysis Final_Product Final Product Characterization HPLC->Final_Product NMR->Final_Product Chiral_Analysis->Final_Product

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Impurity_Formation cluster_impurities Common Impurities L_Alanine L-Alanine Reaction_Conditions Reaction Conditions (Heat, pH) L_Alanine->Reaction_Conditions Formylating_Agent Formylating Agent Formylating_Agent->Reaction_Conditions N_Formyl_L_alanine This compound (Desired Product) Reaction_Conditions->N_Formyl_L_alanine Unreacted_L_Alanine Unreacted L-Alanine Reaction_Conditions->Unreacted_L_Alanine N_Formyl_D_alanine N-Formyl-D-alanine (Racemization) Reaction_Conditions->N_Formyl_D_alanine Dipeptide Dipeptide Impurity (e.g., N-Formyl-L-alanyl-L-alanine) Reaction_Conditions->Dipeptide

Caption: Logical relationships in the formation of common impurities during this compound synthesis.

References

Technical Support Center: Formylation of L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of L-alanine. It is intended for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the formylation of L-alanine, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of N-formyl-L-alanine

  • Question: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to reagents, reaction conditions, and work-up procedures.

    • Moisture Contamination: Many formylating reagents, such as acetic formic anhydride, are highly sensitive to moisture, which can cause them to decompose. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reagent Instability: Acetic formic anhydride is thermally unstable and should be prepared in situ at low temperatures (e.g., 0-10°C) and used immediately.[1] Similarly, when using DCC as an activating agent with formic acid, low temperatures (0-4°C) are crucial to prevent formic acid decomposition and improve yields.[2] Reactions performed at room temperature or higher with this method have shown significantly lower yields (5% vs. 70-75% at 4°C).[2]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.

    • Suboptimal Temperature: Temperature can significantly impact reaction efficiency. For the DCC/formic acid method, performing the reaction at 4°C overnight has been shown to provide much higher yields compared to reactions at 10°C or room temperature.[2]

    • Inefficient Work-up: The product may be lost during the extraction or purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.

Issue 2: Presence of Unexpected Side Products

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these side products?

  • Answer: The nature of the side products largely depends on the formylating agent used.

    • Acetylation (when using Acetic Formic Anhydride): Although the formyl group is more electrophilic and sterically less hindered, trace amounts of N-acetyl-L-alanine can form. This is more likely if there is an excess of unreacted acetic anhydride.

      • Solution: Ensure the in-situ generation of acetic formic anhydride is performed correctly, with dropwise addition of acetic anhydride to an excess of cold formic acid to favor the formation of the mixed anhydride.[1]

    • N-acylurea Formation (when using Carbodiimides like DCC or EDC): This is a very common side reaction where the activated O-acylisourea intermediate rearranges to a stable N-acylurea.

      • Solution: This side reaction can be suppressed by the addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt).[1] When using DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[2]

    • Unreacted Starting Materials: Incomplete conversion will lead to the presence of L-alanine in the final product.

      • Solution: Monitor the reaction to completion (e.g., via TLC) and consider adjusting stoichiometry or reaction time.

Issue 3: Racemization of the Chiral Center

  • Question: I am concerned about the stereochemical integrity of my this compound. How can I detect and prevent racemization?

  • Answer: Racemization, the formation of N-formyl-D-alanine, is a critical side reaction to control. The risk of racemization is highly dependent on the reaction conditions and reagents.

    • Detection: The most reliable way to determine the enantiomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC) analysis.

    • Prevention:

      • Choice of Reagents: Some methods are less prone to racemization. For instance, a procedure using formic acid with a catalytic amount of iodine under solvent-free conditions has been reported to convert α-amino acid esters without epimerization.[3] Similarly, using aqueous formic acid in toluene with a Dean-Stark trap is claimed to produce the N-formyl product with no racemization.[4]

      • Additives: When using activating agents like carbodiimides, the addition of HOBt can suppress racemization.[1][5]

      • Avoid Harsh Basic or Acidic Conditions: Prolonged exposure to strong bases or acids, especially at elevated temperatures, can promote racemization through deprotonation and reprotonation of the α-carbon.[6]

      • Temperature Control: Perform the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

  • Q1: Which is the best formylating agent for L-alanine to avoid side reactions?

    • A1: The "best" agent depends on the specific requirements of your synthesis (scale, available equipment, tolerance to certain byproducts).

      • Acetic Formic Anhydride (in situ): Highly efficient and rapid, often providing high yields. However, it is moisture-sensitive and requires careful temperature control to minimize side reactions.[7]

      • Formic Acid with DCC/EDC: A common method, particularly in peptide synthesis. The main side product is the corresponding urea, which in the case of DCC is often easily removed by filtration.[2] Addition of HOBt is recommended to suppress racemization.[1]

      • Formic Acid (reflux with Dean-Stark trap): A practical and convenient method that uses an inexpensive reagent and is reported to proceed with no racemization and in excellent yields.[4]

  • Q2: Can I use pre-formed acetic formic anhydride?

    • A2: It is generally not recommended. Acetic formic anhydride is thermally unstable and sensitive to moisture.[7] For best results, it should be generated in situ immediately prior to use.[1]

  • Q3: My TLC shows a new spot that is not the starting material or the desired product. What could it be?

    • A3: Depending on your reaction, this could be N-acetyl-L-alanine (if using acetic formic anhydride), N-acylurea (if using a carbodiimide), or a product from the decomposition of your reagents. Characterization by mass spectrometry (MS) and NMR spectroscopy would be necessary for definitive identification.

  • Q4: How critical is the solvent for the reaction?

    • A4: The solvent choice is important. It should be anhydrous to prevent reagent decomposition and should fully dissolve the starting materials to ensure a homogeneous reaction. Common solvents include diethyl ether, tetrahydrofuran (THF), or toluene.[1][4]

Quantitative Data on Side Reactions

While direct comparative studies detailing the percentage of side products for various L-alanine formylation methods are not extensively compiled in the literature, the following table summarizes typical yields and known side products based on available data for the formylation of amines, including amino acids.

Formylation MethodReagentsTypical Yield of Formylated ProductKnown Side ProductsNotes on Racemization for Amino Acids
Acetic Formic Anhydride (in situ) Formic Acid, Acetic Anhydride97-100% (for general amines)[8]N-acetyl-L-alanineCan occur, especially with prolonged reaction times or elevated temperatures.[1]
Carbodiimide Activation Formic Acid, DCC or EDC70-75% (for peptides on solid phase)[2]N-acylureaCan be significant; suppressed by the addition of HOBt.[1][5]
Formic Acid with Dean-Stark Formic Acid, Toluene92% (for L-proline benzyl ester)[4]MinimalReported to proceed with no racemization.[4]
Formic Acid with Iodine Catalyst Formic Acid, I₂Up to 94% (for general amines)[3]MinimalReported to proceed without epimerization for α-amino acid esters.[3]

Note: The yields and side product formation can be highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Formylation of L-alanine using in situ Acetic Formic Anhydride

This protocol is adapted from procedures for the formylation of amines using acetic formic anhydride generated in situ.[1]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve L-alanine (1.0 eq) in an excess of formic acid (e.g., 5-10 eq). Cool the mixture to 0°C in an ice bath.

  • Preparation of Acetic Formic Anhydride (in situ): In a separate dropping funnel, add acetic anhydride (1.5-2.0 eq). Slowly add the acetic anhydride dropwise to the cold, stirred solution of L-alanine in formic acid, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C. Monitor the reaction progress by TLC until the L-alanine is consumed (typically 15-60 minutes).

  • Work-up: Carefully quench the reaction by pouring the mixture into ice-cold water. The product may precipitate. If not, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Protocol 2: Formylation of L-alanine using Formic Acid and DCC

This protocol is based on the activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC).[2]

  • Preparation of Formylating Reagent: In a separate flask, dissolve formic acid (2 eq) and DCC (1 eq) in anhydrous diethyl ether or THF at 0°C. Stir the mixture for 1-4 hours at 0°C. A precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Setup: In the main reaction flask, dissolve or suspend L-alanine (1 eq) in a suitable anhydrous solvent (e.g., DMF).

  • Formylation: Filter the formylating reagent mixture to remove the DCU precipitate directly into the flask containing L-alanine. It is advisable to do this at a low temperature. Allow the reaction to stir, preferably at a low temperature (e.g., 4°C) overnight.

  • Work-up: Filter the reaction mixture to remove any further DCU precipitate. The solvent can be removed under reduced pressure. The residue can be taken up in an organic solvent and washed with a dilute acid and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

formylation_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification L-alanine L-alanine Reaction_Vessel Reaction at Controlled Temperature L-alanine->Reaction_Vessel Formylating_Agent Formylating Agent (e.g., AFA, HCOOH/DCC) Formylating_Agent->Reaction_Vessel Monitoring Monitor Progress (TLC) Reaction_Vessel->Monitoring Monitoring->Reaction_Vessel Incomplete Quench_Extract Quench & Extract Monitoring->Quench_Extract Complete Purification Purify (Recrystallization/ Chromatography) Quench_Extract->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the formylation of L-alanine.

troubleshooting_logic Start Low Yield or Impure Product Check_Reagents Reagents & Conditions Start->Check_Reagents Check_Racemization Racemization? Start->Check_Racemization Check_Side_Products Specific Side Products? Start->Check_Side_Products Moisture Use Anhydrous Solvents/Glassware Check_Reagents->Moisture Yes Temp_Control Optimize Temperature (e.g., cool to 0-4°C) Check_Reagents->Temp_Control No Chiral_HPLC Analyze by Chiral HPLC Check_Racemization->Chiral_HPLC Yes N-acylurea Side Product: N-acylurea (DCC/EDC) -> Add HOBt Check_Side_Products->N-acylurea Carbodiimide used Acetylation Side Product: Acetylation (AFA) -> Control Stoichiometry Check_Side_Products->Acetylation AFA used Use_Additives Add HOBt (with carbodiimides) Chiral_HPLC->Use_Additives

Caption: Decision tree for troubleshooting common formylation issues.

References

Technical Support Center: Optimizing N-Formyl-L-alanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Formyl-L-alanine. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the N-formylation of L-alanine include reaction with formamide, or the use of formic acid in combination with a dehydrating agent like acetic anhydride. Other reported methods utilize various formylating agents such as chloral hydrate or catalytic approaches.[1][2][3] The choice of method often depends on factors like desired yield, scalability, and available reagents.

Q2: What are the key factors that influence the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis. These include reaction temperature, reaction time, the stoichiometry of reactants, and the presence of moisture. For instance, in the formamide method, temperatures between 50°C and 120°C are typically employed, with reaction times ranging from 15 minutes to 24 hours.[1] When using formic acid, azeotropic removal of water using a Dean-Stark trap can dramatically increase yields.[4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the N-formylation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (L-alanine).[2] Proton NMR spectroscopy can also be used to determine the conversion of the starting material to the N-formyl derivative by observing the appearance of the formyl proton signal.[1]

Q4: What are some common impurities I might encounter and how can I remove them?

A4: Common impurities can include unreacted L-alanine, di-formylated byproducts, or products from side reactions. Discoloration of the final product (often pink, brown, or black) can indicate oxidation or polymeric impurities.[5] Purification is typically achieved through recrystallization from a suitable solvent system, such as aqueous ethanol.[2] Treatment with activated charcoal can be effective in removing colored impurities.[5]

Q5: Is racemization a concern during the synthesis of this compound?

A5: Racemization can be a concern with amino acid derivatives. However, many modern N-formylation methods, when carried out under controlled conditions, proceed with minimal to no racemization.[4][6] It is crucial to follow established protocols carefully to preserve the stereochemical integrity of the L-alanine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Presence of moisture, especially in methods sensitive to water. - Improper stoichiometry of reactants.- Monitor the reaction to completion using TLC or NMR.[2] - Optimize temperature and reaction time based on the chosen method. For the formamide method, a temperature of around 90°C for 65 minutes has been shown to give good conversion.[1] - Ensure all glassware is dry and use anhydrous solvents if the method requires it. For reactions generating water, use a Dean-Stark trap.[4] - Carefully measure and use the correct molar ratios of reactants.
Product Discoloration (Pink, Brown, or Black) - Oxidation of L-alanine or the product. - Formation of polymeric byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5] - Purify the crude product by treating a solution with a small amount of activated charcoal, followed by hot filtration and recrystallization.[5]
Difficulty in Product Isolation/Crystallization - The product may be an oil or amorphous solid instead of crystals. - Inappropriate solvent system for crystallization.- Ensure the crude product is of sufficient purity (>95%) before attempting crystallization, as impurities can inhibit crystal formation.[7] - Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., water or ethanol) and then slowly cool the solution or add a solvent in which it is less soluble (an anti-solvent) to induce crystallization.[7]
Presence of O-Formylated Byproduct (if applicable to other amino acids with hydroxyl groups) - Reaction conditions favoring formylation of hydroxyl groups.- Employ a chemoselective formylation method known for high N-selectivity.[2]
Starting Material Remains After Extended Reaction Time - Insufficiently reactive formylating agent. - Inadequate mixing.- Consider using a more reactive formylating agent, such as acetic formic anhydride generated in situ.[3] - Ensure efficient stirring throughout the reaction.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various methods for the synthesis of this compound and related N-formylated amino acids to provide a basis for comparison.

Method Reactants Reaction Conditions Yield/Conversion Reference
FormamideL-alanine, Formamide90°C, 65 minutes, under Nitrogen80% conversion[1]
Formic Acid / Acetic AnhydrideL-aspartic acid, Formic acid, Acetic anhydride35°C, 48 hours86.76% yield[8]
Formic Acid / TolueneBenzylamine, 85% Formic acid, TolueneReflux with Dean-Stark trap, 4-9 hours98% yield[4]
Catalytic (Iodine)Various amines, Formic acid, Iodine (5 mol%)70°C, solvent-freeUp to 94% yield[6]
Catalytic (ZnO)Various amines, Formic acid, ZnO70°C, solvent-freeGood to excellent yields[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using Formamide

Materials:

  • L-alanine

  • Formamide

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, create a slurry of L-alanine (e.g., 0.89 g, 10 mmol) in formamide (e.g., 4.0 mL, 100 mmol).[1]

  • Flush the flask with nitrogen gas to create an inert atmosphere.[1]

  • Heat the slurry to 90°C with continuous stirring.[1]

  • Maintain the reaction at this temperature for approximately 65 minutes. The mixture should become homogeneous.[1]

  • Monitor the reaction progress by proton NMR, which should show the conversion of L-alanine to its N-formyl derivative.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound using Formic Acid and Acetic Anhydride (Adapted from N-formyl-L-aspartic acid synthesis)

Materials:

  • L-alanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Reaction flask with a stirrer and dropping funnel

  • Temperature-controlled bath

Procedure:

  • In a reaction flask, mix L-alanine with acetic anhydride (approximately 2.1 moles per mole of L-alanine).[8]

  • Heat the mixture to 35°C.[8]

  • Slowly add formic acid (approximately 1.1 moles per mole of L-alanine) to the mixture over a period of 5-8 hours, while maintaining the temperature at 35°C and stirring.[8]

  • Continue to stir the reaction mixture at 35°C for an additional 48 hours.[8]

  • Cool the mixture to 10-12°C to induce crystallization of the product.[8]

  • Filter the solid product and dry it under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select & Weigh L-alanine and Formylating Agent Setup Assemble Reaction Apparatus Reactants->Setup Glassware Dry Glassware Glassware->Setup Reaction_Conditions Set Temperature & Stirring Setup->Reaction_Conditions Monitoring Monitor Progress (TLC/NMR) Reaction_Conditions->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Reaction Complete Isolate Isolate Crude Product Quench->Isolate Purify Recrystallize Isolate->Purify Dry Dry Final Product Purify->Dry Characterize Characterize Product (NMR, IR, MP) Dry->Characterize Troubleshooting_Yield Start Low Yield of This compound Q1 Is the reaction complete? Start->Q1 A1_No Continue reaction and monitor by TLC/NMR. Q1->A1_No No A1_Yes Proceed to next check. Q1->A1_Yes Yes Q2 Were reaction conditions (temp, time) optimal? A1_Yes->Q2 A2_No Optimize temperature and reaction time. Q2->A2_No No A2_Yes Proceed to next check. Q2->A2_Yes Yes Q3 Were anhydrous conditions maintained (if required)? A2_Yes->Q3 A3_No Use dry glassware and solvents. Consider Dean-Stark trap to remove water. Q3->A3_No No A3_Yes Proceed to next check. Q3->A3_Yes Yes Q4 Was the stoichiometry of reactants correct? A3_Yes->Q4 A4_No Recalculate and use correct molar ratios. Q4->A4_No No A4_Yes Consider purification issues or side reactions. Q4->A4_Yes Yes

References

Stability of N-Formyl-L-alanine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Formyl-L-alanine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

A1: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the amide bond. This reaction yields L-alanine and formic acid (or its conjugate base, formate, under basic conditions) as the primary degradation products.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. The amide bond is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. The rate of hydrolysis is generally accelerated at pH values significantly above or below neutral.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound.[1][2][3][4] This technique allows for the separation and quantification of the parent compound and its primary degradation product, L-alanine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more definitive identification of degradation products.

Q4: Are there any special considerations for storing solutions of this compound?

A4: To minimize degradation, solutions of this compound should be prepared in a buffer system that maintains a pH close to neutral. For long-term storage, it is advisable to keep the solutions refrigerated or frozen. Avoid storing solutions in strongly acidic or basic media unless required for an experiment, in which case they should be prepared fresh.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed in Solution
  • Possible Cause: The pH of the solvent is either too acidic or too basic.

  • Troubleshooting Steps:

    • Measure the pH of the solution in which this compound is dissolved.

    • If the pH is outside the range of 4-8, consider preparing the solution in a suitable buffer (e.g., phosphate or acetate buffer) to maintain a more neutral pH.

    • If the experiment requires acidic or basic conditions, be aware that degradation is expected and should be accounted for in the experimental design. Prepare fresh solutions immediately before use.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause: Temperature fluctuations during the experiment.

  • Troubleshooting Steps:

    • Ensure that all stability experiments are conducted in a temperature-controlled environment (e.g., an incubator, water bath, or temperature-controlled autosampler).

    • Record the temperature at regular intervals to ensure consistency.

    • Be aware that the rate of hydrolysis increases with temperature.

Issue 3: Difficulty in Separating this compound from L-alanine by HPLC
  • Possible Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Steps:

    • Mobile Phase pH: The retention of both compounds, particularly L-alanine, can be sensitive to the pH of the mobile phase. Adjusting the pH can improve separation.

    • Column Chemistry: A standard C18 column may not provide sufficient retention for these polar compounds. Consider using a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better separation.

    • Gradient Elution: If using isocratic elution, switching to a gradient method with varying concentrations of an organic modifier (e.g., acetonitrile or methanol) can improve resolution.

    • Ion-Pairing Agents: For challenging separations, the addition of an ion-pairing reagent to the mobile phase can enhance the retention and separation of the analytes.

Data Presentation: Stability of this compound

The following tables provide illustrative quantitative data on the stability of this compound under typical forced degradation conditions.

Table 1: Stability of this compound (1 mg/mL) in Acidic Conditions (0.1 M HCl) at 60°C

Time (hours)This compound Remaining (%)L-alanine Formed (%)
0100.00.0
285.314.7
472.127.9
851.948.1
1236.263.8
2412.587.5

Table 2: Stability of this compound (1 mg/mL) in Basic Conditions (0.1 M NaOH) at 60°C

Time (hours)This compound Remaining (%)L-alanine Formed (%)
0100.00.0
288.911.1
478.521.5
861.338.7
1247.852.2
2422.177.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • Volumetric flasks

  • pH meter

  • Temperature-controlled water bath or incubator

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

3. Preparation of Stress Samples:

  • Acidic Condition:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 1 M HCl to achieve a final concentration of 0.1 M HCl and dilute to the mark with deionized water to obtain a final this compound concentration of 1 mg/mL.

  • Basic Condition:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add 1 M NaOH to achieve a final concentration of 0.1 M NaOH and dilute to the mark with deionized water to obtain a final this compound concentration of 1 mg/mL.

  • Control Sample:

    • Prepare a solution of this compound at the same concentration (1 mg/mL) in deionized water.

4. Stress Conditions:

  • Place the prepared acidic, basic, and control samples in a temperature-controlled environment set to 60°C.

5. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Neutralize the acidic and basic samples before HPLC analysis by adding an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

6. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of L-alanine formed at each time point relative to the initial concentration at time 0.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and L-alanine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a polar-embedded column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12-13 min: 50% to 5% B

    • 13-18 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Standard Preparation: Prepare standards of this compound and L-alanine of known concentrations to determine their retention times and for quantification.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis NFLA This compound ProtonatedNFLA Protonated this compound NFLA->ProtonatedNFLA + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedNFLA->TetrahedralIntermediate + H2O Products L-alanine + Formic Acid TetrahedralIntermediate->Products - H+

Caption: Acid-catalyzed degradation pathway of this compound.

cluster_base Base-Catalyzed Hydrolysis NFLA_base This compound TetrahedralAnion Tetrahedral Anion Intermediate NFLA_base->TetrahedralAnion + OH- Products_base L-alanine + Formate TetrahedralAnion->Products_base + H2O

Caption: Base-catalyzed degradation pathway of this compound.

cluster_workflow Stability Study Workflow Prep Prepare Stock Solution Stress Prepare Stress Samples (Acid, Base, Control) Prep->Stress Incubate Incubate at Defined Temperature Stress->Incubate Sample Collect Samples at Time Points Incubate->Sample Neutralize Neutralize and Dilute Samples Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Data Calculate % Degradation Analyze->Data

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic Start Unexpected Degradation Observed CheckpH Check pH of Solution Start->CheckpH pH_Extreme Is pH < 4 or > 8? CheckpH->pH_Extreme Buffer Use Buffered Solution pH_Extreme->Buffer Yes CheckTemp Check Temperature Control pH_Extreme->CheckTemp No Temp_Fluctuation Are there temperature fluctuations? CheckTemp->Temp_Fluctuation ControlTemp Ensure Stable Temperature Temp_Fluctuation->ControlTemp Yes CheckMethod Review HPLC Method Temp_Fluctuation->CheckMethod No

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: N-Formyl-L-alanine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of N-Formyl-L-alanine during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The primary degradation pathway for this compound during storage is hydrolysis of the formyl group, which leads to the formation of L-alanine and formic acid. This process, also known as deformylation, can be accelerated by the presence of moisture and elevated temperatures. Other potential degradation pathways, although less common under typical storage conditions, include oxidation and photolysis, especially if the compound is exposed to light or oxidizing agents.

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of hydrolytic degradation.

  • Humidity: The presence of moisture is a key factor in the hydrolysis of the N-formyl bond.[1][2][3][4][5] Solid-state stability is significantly affected by the relative humidity (RH) of the storage environment.

  • Light: Exposure to UV or visible light can potentially lead to photolytic degradation, as guided by ICH Q1B on photostability testing.[6][7][8][9][10]

  • pH (in solution): If stored in solution, the pH can significantly impact the rate of hydrolysis.

  • Presence of Impurities: Oxidizing agents or acidic/basic impurities can catalyze degradation. For instance, formic acid, a degradation product, can potentially catalyze further hydrolysis.

Q3: What are the expected degradation products of this compound?

A3: The primary and most anticipated degradation products are:

  • L-alanine: Formed via hydrolysis of the N-formyl group.

  • Formic acid: The other product of hydrolysis.

Under oxidative stress, other minor degradation products could potentially form, though these are less characterized for this specific molecule under typical storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected peaks in analysis (e.g., HPLC) Degradation of this compound.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically cool and dry) and protected from light. 2. Analyze for Degradants: Use a validated stability-indicating HPLC or UPLC-MS method to identify and quantify L-alanine and other potential impurities. 3. Review Handling Procedures: Assess if the compound has been exposed to high humidity or temperature during weighing or sample preparation.
Inconsistent experimental results Partial degradation of the starting material, leading to variable concentrations of the active compound.1. Perform a Purity Check: Before use, confirm the purity of the this compound lot using a qualified analytical method. 2. Use Freshly Opened Vials: Whenever possible, use a fresh, unopened vial of the compound for critical experiments. 3. Standardize Sample Preparation: Ensure consistent and rapid sample preparation to minimize degradation during this process.
Physical changes in the solid material (e.g., clumping, discoloration) Moisture absorption and subsequent degradation.1. Assess Water Content: Determine the water content of the material using Karl Fischer titration. 2. Improve Storage: Store the compound in a desiccator or a controlled low-humidity environment. 3. Evaluate Packaging: Ensure the container is well-sealed and appropriate for storing a moisture-sensitive compound.

Degradation Pathways and Influencing Factors

The primary degradation pathway for this compound is hydrolysis. The stability of the solid form is significantly influenced by environmental conditions.

Table 1: Influence of Storage Conditions on this compound Degradation

Condition Effect on Stability Primary Degradation Pathway Key Degradation Products
Elevated Temperature Increased degradation rate.Hydrolysis (Deformylation)L-alanine, Formic Acid
High Humidity Significantly increased degradation rate.[1][2][3][4][5]Hydrolysis (Deformylation)L-alanine, Formic Acid
Light Exposure Potential for degradation.[6][7][8][9][10]PhotolysisPotential for various photoproducts
Oxidizing Conditions Potential for degradation.OxidationPotential for various oxidized derivatives

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound and L-alanine

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure separation of the more polar L-alanine from the this compound. A starting point could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Sample Preparation: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24-48 hours. Neutralize before injection.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24-48 hours. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][8]

Protocol 2: UPLC-MS for Identification of Degradation Products

For definitive identification of degradation products, UPLC coupled with mass spectrometry is recommended.

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A fast gradient is typically used, for example:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: Hold at 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-7 min: Re-equilibration at 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurements.

  • Ionization Mode: Positive and negative ion modes should be evaluated.

  • Data Acquisition: Acquire full scan data to detect all potential degradation products. MS/MS fragmentation of the parent ions can be used for structural elucidation.

Visualizations

Degradation_Pathway cluster_conditions Accelerating Conditions N_Formyl_L_alanine This compound L_alanine L-alanine N_Formyl_L_alanine->L_alanine Hydrolysis (Deformylation) Formic_acid Formic Acid N_Formyl_L_alanine->Formic_acid Temperature Elevated Temperature Temperature->N_Formyl_L_alanine Humidity High Humidity Humidity->N_Formyl_L_alanine Light Light Exposure Light->N_Formyl_L_alanine Oxidants Oxidizing Agents Oxidants->N_Formyl_L_alanine

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Controlled T/RH Controlled T/RH HPLC_UV HPLC-UV (Quantification) Controlled T/RH->HPLC_UV Accelerated T/RH Accelerated T/RH Accelerated T/RH->HPLC_UV UPLC_MS UPLC-MS (Identification) Accelerated T/RH->UPLC_MS Photostability Chamber Photostability Chamber Photostability Chamber->HPLC_UV Photostability Chamber->UPLC_MS Degradation_Profile Degradation Profile HPLC_UV->Degradation_Profile UPLC_MS->Degradation_Profile KF Karl Fischer (Water Content) Stability_Assessment Stability Assessment KF->Stability_Assessment Degradation_Profile->Stability_Assessment This compound Sample This compound Sample This compound Sample->Controlled T/RH This compound Sample->Accelerated T/RH This compound Sample->Photostability Chamber This compound Sample->KF

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Deformylation of N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of the formyl protecting group from N-Formyl-L-alanine.

Troubleshooting Guide

This guide addresses common issues encountered during the deformylation of this compound.

Issue Potential Cause Recommended Solution
Low Yield of L-alanine Incomplete Deformylation: Reaction time, temperature, or reagent concentration may be insufficient.For Acidic Hydrolysis: Increase the reaction temperature or time cautiously, monitoring for side product formation. Consider using a higher concentration of the strong acid.[1][2] For Hydroxylamine Method: Ensure at least an equimolecular amount of hydroxylamine is used. The reaction can be heated to around 70°C to improve the rate.[3] For Hydrazine Method: Optimize the pH to be within the crucial range of 1-3.5.[4]
Side Reactions: Hydrolysis of other functional groups (e.g., esters in derivatives) or degradation of the product.For Acidic Hydrolysis: Employ milder conditions, such as lower temperatures or shorter reaction times.[5] Using a mixture of water and an organic solvent like methyl ethyl ketone or acetonitrile can help minimize side reactions.[6] Consider the hydroxylamine or hydrazine methods as alternatives.[3][4]
Product Loss During Workup: The product may be lost during extraction or purification steps.Review the workup procedure. Ensure the pH is adjusted correctly to isolate the amino acid. Use appropriate extraction solvents and techniques.
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction.See "Incomplete Deformylation" above. Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of the starting material.
Byproduct Formation: Undesired chemical reactions occurring under the reaction conditions.For Acidic Hydrolysis: Harsh conditions (high temperature, high acid concentration) can lead to byproducts.[2] Milder conditions are recommended.[1][5] The hydroxylamine and hydrazine methods are reported to produce fewer impurities.[3][4]
Contamination from Reagents: Impurities present in the starting materials or reagents.Use high-purity reagents and solvents.
Difficulty in Monitoring Reaction Progress Lack of a Suitable Analytical Method: The chosen analytical technique may not be able to distinguish between the starting material and the product.Develop a suitable TLC system with an appropriate stain (e.g., ninhydrin for the free amino group of L-alanine). HPLC or LC-MS are also excellent methods for monitoring the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the formyl group from this compound?

A1: The most common methods are acidic hydrolysis, reaction with hydroxylamine, and reaction with hydrazine.[1][3][4][6]

  • Acidic Hydrolysis: This involves heating the N-formyl amino acid with a dilute strong acid, such as hydrochloric acid.[1][5]

  • Hydroxylamine Method: This method uses hydroxylamine, typically as a salt with a strong acid, in an inert liquid medium to remove the formyl group, often with fewer side reactions than acid hydrolysis.[3]

  • Hydrazine Method: This involves reacting the N-formyl compound with hydrazine or its derivatives under controlled pH conditions (1-3.5) and is reported to give high yields.[4]

Q2: I am working with an ester of this compound. Which deformylation method is best to avoid hydrolyzing the ester group?

A2: Acidic hydrolysis can easily cleave ester groups, especially under harsh conditions.[3][5] The hydroxylamine method was specifically developed to remove formyl groups from amino acid esters without major side reactions like ester hydrolysis.[3] Another approach is to use a strong acid in a mixture of water and a specific organic solvent, which is claimed to remove the formyl group without major side reactions.[6]

Q3: Can I use enzymatic methods for the deformylation of this compound?

A3: While there are enzymes known as deformylases, their substrate specificity can be narrow. For instance, some enzymes are specific to N-formylmethionine and show no activity towards other N-formyl amino acids like this compound.[7] Finding a commercially available and efficient enzyme for this compound may be challenging.

Q4: How can I minimize side reactions during acidic hydrolysis?

A4: To minimize side reactions during acidic hydrolysis, it is crucial to use the mildest conditions possible that still allow for the removal of the formyl group. This includes using lower temperatures, shorter reaction times, and carefully controlling the concentration of the acid.[1][2][5] The use of a co-solvent like methyl ethyl ketone or acetonitrile with water can also help to reduce unwanted side reactions.[6]

Q5: What are the typical yields for these deformylation reactions?

A5: Yields can vary depending on the substrate and the specific conditions used. For example, the deformylation of N-Formyl-L-aspartic acid α-methyl ester using hydroxylamine hydrochloride has been reported to yield 85% of the corresponding amino acid ester.[3] Acidic hydrolysis of an N-formyl dipeptide ester has been reported with a yield of 54.9%.[2] It is important to optimize the reaction conditions for your specific substrate to achieve the best possible yield.

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol is a general guideline and may require optimization.

  • Dissolve this compound in dilute hydrochloric acid (e.g., 1N to 4N HCl).[1][6]

  • Heat the reaction mixture. The temperature and time will need to be optimized. For simple N-formyl amino acids, heating is typically required.[1][5] For more sensitive substrates, the reaction might be performed at a lower temperature for a longer period. For example, one procedure heats the mixture at 50°C for 10 hours.[6] Another example for a dipeptide uses heating at 92-95°C for 5 minutes.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture.

  • Adjust the pH of the solution to the isoelectric point of L-alanine (pI ≈ 6.0) using a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

  • Isolate the L-alanine by filtration, wash with cold water, and dry.

Method 2: Deformylation using Hydroxylamine

This method is particularly useful for substrates containing ester groups.[3]

  • Dissolve this compound and an excess of hydroxylamine hydrochloride (e.g., 5 equivalents) in a suitable solvent such as 90% methanol.[3]

  • Heat the solution. A typical temperature is around 70°C for several hours (e.g., 3-4 hours).[3]

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting L-alanine. This may involve dissolving the residue in an acidic solution to precipitate the hydrochloride salt of the amino acid, followed by neutralization and recrystallization.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and yields from literature examples. Note that these are specific examples and may not be directly transferable to this compound without optimization.

SubstrateMethodReagents & ConditionsYieldReference
N-formyl-α-L-aspartyl-L-phenylalanine methyl esterAcidic Hydrolysis4N HCl, methyl ethyl ketone, water, 50°C, 10 hoursNot explicitly stated for this step, but part of a multi-step synthesis.[6]
N-Formyl-L-aspartic acid α-methyl esterHydroxylamineHydroxylamine hydrochloride, 90% methanol, 70°C, 4 hours85%[3]
N-Formyl-α-L-aspartyl-L-phenylalanine methyl esterHydroxylamineHydroxylamine hydrochloride, 90% methanol, 70°C, 3 hours86%[3]
For-α-APMAcidic Hydrolysis1N HCl, 92-95°C, 5 minutes54.9%[2]

Visualizations

deformylation_workflow start Start: This compound reagents Choose Deformylation Method: - Acidic Hydrolysis - Hydroxylamine - Hydrazine start->reagents reaction Reaction: - Controlled Temperature - Monitored Progress (TLC/LC-MS) reagents->reaction Add Reagents workup Workup: - pH Adjustment - Extraction/Precipitation reaction->workup Reaction Complete purification Purification: - Recrystallization - Chromatography workup->purification product Final Product: L-alanine purification->product

Caption: General experimental workflow for the deformylation of this compound.

troubleshooting_logic issue Problem Encountered: Low Yield or Impurities check_reaction Check Reaction Conditions: - Time - Temperature - Reagent Concentration issue->check_reaction check_workup Review Workup & Purification: - pH Adjustment - Extraction Efficiency issue->check_workup incomplete_rxn Incomplete Reaction? check_reaction->incomplete_rxn side_reactions Side Reactions Occurring? check_reaction->side_reactions refine_workup Refine Workup Protocol check_workup->refine_workup optimize Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry incomplete_rxn->optimize Yes change_method Consider Alternative Method: - Hydroxylamine - Hydrazine side_reactions->change_method Yes

Caption: A logical troubleshooting guide for deformylation experiments.

References

Optimizing reaction conditions for N-formylation of peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-formylation of peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical modification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-formylation of peptides?

A1: N-formylation of peptides is typically achieved through two main strategies: on-resin formylation, performed during solid-phase peptide synthesis (SPPS), and in-solution formylation after the peptide has been cleaved from the resin.

Common formylating agents include:

  • Formic acid activated with a carbodiimide: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to activate formic acid, forming a reactive anhydride.[1][2][3][4]

  • Acetic formic anhydride (AFA): This mixed anhydride, often generated in situ from formic acid and acetic anhydride, is an effective formylating agent.[4][5][6]

  • Other reagents: Various other reagents have been used, including chloral, paraformaldehyde, and cyanomethyl formate.[1][3][4]

Q2: My N-formylation reaction yield is very low. What are the possible causes and solutions?

A2: Low yields in N-formylation reactions are a common issue. Several factors can contribute to this problem. The most critical factor is often the reaction temperature.

Troubleshooting Low Yields:

Potential CauseRecommended Solution
Suboptimal Temperature Temperature significantly impacts reaction efficiency. For methods using formic acid and DCC, lowering the temperature can dramatically improve yields. Reactions at 4°C have shown yields of 70-75%, compared to 5% at room temperature.[1][2] It is often best to form the active formylating reagent at 0°C and then perform the formylation of the peptide at 4°C.[1][2]
Reagent Instability Formic acid can decompose at higher temperatures.[1][2] Ensure that the formylating agent is prepared and used under appropriate temperature conditions. For instance, with acetic formic anhydride, the reaction can be run at room temperature.[6]
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using a method like the Kaiser test to check for the presence of free primary amines.[1][2] If the reaction is incomplete, extend the reaction time or consider a more reactive formylating agent.
Steric Hindrance The N-terminal amino acid of your peptide may be sterically hindered, making it less accessible to the formylating agent. In such cases, a longer reaction time or a less bulky formylating reagent might be necessary.
Side Reactions Unwanted side reactions can consume your starting material and reduce the yield of the desired product. See Q3 for more details on common side reactions.

Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A3: Several side reactions can occur during N-formylation, leading to impurities in your final product.

Common Side Reactions:

Side ReactionDescriptionPrevention/Mitigation
N-acetylation When using acetic formic anhydride, acetylation of the N-terminus can occur as a competing reaction.[6]Optimize the stoichiometry of reagents. A one-pot procedure using formic acid, acetic anhydride, and pyridine has been shown to produce near-quantitative yields of the formylated product with minimal acetylation.[6]
Carbon Monoxide (CO) Formation Deprotonation of the formyl residue of the mixed anhydride (acetic formic anhydride) can lead to the formation of CO gas.[5][6]This is an inherent potential side reaction with mixed anhydrides. Careful control of reaction conditions can help minimize it.
Urea Formation When using carbodiimide activators like DCC, a urea byproduct is formed.[1][2]If performing the reaction on-resin, the urea byproduct can be easily washed away.[1][2] For in-solution reactions, purification by HPLC is necessary to remove the urea.[1][2]
O-formylation Formylation of serine and threonine hydroxyl groups can occur, especially in the presence of concentrated formic acid.[7]To prevent O-formylation when using concentrated formic acid as a solvent, maintain the temperature at or below -20°C.[7]
Modification of Lysine Side Chains The primary amine on the side chain of lysine residues can also be formylated.[5][6][7][8]This may be a desired modification. If site-selective N-terminal formylation is required, the lysine side chain must be protected with a suitable protecting group.

Q4: How can I confirm that my peptide has been successfully N-formylated?

A4: Several analytical techniques can be used to verify the successful N-formylation of your peptide.

Analytical Methods for Confirmation:

MethodDescription
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) The most direct method. A successful formylation will result in a mass increase of 28 Da (the mass of a formyl group, CHO) compared to the unmodified peptide.[1][2]
High-Performance Liquid Chromatography (HPLC) The formylated peptide will typically have a different retention time compared to the unformylated peptide. This can be used to assess the purity of the product.[1][2][6]
Kaiser Test This is a qualitative colorimetric test for the presence of primary amines. A negative Kaiser test (the solution remains colorless or yellowish) after the formylation reaction indicates that the N-terminal primary amine has been successfully modified.[1][2]
Antibody-based Detection Specific antibodies that recognize N-formylmethionine (fMet) can be used for detection in biological samples through methods like immunoblotting or ELISA.[9][10][11]

Experimental Protocols

On-Resin N-Formylation using Formic Acid and DCC

This protocol is adapted for solid-phase peptide synthesis.[1][2]

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • Formic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate vessel, dissolve DCC in diethyl ether.

    • Add formic acid to the DCC solution.

    • Incubate the mixture at 0°C for 4 hours to form the active formylating reagent.

    • Filter the solution to remove the N,N'-dicyclohexylurea byproduct.

    • Concentrate the filtrate using a rotary evaporator.

  • Formylation of the Peptidyl-Resin:

    • Swell the peptidyl-resin in DMF.

    • Add the concentrated formylating reagent and DIPEA to the resin suspension.

    • Incubate the reaction overnight at 4°C.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Wash the resin thoroughly with DMF and diethyl ether to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the N-formylated peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the N-formylated peptide by HPLC and mass spectrometry.

On-Resin N-Formylation using Acetic Formic Anhydride (One-Pot)

This is a rapid, one-pot procedure that can be performed at room temperature.[6][8]

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • N,N-dimethylformamide (DMF)

  • Pyridine

  • Formic acid

  • Acetic anhydride

Procedure:

  • Resin Swelling:

    • Swell the peptidyl-resin in DMF.

  • Reagent Addition:

    • Add pyridine and formic acid to the swollen resin.

    • Add acetic anhydride dropwise over 10 minutes while constantly mixing.

  • Reaction:

    • Allow the reaction to proceed at room temperature. The reaction is typically fast.

  • Washing:

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Cleavage, Deprotection, and Purification:

    • Follow steps 4 and 5 from the formic acid/DCC protocol.

  • Analysis:

    • Confirm the identity and purity of the N-formylated peptide by HPLC and mass spectrometry.

Visual Guides

experimental_workflow_dcc cluster_reagent_prep Formylating Reagent Preparation cluster_formylation On-Resin Formylation cluster_final_steps Cleavage and Purification reagent_prep_start Start mix_reagents Mix Formic Acid and DCC in Diethyl Ether reagent_prep_start->mix_reagents incubate_0c Incubate at 0°C for 4 hours mix_reagents->incubate_0c filter_urea Filter to remove urea byproduct incubate_0c->filter_urea concentrate Concentrate via rotary evaporation filter_urea->concentrate reagent_ready Active Formylating Reagent concentrate->reagent_ready add_reagents Add Active Reagent and DIPEA reagent_ready->add_reagents swell_resin Swell Peptidyl-Resin in DMF swell_resin->add_reagents incubate_4c Incubate overnight at 4°C add_reagents->incubate_4c kaiser_test Kaiser Test for Completion incubate_4c->kaiser_test kaiser_test->incubate_4c Positive wash_resin Wash Resin kaiser_test->wash_resin Negative cleavage Cleave with TFA cocktail wash_resin->cleavage purification Purify by RP-HPLC cleavage->purification analysis Analyze by MS and HPLC purification->analysis final_product N-formylated Peptide analysis->final_product reaction_mechanism cluster_main N-Formylation Reaction cluster_side_reaction Side Reaction formic_acid Formic Acid (HCOOH) mixed_anhydride Acetic Formic Anhydride formic_acid->mixed_anhydride Pyridine acetic_anhydride Acetic Anhydride ((CH₃CO)₂O) acetic_anhydride->mixed_anhydride Pyridine pyridine Pyridine peptide Peptide-NH₂ formylated_peptide Peptide-NH-CHO peptide->formylated_peptide mixed_anhydride->formylated_peptide mixed_anhydride_side Acetic Formic Anhydride co_formation CO Formation mixed_anhydride_side->co_formation Deprotonation

References

Troubleshooting peak tailing in HPLC of N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of N-Formyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The primary cause of peak tailing for a polar, acidic compound like this compound is secondary ionic interactions between the analyte and the stationary phase.[1] Standard silica-based columns have residual silanol groups (Si-OH) on the surface.[2][3] At mobile phase pH values above 3, these silanol groups can become deprotonated (SiO⁻), carrying a negative charge.[1][4] this compound, being an acid, can be partially or fully deprotonated depending on the pH, but it's the interaction with these active silanol sites that often leads to multiple retention mechanisms, causing a portion of the analyte to elute more slowly, resulting in a tailing peak.[1][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter that directly influences peak shape for ionizable compounds like this compound.[6] To achieve a sharp, symmetrical peak, it is crucial to control the ionization state of both the analyte and the stationary phase's residual silanol groups.[7] By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (Si-OH) and are therefore less likely to interact ionically with the analyte.[1][5] This minimizes the secondary retention effects that cause tailing.[7] It is generally recommended to work at a pH at least one to two units away from the analyte's pKa to ensure a consistent ionization state.[4][8]

Q3: I'm using a standard C18 column. What can I do to improve the peak shape?

A3: If you are using a standard C18 column, the most effective strategies involve optimizing the mobile phase.

  • Lower the pH: Adjust the mobile phase to a pH of approximately 2.5-3.0 using a suitable buffer to suppress the ionization of residual silanol groups.[1][7]

  • Increase Buffer Strength: Using an adequate buffer concentration (typically >20 mM) helps maintain a consistent pH across the column, preventing on-column pH shifts that can cause tailing.[4][7][9]

  • Use a Sacrificial Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving the peak shape of acidic or basic analytes.[7][9]

Q4: Would a different type of column provide better results for this compound?

A4: Yes, selecting a more suitable column can significantly reduce peak tailing.[10]

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (or "capped") with a small, non-polar group, which greatly reduces the potential for secondary interactions.[1][3][10]

  • High-Purity Silica Columns (Type B): Modern columns are often made from high-purity silica with lower metal content and fewer acidic silanol sites, leading to inherently better peak shapes for polar and basic compounds.[7][11]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the alkyl chain or at the end, which can help shield the analyte from residual silanols and are also more stable in highly aqueous mobile phases.[12][13]

  • HILIC Columns: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, often providing better retention and peak shape.[14][15]

Q5: My peak tailing issue appears for all peaks in the chromatogram. What could be the cause?

A5: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column's physical condition rather than specific chemical interactions.[16]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly fitted connections between the column and injector or detector, can cause band broadening and peak tailing.[13][16][17] This effect is often more pronounced for early-eluting peaks.[16]

  • Column Void or Bed Deformation: A void at the column inlet or channeling in the packing bed can disrupt the flow path, leading to distorted peaks.[5][8][10] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[8]

  • Blocked Frit: A partially blocked inlet frit on the column can also cause uneven flow and result in peak tailing or splitting.[5][8]

Q6: Could my sample be the source of the peak tailing?

A6: Yes, the sample itself can cause peak tailing in two primary ways:

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][10][16] To check for this, dilute your sample (e.g., by a factor of 10) and reinject; if the peak shape improves, mass overload was the likely cause.[5][16]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase), it can cause peak distortion.[8][18] Whenever possible, dissolve your sample in the initial mobile phase.[8]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic approach to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase

The mobile phase is the most common source of peak shape problems for ionizable analytes.

  • Check the pH: Ensure the mobile phase pH is low enough to suppress silanol activity, ideally between 2.5 and 3.0.

  • Check the Buffer: Confirm you are using a buffer and its concentration is sufficient (e.g., 20-50 mM) to control the pH effectively.[7][19]

Step 2: Assess for Column Overload
  • Action: Reduce the mass of analyte injected by either diluting the sample or decreasing the injection volume.[16][20]

  • Observation: If the peak asymmetry improves, the column was overloaded.

Step 3: Inspect the HPLC System and Column Hardware

If all peaks are tailing, a physical issue is likely.

  • Check Connections: Ensure all fittings, especially at the column inlet and outlet, are properly tightened and are of the correct type to avoid dead volume.[16][21]

  • Inspect Column: If the column is old or has been subjected to high pressure or pH, a void may have formed at the inlet.[10] Try replacing the column with a new one to see if the problem is resolved.[1][10] A guard column can help protect the analytical column from contamination and particulates.[22]

Step 4: Consider the Column Chemistry

If the problem persists for this compound but not for non-polar analytes, the column chemistry is the likely culprit.

  • Action: Switch to a modern, high-purity, end-capped C18 column or a column specifically designed for polar analytes.[10][13]

Data Presentation

Table 1: Column Selection Guide for Polar Acidic Compounds

Column TypeSuitability for this compoundAdvantagesDisadvantages
Traditional C18 (Type A Silica) Poor to FairInexpensiveProne to severe peak tailing due to high silanol activity.[1][11]
End-Capped C18 (Type B Silica) Good to ExcellentMinimizes secondary silanol interactions, leading to improved peak shape.[3][10]More expensive than non-end-capped columns.
Polar-Embedded ExcellentOffers alternative selectivity and is stable in 100% aqueous mobile phases.[9][13]May have different retention characteristics than standard C18.
HILIC ExcellentProvides strong retention for very polar compounds that are not well-retained in reversed-phase.[14][15]Requires careful control of mobile phase water content; can have longer equilibration times.

Table 2: Recommended Starting HPLC Parameters for this compound

ParameterRecommended ValueRationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmProvides good efficiency and minimizes peak tailing.[23]
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidLow pH protonates silanols; buffer maintains pH.[7][15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[13]
Gradient 5% to 50% B over 15 minutesA generic starting gradient to elute the polar analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 - 40 °CElevated temperature can sometimes improve peak shape and reduce viscosity.[23]
Injection Volume 5 - 10 µLA smaller volume helps prevent column overload and solvent mismatch effects.[20]
Detector UV at 210 nmWavelength suitable for compounds with carboxyl groups.[24]

Mandatory Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH low (e.g., 2.5 - 3.0)? start->check_ph adjust_ph Action: Adjust pH with buffer (e.g., 25mM Phosphate) check_ph->adjust_ph No check_overload Is peak shape improved after sample dilution? check_ph->check_overload Yes reinject1 Re-inject Sample adjust_ph->reinject1 reinject1->check_overload reduce_load Action: Reduce injection volume or concentration check_overload->reduce_load Yes check_system Are ALL peaks tailing? check_overload->check_system No reinject2 Re-inject Sample reduce_load->reinject2 solved Problem Solved reinject2->solved inspect_system Action: Check for dead volume, column voids, or blocked frits check_system->inspect_system Yes change_column Action: Use an end-capped or polar-embedded column check_system->change_column No (Only Analyte Peak) inspect_system->solved change_column->solved

Caption: Troubleshooting workflow for peak tailing.

Silanol_Interaction cluster_surface Silica Surface (Stationary Phase) cluster_result Resulting Chromatogram silanol Deprotonated Silanol (SiO⁻) peak Tailing Peak analyte This compound (Partially Ionized) analyte->silanol Secondary Ionic Interaction

Caption: Cause of peak tailing via secondary interactions.

pH_Effect cluster_low_ph Low pH (e.g., < 3.0) cluster_high_ph Mid-to-High pH (e.g., > 4.0) silanol_low Silanol is Protonated (Si-OH, Neutral) result_low Symmetrical Peak silanol_low->result_low No Interaction analyte_low Analyte is Protonated (Neutral) silanol_high Silanol is Deprotonated (SiO⁻, Negative Charge) result_high Tailing Peak silanol_high->result_high Ionic Interaction analyte_high Analyte may be Deprotonated (Negative Charge)

Caption: Effect of mobile phase pH on peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.0)
  • Reagents and Equipment:

    • Potassium phosphate monobasic (KH₂PO₄), HPLC grade

    • Phosphoric acid (H₃PO₄), 85%

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Calibrated pH meter

    • 0.22 µm membrane filter

    • Glass filtration apparatus

    • Ultrasonic bath or vacuum degasser

  • Procedure:

    • Weigh out approximately 3.40 g of KH₂PO₄ and transfer it to a 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and dissolve the salt completely.

    • Place a calibrated pH probe into the solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads 3.0 ± 0.05.

    • Add HPLC-grade water to the 1 L mark and mix thoroughly. This is your aqueous mobile phase (Mobile Phase A).

    • Filter the buffer through a 0.22 µm membrane filter to remove any particulates.[22]

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an in-line degasser to prevent air bubbles in the system.[19]

    • Your organic phase (Mobile Phase B) is typically 100% acetonitrile or methanol. It should also be filtered and degassed.

Protocol 2: System Flush and Column Cleaning
  • Purpose: To remove contaminants from the column that may be causing peak tailing.

  • Procedure:

    • Disconnect the column from the detector to avoid contamination of the flow cell.

    • Flush the pump and injector with fresh, filtered HPLC-grade water for 15 minutes to remove any buffer salts.

    • Reverse the direction of the column (connect the outlet to the injector).

    • Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). Flush with 10-20 column volumes for each step.

      • HPLC-grade water (to remove salts)

      • Isopropanol (an intermediate polarity solvent)

      • Hexane (to remove non-polar contaminants)

      • Isopropanol (to re-wet the column)

      • Mobile Phase (without buffer)

    • Return the column to its normal flow direction.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[9]

Protocol 3: Extra-Column Volume Test (Peak Width Measurement)
  • Purpose: To determine if the HPLC system itself is contributing significantly to peak broadening and tailing.[17]

  • Procedure:

    • Remove the column from the system.

    • Connect the injector directly to the detector using a zero-dead-volume (ZDV) union.[17][25]

    • Set the mobile phase to a single solvent (e.g., 50:50 water:acetonitrile) at a typical flow rate (e.g., 1 mL/min).

    • Prepare a sample of a UV-active compound that is not retained (e.g., uracil or acetone).

    • Inject a small volume (1-2 µL) of the sample.[17]

    • Record the resulting peak. An ideal system with minimal extra-column volume will produce a very sharp, narrow, and symmetrical peak.

    • Observation: If the peak from the ZDV union is broad or tailing, it indicates a problem with the system's plumbing (tubing, connections, or detector flow cell) that needs to be addressed.[26][27]

References

Preventing racemization during N-Formyl-L-alanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of N-Formyl-L-alanine. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the process by which an enantiomerically pure compound, such as L-alanine, is converted into a mixture of both its L- and D-enantiomers. In pharmaceutical and biological research, the stereochemistry of a molecule is crucial as different enantiomers can exhibit varied biological activities, efficacies, and toxicities. For this compound, the presence of the D-enantiomer can lead to impurities in the final product, potentially reducing therapeutic effectiveness and introducing safety concerns.

Q2: What is the primary mechanism leading to racemization during the N-formylation of L-alanine?

A2: The principal mechanism for racemization during the N-formylation of L-alanine, particularly when the carboxylic acid is activated, involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton on the chiral carbon of this intermediate is acidic and can be abstracted by a base. The resulting planar intermediate can then be reprotonated from either side, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[1]

Q3: Which experimental factors most significantly influence the extent of racemization?

A3: Several factors can significantly impact the degree of racemization during this compound synthesis:

  • Formylating Agent: The choice of formylating agent is critical. Some methods, like the use of formic acid and acetic anhydride, have been developed to minimize racemization.[2]

  • Base: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction. Stronger, less hindered bases are more likely to cause racemization.[1]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[3]

  • Reaction Time: Prolonged reaction times can increase the likelihood of racemization.

  • Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate and the rate of racemization.

Q4: How can I detect and quantify the extent of racemization in my this compound product?

A4: Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates the L- and D-enantiomers on a chiral stationary phase, allowing for their quantification.[4][5]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, chiral GC can separate and quantify the enantiomers, often after derivatization to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to distinguish between the enantiomers by NMR, as they will exhibit different chemical shifts.[4]

  • Infrared Spectroscopy: In some specific cases, infrared microspectroscopy has been used to evaluate the amount and spatial distribution of enantiomers in thin films.[6]

Troubleshooting Guide: Preventing Racemization

This guide addresses common problems encountered during this compound synthesis that can lead to racemization.

Problem Potential Cause Recommended Solution
Significant presence of the D-enantiomer detected in the final product. Harsh reaction conditions. Maintain a low reaction temperature, ideally at or below room temperature. For exothermic reactions, use an ice bath to control the temperature.[3]
Inappropriate choice of formylating agent. Employ methods known to be racemization-free. The use of acetic formic anhydride generated in situ at low temperatures is a well-established method.[2][7][8] Alternatively, methods using ethyl formate or formic acid with dicyclohexylcarbodiimide (DCC) have been reported to proceed with minimal to no racemization.[2][9]
Use of a strong base. If a base is required, opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA).[1]
Prolonged reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC) and work up the reaction as soon as it is complete.
Inconsistent results and variable enantiomeric excess. Moisture sensitivity of reagents. Acetic formic anhydride is sensitive to moisture and can decompose.[7][10] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Purity of starting L-alanine. Verify the enantiomeric purity of the starting L-alanine to ensure that the source of the D-enantiomer is the reaction itself.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound designed to minimize racemization.

Protocol 1: N-Formylation using Acetic Formic Anhydride (In Situ Generation)

This method is widely cited and known for producing this compound with high enantiomeric purity.[2]

Materials:

  • L-alanine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of L-alanine solution: Dissolve L-alanine (1.0 eq) in an appropriate anhydrous solvent in a clean, dry round-bottom flask.

  • In situ generation of Acetic Formic Anhydride (AFA):

    • In a separate flask, cool an excess of formic acid (3-5 eq) in an ice bath.

    • Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with continuous stirring. This reaction is exothermic, so maintain the temperature below 10 °C.[7]

    • Allow the mixture to stir for 15-30 minutes to ensure the formation of AFA.[7]

  • Formylation Reaction:

    • Slowly add the freshly prepared AFA solution to the L-alanine solution at 0 °C with stirring.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

    • Neutralize any remaining acids by washing with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent used in the reaction.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 2: N-Formylation using Formic Acid and DCC

This method is also reported to proceed with minimal or no racemization and is particularly useful for amino acid esters.[2][11]

Materials:

  • L-alanine

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Chloroform (or other suitable anhydrous solvent)

  • N-methylmorpholine (if starting from an amino acid salt)

Procedure:

  • Activation of Formic Acid: In a flask, mix formic acid and DCC in chloroform to form the active formylating reagent.

  • Formylation: Add the solution of the active formylating reagent to a solution of L-alanine. If using an L-alanine salt, add N-methylmorpholine to neutralize it.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate containing the product can then be worked up using standard extraction and purification techniques.

Data Presentation

The following table summarizes the effectiveness of different formylation methods in preventing racemization based on literature reports.

MethodFormylating AgentTypical ConditionsReported RacemizationReference(s)
Acetic Formic Anhydride Formic acid / Acetic anhydrideLow temperature (0-10 °C), in situ generationMinimal to none[2][7]
DCC-Activated Formic Acid Formic acid / DCCMild conditionsMinimal to none[2][11]
Ethyl Formate Ethyl formateOften enzyme-catalyzed or with a promoterLow to none[9][12]
Aqueous Formic Acid 85% Formic acidReflux with Dean-Stark trapNo racemization reported for amino acid esters[10]

Visualizations

Logical Workflow for Troubleshooting Racemization

cluster_0 Problem Identification cluster_1 Investigation of Reaction Parameters cluster_2 Corrective Actions cluster_3 Verification start Racemization Detected (D-enantiomer present) temp Check Reaction Temperature start->temp reagent Review Formylating Agent & Base start->reagent time Analyze Reaction Time start->time lower_temp Lower Temperature (e.g., 0 °C) temp->lower_temp change_reagent Use Milder Reagents (e.g., AFA, weaker base) reagent->change_reagent monitor_rxn Monitor Closely & Reduce Time time->monitor_rxn end_node Racemization Minimized (High Enantiomeric Excess) lower_temp->end_node change_reagent->end_node monitor_rxn->end_node

Caption: A logical workflow for troubleshooting and minimizing racemization.

Experimental Workflow for Racemization-Free N-Formylation

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis prep_alanine Prepare L-alanine in Anhydrous Solvent reaction Slowly Add AFA to L-alanine Solution at 0 °C prep_alanine->reaction prep_afa In Situ Generation of Acetic Formic Anhydride (AFA) at low temperature prep_afa->reaction monitor Monitor Reaction by TLC reaction->monitor workup Quench, Neutralize, & Extract monitor->workup purify Dry & Purify Product workup->purify analysis Analyze Enantiomeric Excess (e.g., Chiral HPLC) purify->analysis

Caption: A generalized experimental workflow for N-formylation of L-alanine.

References

Technical Support Center: Purification of Crude N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N-Formyl-L-alanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be removed?

A1: Crude this compound can contain several types of impurities stemming from its synthesis. The most common include unreacted starting materials like L-alanine and formic acid, as well as byproducts such as dipeptides or oxidation products.[1][2][3] Purification strategies are tailored to the specific impurity. For instance, residual formic acid can often be neutralized and removed with a sodium bicarbonate wash during work-up.[2] Unreacted L-alanine, being more polar, can be effectively separated using column chromatography.[2] Recrystallization is a primary technique for removing a wide range of impurities.[4][5]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is the most common and often the most effective method for purifying solid compounds like this compound, especially for removing small amounts of impurities with different solubility profiles.[5]

  • Silica Gel Column Chromatography is highly effective for separating compounds with different polarities.[2] It is particularly useful when dealing with significant amounts of impurities that are structurally similar to the desired product, such as unreacted starting materials or certain byproducts.[2]

  • Trituration , a simpler form of purification, can be used to wash away minor impurities by suspending the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble.[6]

Q3: How can I assess the purity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value (approximately 147-148 °C).[7] A broad or depressed melting point range suggests the presence of impurities.

  • Chromatography (TLC & HPLC): Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components.[2] High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[2][8] Chiral HPLC can be used to determine the enantiomeric purity.[9]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm that the chemical structure of the purified compound is correct and to identify any structural impurities.[4]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: I'm losing a significant amount of product during recrystallization. What are the possible causes and solutions?

Answer: Low recovery is a common issue in recrystallization. The following table outlines potential causes and their solutions.

Possible Cause Solution
Inappropriate Solvent System The chosen solvent may be too effective, even at low temperatures, causing a significant portion of the product to remain in the mother liquor.[4] Solution: Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] A co-solvent system (e.g., water-methanol) might be necessary.[4]
Use of Excess Solvent Using too much solvent to dissolve the crude product will result in a lower yield upon cooling as more of the product will remain dissolved. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature Crystallization If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Solution: Use a pre-warmed funnel and receiving flask for hot filtration to prevent premature cooling.[4][8]
Loss During Washing Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.[8]
Issue 2: Product Discoloration (Pink, Brown, or Black)

Question: My final product is colored instead of the expected white or off-white. What causes this and how can I fix it?

Answer: Discoloration is typically due to oxidation or polymeric impurities.[2] Amino acid derivatives can be susceptible to oxidation, which can be accelerated by air and heat.[2]

Solution:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step.[4] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

  • Inert Atmosphere: If the product is highly sensitive to oxidation, consider performing the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon).[10]

Issue 3: Oily Product or Failure to Crystallize

Question: My product is oiling out or not crystallizing upon cooling. What should I do?

Answer: This issue often arises from the presence of impurities that inhibit the formation of a crystal lattice or from a highly supersaturated solution.[4]

Possible Cause Solution
Presence of Impurities Certain impurities can disrupt the crystal formation process.[4] Solution: If significant impurities are suspected, a pre-purification step, such as column chromatography, may be necessary before recrystallization.[4]
Supersaturation If the solution is too concentrated, the product may precipitate too quickly as an oil rather than forming crystals. Solution: Add a slightly larger volume of the dissolving solvent to ensure the crude material is fully dissolved before cooling.[4]
Cooling Too Rapidly Rapid cooling can sometimes lead to oiling out. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][8]
Lack of Nucleation Sites Crystallization may not initiate if there are no nucleation sites. Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Troubleshooting Workflow for Recrystallization

G start Recrystallization Issue low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration oiling_out Oiling Out / No Crystals start->oiling_out cause_yield1 Wrong Solvent? low_yield->cause_yield1 Check cause_color1 Oxidation Impurities? discoloration->cause_color1 Check cause_oiling1 Impurities Present? oiling_out->cause_oiling1 Check cause_yield2 Too Much Solvent? cause_yield1->cause_yield2 No sol_yield1 Screen Solvents cause_yield1->sol_yield1 Yes cause_yield3 Premature Crystallization? cause_yield2->cause_yield3 No sol_yield2 Use Minimal Hot Solvent cause_yield2->sol_yield2 Yes sol_yield3 Pre-warm Funnel/Flask cause_yield3->sol_yield3 Yes sol_color1 Use Activated Charcoal cause_color1->sol_color1 Yes cause_oiling2 Cooling Too Fast? cause_oiling1->cause_oiling2 No sol_oiling1 Pre-purify via Chromatography cause_oiling1->sol_oiling1 Yes sol_oiling2 Cool Slowly / Add Seed Crystal cause_oiling2->sol_oiling2 Yes G cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolution in Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure analysis Purity Analysis (TLC, HPLC, MP) pure->analysis

References

Validation & Comparative

A Comparative Guide to N-Formyl-L-alanine and N-acetyl-L-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the choice of N-terminal protecting groups is a critical determinant of the overall success of the synthetic strategy. These groups prevent unwanted reactions at the N-terminus, ensuring the orderly assembly of the peptide chain.[1] Among the various options, N-acyl protecting groups, particularly N-formyl and N-acetyl derivatives of amino acids, offer unique characteristics. This guide provides an objective comparison of N-Formyl-L-alanine and N-acetyl-L-alanine, two commonly used building blocks in peptide synthesis, with a focus on their performance, supported by available data and experimental protocols.

Introduction to N-Formyl and N-Acetyl Protecting Groups

The formyl and acetyl groups are among the simplest acyl protecting groups. Their small size can be advantageous in minimizing steric hindrance during the coupling reaction. However, their stability and the conditions required for their removal differ significantly, impacting their suitability for different synthetic approaches.

This compound incorporates the smallest acyl group, which can be introduced and removed under specific conditions. It is a key component in the synthesis of N-formylated peptides, which are known to play significant roles in various biological processes, including acting as chemotactic agents.[2]

N-acetyl-L-alanine , on the other hand, provides a stable N-terminal cap. N-acetylation is a common post-translational modification in proteins and can enhance a peptide's stability against enzymatic degradation, a desirable feature for therapeutic peptides.[1][3]

Performance Comparison

Data Presentation
ParameterThis compoundN-acetyl-L-alanineKey Considerations
Coupling Efficiency Generally considered efficient due to the small size of the formyl group, which minimizes steric hindrance. However, specific quantitative data on coupling efficiency relative to N-acetyl-L-alanine is not available.Also generally efficient. The slightly larger acetyl group could theoretically lead to lower efficiency in sterically hindered couplings compared to the formyl group, but this is often sequence-dependent.Coupling efficiency is highly dependent on the coupling reagents, reaction conditions, and the specific peptide sequence.[4]
Racemization N-acyl protected amino acids, in general, are susceptible to racemization through the formation of an oxazolone intermediate during activation. The extent of racemization for this compound is not extensively documented in direct comparative studies.N-acetyl amino acids are known to be prone to racemization during the activation step of peptide coupling.[5] The choice of coupling reagents and the addition of racemization suppressants are crucial.The risk of racemization is a significant concern for all N-acyl protected amino acids and is influenced by the coupling method and reaction conditions.[5][6]
Yield Yields for on-resin N-formylation of peptides have been reported to be good (70-75%).[2] The overall yield of a peptide synthesis is a cumulative result of all coupling and deprotection steps.The use of N-acetyl-L-alanine can contribute to higher overall yields due to the stability it imparts to the peptide, preventing degradation during synthesis and purification.[3]Overall peptide yield is influenced by numerous factors, including the efficiency of each coupling and deprotection step, as well as the stability of the peptide on the solid support.
Purity High purity of N-formylated peptides can be achieved after purification.[2] The lability of the formyl group under certain conditions could potentially lead to side products if not handled carefully.The stability of the N-acetyl group generally leads to high-purity peptides. It can protect the N-terminus from degradation during purification.[3]The final purity of the peptide is determined by the efficiency of the synthesis and the effectiveness of the purification method.
Deprotection Conditions Can be removed under relatively mild conditions, such as with hydrazine vapor at low temperatures or with hydroxylamine.[7][8] This offers orthogonality with many side-chain protecting groups.Removal requires harsh conditions, such as strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures, which can lead to peptide degradation.[9] It is generally considered a permanent protecting group in the context of Fmoc or Boc strategies.The choice of protecting group strategy (e.g., Fmoc/tBu or Boc/Bzl) will dictate the compatibility of the N-terminal protecting group.

Experimental Protocols

Protocol 1: On-Resin N-Formylation of a Peptide

This protocol describes the N-formylation of a peptide attached to a solid support.[2]

Materials:

  • Peptidyl-resin

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Preparation of the Formylating Reagent:

    • In a separate vessel, dissolve formic acid and DCC in diethyl ether at 0°C.

    • Stir the mixture for 4 hours at 0°C to form the active formylating reagent.

  • Formylation Reaction:

    • Swell the peptidyl-resin in DMF.

    • Add the pre-activated formylating reagent solution to the resin, along with DIEA.

    • Keep the reaction at 4°C overnight.

    • Monitor the completion of the reaction using the Kaiser test (ninhydrin test).

  • Washing:

    • Wash the resin sequentially with DMF and Dichloromethane (DCM).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the N-formylated peptide in cold diethyl ether.

Protocol 2: Coupling of N-acetyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling procedure for N-acetyl-L-alanine using HBTU/DIPEA activation.[10]

Materials:

  • Fmoc-deprotected peptidyl-resin

  • N-acetyl-L-alanine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of N-acetyl-L-alanine:

    • In a separate vial, dissolve N-acetyl-L-alanine (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Immediately add the activated N-acetyl-L-alanine solution to the deprotected peptidyl-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result indicates a complete coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Mandatory Visualizations

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin Deprotection N-α-Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection Wash1 Wash (e.g., DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 Wash (e.g., DMF) Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final N-α-Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis.

Deprotection_Comparison Deprotection Conditions Comparison N_Formyl N-Formyl Group Deprotection Methods: - Hydrazine vapor (-5°C, 8h) - Hydroxylamine (with strong acid salt) Conditions: Mild Peptide_Integrity_Formyl High Peptide Integrity N_Formyl->Peptide_Integrity_Formyl Leads to N_Acetyl N-Acetyl Group Deprotection Methods: - Strong Acid (e.g., HCl, reflux) - Strong Base (e.g., NaOH, reflux) Conditions: Harsh Peptide_Degradation_Acetyl Potential Peptide Degradation N_Acetyl->Peptide_Degradation_Acetyl Can lead to

Caption: Comparison of deprotection conditions for N-formyl and N-acetyl groups.

Conclusion

The choice between this compound and N-acetyl-L-alanine in peptide synthesis depends heavily on the specific goals of the project.

This compound is advantageous when a temporary and mildly cleavable N-terminal protecting group is required. Its small size is beneficial for coupling efficiency, and its removal conditions offer orthogonality with many standard protecting group strategies. This makes it a suitable choice for the synthesis of peptides where the N-terminus needs to be deprotected for further modification or for the synthesis of biologically active N-formylated peptides.

N-acetyl-L-alanine is the preferred choice when a stable, permanent N-terminal cap is desired. It can enhance the peptide's resistance to enzymatic degradation, which is a significant advantage for therapeutic peptide development.[1] However, the harsh conditions required for its removal make it unsuitable as a temporary protecting group in stepwise synthesis. The potential for racemization during coupling necessitates careful selection of activation methods and the use of racemization suppressants.

For researchers and drug development professionals, a thorough understanding of these differences is crucial for designing an effective peptide synthesis strategy that maximizes yield and purity while achieving the desired final product with the intended biological activity. Further direct comparative studies are warranted to provide more quantitative insights into the performance of these two valuable building blocks.

References

A Comparative Guide to Formylating Agents for L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

The N-formylation of L-alanine is a crucial step in various synthetic procedures within pharmaceutical research and drug development. The formyl group serves as an effective protecting group for the amine functionality and is a key precursor in the synthesis of more complex molecules. This guide provides an objective comparison of common formylating agents for L-alanine, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Quantitative Performance Comparison

The selection of a formylating agent often depends on a balance of factors including yield, reaction conditions, and the stability of the reagent. The following table summarizes the performance of several common agents in the N-formylation of L-alanine and related amino acids.

Formylating AgentSubstrateYield (%)Reaction ConditionsAdvantagesDisadvantages
Acetic Formic Anhydride (AFA) Amino Acids78-90%[1]In situ generation from formic acid and acetic anhydride at temperatures ranging from -20°C to ambient.[1]High yields, relatively short reaction times (often under 15 minutes for amines).[1]AFA is sensitive to moisture and not typically stored.[2]
Acetic Formic Anhydride (AFA) L-Aspartic Acid85-87%2.1 eq. acetic anhydride, 1.1 eq. formic acid, 35°C, 48 hours.High yield for a closely related amino acid, solvent-free conditions.Long reaction time.
Formic Acid General AminesExcellentReflux in toluene with a Dean-Stark trap for 4-9 hours.[2]Practical, avoids anhydrous conditions, minimal racemization, and often requires no purification.[2]Requires elevated temperatures and prolonged reaction times.
Formamide L-Alanine80% (conversion)[3]Slurry of L-alanine in formamide heated to 90°C for 65 minutes under a nitrogen atmosphere.[3]Simple, direct one-step procedure.[3]Requires high temperature; yield reported as conversion rate.
Chloral Strongly Basic AminesExcellent[1]Low temperature.[1]Effective for certain substrates, produces only chloroform as a byproduct.[1]Toxic reagent, limited recent experimental data for L-alanine.

Reaction Mechanisms and Experimental Workflows

Visualizing the chemical transformations and the experimental process can provide a clearer understanding of the methodologies.

reaction_mechanism cluster_activation Activation of Formic Acid cluster_formylation N-Formylation Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (Active Formylating Agent) Formic_Acid->AFA Activating_Agent Activating Agent (e.g., Acetic Anhydride) Activating_Agent->AFA L_Alanine L-Alanine AFA->L_Alanine Nucleophilic Attack N_Formyl_L_Alanine N-Formyl-L-Alanine L_Alanine->N_Formyl_L_Alanine Formyl Group Transfer

Caption: General mechanism for N-formylation using an activated formic acid derivative.

experimental_workflow Start Select L-Alanine and Formylating Agent Reaction_Setup Set up reaction based on chosen agent's protocol (e.g., solvent, temperature) Start->Reaction_Setup Monitoring Monitor reaction progress (e.g., TLC, LC-MS) Reaction_Setup->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Isolation Isolate crude product (e.g., evaporation, extraction) Workup->Isolation Purification Purify this compound (e.g., chromatography, recrystallization) Isolation->Purification Analysis Characterize final product (e.g., NMR, MS, Purity Analysis) Purification->Analysis End Pure this compound Analysis->End

Caption: A typical experimental workflow for the N-formylation of L-alanine.

Detailed Experimental Protocols

The following protocols are based on procedures reported in the literature for the N-formylation of amino acids.

Acetic Formic Anhydride (In Situ Generation)

This method, adapted from procedures for general amino acid formylation, typically provides high yields.[1]

  • Reagents and Equipment:

    • L-Alanine

    • Formic acid (98-100%)

    • Acetic anhydride

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

    • Standard glassware for workup and purification

  • Procedure:

    • In a round-bottom flask, suspend L-alanine (1.0 eq.) in formic acid (3.0-5.0 eq.).

    • Cool the mixture in an ice bath to 0°C with stirring.

    • Slowly add acetic anhydride (1.5-2.5 eq.) to the cooled suspension. The addition is exothermic, and the temperature should be maintained below 10°C.

    • Allow the reaction mixture to stir at 0-5°C for 1-2 hours after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess anhydride.

    • The product, this compound, may precipitate out of the solution or can be extracted with a suitable organic solvent after neutralization.

    • The crude product is then purified by recrystallization or column chromatography.

Formic Acid with Dehydration

This practical method is advantageous as it does not require strictly anhydrous reagents.[2]

  • Reagents and Equipment:

    • L-Alanine

    • Formic acid (85-98%)

    • Toluene

    • Round-bottom flask with a magnetic stirrer

    • Dean-Stark apparatus and condenser

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add L-alanine (1.0 eq.), toluene (to create a refluxing slurry), and formic acid (1.2-2.0 eq.).[2]

    • Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water byproduct in the Dean-Stark trap.[2]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent steps.[2]

Formamide

This protocol provides a straightforward, solvent-free approach to formylation.[3]

  • Reagents and Equipment:

    • L-Alanine

    • Formamide

    • Reaction flask with a magnetic stirrer and nitrogen inlet

    • Heating mantle or oil bath

  • Procedure:

    • Create a slurry of L-alanine (1.0 eq.) in formamide (a stoichiometric excess, e.g., 10 eq.).[3]

    • Heat the mixture to 90°C under an inert nitrogen atmosphere.[3]

    • Maintain the temperature and stir for approximately 65 minutes.[3] The mixture should become a homogeneous solution.

    • Monitor the conversion of L-alanine to its N-formyl derivative by proton NMR of the reaction mixture.[3]

    • After completion, the product can be isolated by cooling the mixture and using appropriate crystallization or extraction techniques.

Conclusion

The choice of formylating agent for L-alanine is a critical decision that impacts yield, purity, and process efficiency. Acetic formic anhydride, typically generated in situ, offers high yields and rapid reaction times, making it a preferred choice for many applications.[1] Formic acid, when coupled with azeotropic removal of water, presents a practical and robust alternative that is tolerant of aqueous conditions.[2] Formamide provides a simple, high-temperature method for direct formylation.[3] The optimal agent will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the N-formylation of L-alanine in a research and development setting.

References

A Comparative Guide to the Biological Activities of N-Formyl-L-alanine and L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of L-alanine and the putative activities of N-Formyl-L-alanine. While L-alanine is a well-characterized amino acid with primary roles in metabolism, the biological functions of this compound are less understood. Its activity is largely inferred from the broader class of N-formylated peptides, which are potent modulators of the innate immune system. This document summarizes the distinct roles of these molecules, presents relevant experimental data and protocols, and visualizes their associated signaling pathways.

Introduction to L-alanine and this compound

L-alanine is a non-essential amino acid central to several metabolic processes.[1] It is a key substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources, and plays a significant role in the glucose-alanine cycle, which transports nitrogen from peripheral tissues to the liver.[2] Recent studies have also identified L-alanine as a signaling molecule capable of activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

This compound is a derivative of L-alanine where a formyl group is attached to the amino group. While specific data on this compound is scarce, its structure places it within the family of N-formylated peptides. These peptides, typically of bacterial or mitochondrial origin, are recognized by Formyl Peptide Receptors (FPRs) on immune cells.[3] This interaction triggers a cascade of pro-inflammatory responses, including chemotaxis and the release of cytokines, playing a crucial role in the innate immune response to infection and tissue damage.[3][4] It is important to note that the biological activity of this compound as an FPR agonist is inferred and its potency relative to well-characterized N-formyl peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP) is unknown.

Comparative Biological Activities

Due to the lack of direct comparative studies, this table summarizes the established roles of L-alanine and the potential activities of this compound based on the known functions of N-formyl peptides.

Biological ProcessL-alanineThis compound (inferred)
Primary Function Metabolic substrate and signaling moleculePutative immune modulator
Key Target Receptor/Pathway Transaminases, AMPK signalingFormyl Peptide Receptors (FPRs)
Cellular Response Gluconeogenesis, energy homeostasisChemotaxis, cytokine release, phagocytosis
Physiological Role Regulation of blood glucose, nitrogen transportInnate immunity, inflammation

Quantitative Data Summary

Direct quantitative comparisons of the biological activities of this compound and L-alanine are not available in the current scientific literature. The following tables present quantitative data for each molecule based on separate studies.

Table 1: Biological Activity of L-alanine
ParameterCell Type/ModelConcentrationObserved EffectReference
AMPK Phosphorylation H4IIE hepatic cells1-10 mMDose- and time-dependent increase in AMPK phosphorylation[5]
Gluconeogenesis Isolated rat hepatocytesNot specifiedIncreased glucose production from alanine[6]
Insulin Secretion BRIN-BD11 β-cells10 mMChronic exposure desensitized cells to acute stimulation
Table 2: Biological Activity of N-Formyl Peptides (as a proxy for this compound)
ParameterLigandCell TypeEC50 / ConcentrationObserved EffectReference
Chemotaxis fMLPHuman Neutrophils10 nMInduction of cell migration[7]
IL-8 Release fMLP + TFAMHuman Monocytes100 ng/mlSynergistic increase in IL-8 release[8]
Calcium Mobilization fMLPHuman Neutrophils~1 nMRapid increase in intracellular calcium[9]

Experimental Protocols

Protocol 1: L-alanine-Induced AMPK Activation via Western Blot

This protocol describes the detection of increased phosphorylation of AMPK in response to L-alanine treatment in cultured cells.

1. Cell Culture and Treatment:

  • Culture hepatic cells (e.g., HepG2 or H4IIE) in appropriate media to ~80% confluency.

  • Starve cells in serum-free media for 2-4 hours prior to treatment.

  • Treat cells with varying concentrations of L-alanine (e.g., 1, 5, 10 mM) for different time points (e.g., 30, 60, 120 minutes). Include a vehicle control.

2. Protein Extraction:

  • Place culture plates on ice and wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.[10]

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay.

4. Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[11]

  • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[10][12]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • To normalize, strip the membrane and re-probe with an antibody against total AMPKα.

Protocol 2: N-Formyl Peptide-Induced Chemotaxis (Boyden Chamber Assay)

This protocol outlines a method to assess the chemotactic potential of N-formyl peptides on neutrophils.

1. Neutrophil Isolation:

  • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

2. Chemotaxis Assay:

  • Use a Boyden chamber with a polycarbonate membrane (e.g., 3-5 µm pore size).

  • Add a solution containing the N-formyl peptide (e.g., this compound at various concentrations) to the lower chamber. Use a vehicle control in separate wells.

  • Add the isolated neutrophils to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for cell migration.[7]

3. Quantification of Migration:

  • After incubation, remove the membrane and fix and stain the cells (e.g., with Diff-Quik stain).

  • Scrape the non-migrated cells from the top surface of the membrane.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the chemotactic index as the fold increase in migrated cells in response to the chemoattractant compared to the vehicle control.

Signaling Pathways

L-alanine and AMPK Signaling

L-alanine metabolism within the cell leads to an increase in the AMP:ATP ratio, which is a primary activator of AMPK. Activated AMPK then phosphorylates downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP, thereby restoring cellular energy balance.

L_alanine_AMPK_Pathway L_alanine L-alanine Metabolism Intracellular Metabolism L_alanine->Metabolism AMP_ATP Increased AMP:ATP Ratio Metabolism->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Decreased Anabolism (e.g., Protein Synthesis) AMPK->Anabolism Inhibits N_Formyl_Peptide_FPR_Pathway NFP N-Formyl Peptide (e.g., this compound) FPR FPR NFP->FPR Binds G_protein G-protein Activation FPR->G_protein PLC PLC Activation G_protein->PLC PI3K PI3K Activation G_protein->PI3K Ca_mobilization Calcium Mobilization PLC->Ca_mobilization Cytoskeletal_rearrangement Cytoskeletal Rearrangement PI3K->Cytoskeletal_rearrangement Cellular_response Chemotaxis & Cytokine Release Ca_mobilization->Cellular_response Cytoskeletal_rearrangement->Cellular_response

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in metabolomics, proteomics, and drug development, the precise structural elucidation of modified amino acids is paramount. N-Formyl-L-alanine, an N-terminally modified amino acid, presents a unique analytical challenge. This guide provides a comparative analysis of its fragmentation behavior in mass spectrometry against its unmodified counterpart, L-alanine, offering detailed experimental protocols and data to facilitate its identification and characterization.

Mass Spectrometry Fragmentation: A Head-to-Head Comparison

The introduction of a formyl group at the N-terminus of alanine significantly alters its fragmentation pattern under collision-induced dissociation (CID). While unmodified L-alanine exhibits a characteristic fragmentation pathway, this compound produces a distinct set of product ions, enabling clear differentiation.

In positive-ion mode electrospray ionization (ESI), both molecules are protonated, yielding precursor ions of [M+H]⁺. For L-alanine, this corresponds to an m/z of 90.05, and for this compound, an m/z of 118.05. The subsequent fragmentation of these precursors reveals the structural impact of the formyl group.

Unmodified L-alanine primarily loses water and carbon monoxide in a sequential fashion.[1] The most abundant fragment ion is typically observed at m/z 44.05, corresponding to the iminium ion [CH3-CH=NH2]⁺, formed after the neutral loss of the carboxylic acid group (HCOOH).[2]

Conversely, this compound fragmentation is directed by the new amide bond. The pathway is characterized by losses of water (H₂O), carbon monoxide (CO), and the elements of formic acid. The presence of the formyl group provides alternative protonation sites and induces different cleavage patterns compared to the free amino group in L-alanine.

Table 1: Comparison of Key Fragmentation Data
AnalyteFormulaMolecular Weight (Da)Precursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Proposed Neutral Loss
L-Alanine C₃H₇NO₂89.09[3]90.0572.04, 44.05H₂O, HCOOH
This compound C₄H₇NO₃117.10[4][5]118.05100.04, 88.04, 72.04, 44.03H₂O, CO, H₂O + CO, HCOOH

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound ([M+H]⁺ at m/z 118.05) can be rationalized through several key steps. The initial loss of water from the carboxylic acid group yields an acylium ion at m/z 100.04. Subsequent or alternative fragmentation pathways involve the cleavage of the amide and C-C bonds, leading to characteristic product ions.

G cluster_main Fragmentation Pathway of this compound parent This compound [M+H]⁺ m/z 118.05 frag1 [M+H - H₂O]⁺ m/z 100.04 parent->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z 72.04 parent->frag2 - HCOOH frag3 [M+H - H₂O - CO]⁺ m/z 72.04 frag1->frag3 - CO frag5 [Immonium Ion]⁺ m/z 44.03 frag2->frag5 - CO

Caption: Proposed CID fragmentation pathway for protonated this compound.

Detailed Experimental Protocol

This section outlines a standard methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol/water (50:50, v/v). Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Sample Extraction: For plasma or cell culture media, perform a protein precipitation by adding 3 volumes of ice-cold methanol containing an internal standard. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.

Liquid Chromatography
  • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Mode: Multiple Reaction Monitoring (MRM) or Full Scan with Product Ion Scan.

    • MRM Transitions (for quantification):

      • This compound: 118.05 -> 72.04 (Quantifier), 118.05 -> 44.03 (Qualifier)

      • L-Alanine: 90.05 -> 44.05

    • Collision Energy: Optimize for each transition (typically 10-20 eV).

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The distinct fragmentation pattern, characterized by the influence of the N-terminal formyl group, allows for its confident identification and differentiation from unmodified alanine. The provided protocols offer a starting point for method development, which should be further optimized for specific instrumentation and sample matrices.

References

A Researcher's Guide to the Purity Assessment of Commercial N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Formyl-L-alanine in their work, ensuring the purity of this starting material is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available this compound, outlines potential impurities, and details experimental protocols for in-house purity verification.

Comparative Analysis of Commercial this compound

Data Presentation: Typical Supplier Specifications for this compound

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Purity (by HPLC) ≥99%[1]>98%[2][3]≥99.0%
Appearance White to off-white powder[1]White crystalline powderWhite powder
Optical Rotation Specific range providedSpecific range providedNot always specified
Enantiomeric Purity Not always specifiedNot always specifiedNot always specified
Solubility Soluble in waterSoluble in waterSoluble in water

Key takeaway: Most suppliers guarantee a purity of at least 98% as determined by High-Performance Liquid Chromatography (HPLC). However, the extent of analysis for specific impurities, such as the D-enantiomer or dipeptide byproducts, is not always transparent. For applications sensitive to stereochemistry or the presence of related amino acid impurities, further in-house analysis is strongly recommended.

Potential Impurities in Commercial this compound

The purity of this compound can be compromised by impurities arising from the synthetic route or degradation during storage. Key potential impurities include:

  • L-Alanine: Unreacted starting material from the formylation reaction.

  • N-Formyl-D-alanine: The D-enantiomer, which can arise from racemization during synthesis or the use of non-enantiopure L-alanine as a starting material.

  • N-Formyl-L-alanyl-L-alanine: A dipeptide impurity that can form if the formylated product reacts with another molecule of L-alanine.[4]

  • Formic Acid: Residual reagent from the formylation process.

  • Other Related Amino Acids: Impurities present in the initial L-alanine starting material.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound, the following experimental protocols are recommended.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for quantifying the main component and detecting less polar and more polar impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the presence of the unwanted N-Formyl-D-alanine enantiomer.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column designed for amino acid separations (e.g., a macrocyclic glycopeptide-based column).[5]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio will need to be optimized for the specific column used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizing the Experimental Workflow

To aid in the conceptualization of the purity assessment process, the following diagrams illustrate the logical flow of the experimental protocols.

G cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation start Commercial this compound Sample dissolve Dissolve in appropriate solvent (e.g., mobile phase) to 1 mg/mL start->dissolve rp_hplc RP-HPLC for Chemical Purity dissolve->rp_hplc chiral_hplc Chiral HPLC for Enantiomeric Purity dissolve->chiral_hplc integrate Integrate peak areas rp_hplc->integrate chiral_hplc->integrate calculate Calculate % Purity and % Enantiomeric Excess integrate->calculate compare Compare with supplier specifications calculate->compare

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

G cluster_synthesis Synthesis & Potential Impurities cluster_impurities Potential Impurities start L-Alanine + Formylating Agent reaction Formylation Reaction start->reaction product Crude this compound reaction->product unreacted Unreacted L-Alanine reaction->unreacted Incomplete reaction enantiomer N-Formyl-D-alanine (from racemization) reaction->enantiomer Side reaction dipeptide N-Formyl-L-alanyl-L-alanine (side reaction) product->dipeptide Side reaction

Caption: Logical relationship of this compound synthesis and the origin of common impurities.

References

A Researcher's Guide to Selecting N-Formyl-L-alanine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive framework for the selection and validation of N-Formyl-L-alanine reference standards, crucial for ensuring data integrity in experimental and developmental pipelines.

This compound is a formylated amino acid that plays a significant role in various biological processes, particularly in initiating inflammatory responses through N-formyl peptide receptors.[1][2][3][4] Accurate quantification and characterization of this compound are critical in immunology, drug discovery, and diagnostics. The quality of the reference standard used in such analyses directly impacts the validity of the results. This guide offers a comparative overview of key analytical methods and a structured approach to evaluating commercially available this compound reference standards.

Comparison of Analytical Methods for this compound Analysis

The selection of an appropriate analytical method is fundamental to the accurate analysis of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Sensitivity Lower, typically in the µg/mL to high ng/mL range.[5][6]Higher, capable of detecting levels in the low ng/mL to pg/mL range.[7][8][9][10]
Specificity Lower, co-eluting impurities can interfere with quantification.Higher, provides structural confirmation and can distinguish between isobaric compounds.[7][8]
Derivatization Often requires derivatization to enhance UV detection.[6][11]Can often be performed without derivatization, simplifying sample preparation.[5][8][12]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Typical Use Cases Routine quality control, analysis of bulk material where concentration is high.Bioanalysis of complex matrices, metabolite identification, and low-level impurity detection.

Evaluating this compound Reference Standards

While a direct head-to-head comparison of all commercially available this compound reference standards is not publicly available, researchers can and should perform their own evaluation based on the following critical parameters. A typical Certificate of Analysis (CoA) will provide much of this information.

ParameterImportanceKey ConsiderationsIdeal Value
Purity (by HPLC/LC-MS) High purity is essential for accurate calibration and quantification.Look for the stated purity value and the method used for determination.≥98%
Identity Confirmation Ensures the material is unequivocally this compound.Methods like ¹H NMR, Mass Spectrometry, and IR spectroscopy should be used.Conforms to structure
Water Content (by Karl Fischer) Water content affects the true concentration of the standard.This value should be used to correct the concentration of stock solutions.As low as possible, typically <1%
Residual Solvents Can interfere with analytical methods and may have toxic effects in biological assays.The CoA should list any residual solvents and their concentrations.Below ICH limits
Storage Conditions Proper storage is crucial for maintaining the stability of the standard.Follow the supplier's recommendations for temperature and humidity.[13][14]Typically 2-8°C or -20°C

Table 1: Key Parameters for Evaluating this compound Reference Standards.

Experimental Protocols for Standard Comparison

To objectively compare different lots or suppliers of this compound reference standards, a standardized analytical protocol is necessary. Below are recommended starting protocols for both HPLC-UV and LC-MS/MS analysis.

Protocol 1: Purity Assessment by HPLC-UV

This protocol is designed for the determination of the purity of this compound reference standards.

1. Sample Preparation:

  • Prepare a stock solution of each this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Data Analysis:

  • Calculate the purity of each standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Quantitative Comparison by LC-MS/MS

This protocol is suitable for the accurate quantification and comparison of this compound concentrations from different sources, especially in complex biological matrices.

1. Sample Preparation:

  • Prepare stock solutions of each this compound reference standard at 1 mg/mL in a suitable solvent.

  • Prepare a series of calibration standards by serially diluting the stock solutions in the matrix of interest (e.g., plasma, cell culture media) to cover the expected concentration range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Perform protein precipitation for biological samples by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., isotopically labeled this compound).

  • Centrifuge and inject the supernatant.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 or HILIC column suitable for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 118.05 -> 72.04).

3. Data Analysis:

  • Construct a calibration curve for each reference standard by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Compare the slopes of the calibration curves to assess the relative potency of the standards.

  • Analyze the QC samples to determine the accuracy and precision of the measurements for each standard.

Visualizing Key Processes

To aid in the understanding of the biological context and analytical workflows, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FPR N-Formyl Peptide Receptor (FPR) G_protein G-protein activation FPR->G_protein Activation NFLA This compound NFLA->FPR Binding PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Chemotaxis, Phagocytosis, Inflammatory Response Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: this compound signaling pathway through N-formyl peptide receptors (FPRs).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Reference Standard Stock Serial_Dilution Create Calibration Curve & QC Samples Standard_Prep->Serial_Dilution Matrix_Spike Spike into Biological Matrix Serial_Dilution->Matrix_Spike Protein_Precip Protein Precipitation with Internal Standard Matrix_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject Sample Supernatant_Transfer->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknowns & QCs Calibration_Curve->Quantification Comparison Compare Standard Performance Quantification->Comparison

Caption: Experimental workflow for the comparison of this compound reference standards.

By following the guidelines and protocols outlined in this guide, researchers can confidently select and validate this compound reference standards, ensuring the generation of high-quality, reproducible data in their studies.

References

Formylated vs. Non-Formylated Peptides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between formylated and non-formylated peptides is critical for advancing research in immunology, infectious diseases, and sterile inflammation. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

Formylated peptides, characterized by an N-terminal methionine residue bearing a formyl group, are potent signaling molecules that play a pivotal role in the innate immune response. Primarily of prokaryotic and mitochondrial origin, they act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.[1][2][3] In contrast, non-formylated peptides, which represent the vast majority of endogenous peptides in eukaryotes, generally exhibit significantly lower or no activity at the specific receptors that recognize formylated peptides. The N-formyl group is crucial for the high-affinity binding and activation of formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed predominantly on phagocytic leukocytes.[1][4]

Comparative Performance: An Overview

The presence of the N-terminal formyl group dramatically enhances the biological activity of a peptide at FPRs. Formylated peptides are potent chemoattractants for neutrophils and other phagocytes, triggering a cascade of pro-inflammatory responses including chemotaxis, degranulation, superoxide production, and calcium mobilization.[4][5] The non-formylated counterparts of these peptides are typically several orders of magnitude less potent.[4]

However, it is important to note that some longer non-formylated peptides can also activate FPRs, albeit with lower affinity.[4] Additionally, the FPR family in humans consists of three members (FPR1, FPR2, and FPR3), each with distinct ligand specificities and signaling outcomes. While FPR1 is the primary high-affinity receptor for many N-formyl peptides, FPR2 can be activated by a broader range of ligands, including both formylated and non-formylated peptides, as well as lipids.[1][6] FPR3 is the least characterized and does not bind the archetypal formylated peptide fMLF.[7]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies, highlighting the differences in potency between formylated and non-formylated peptides in key functional assays.

Table 1: Calcium Mobilization in FPR-Transfected Cells

PeptideReceptorCell TypeEC50 (nM)Reference
fMMYALF (formylated)FPR1HL-6010[8]
fMMYALF (formylated)FPR2/FPRL1HL-6015[8]
fMLKLIV (formylated)FPR1HL-6044[8]
fMLKLIV (formylated)FPR2/FPRL1HL-6055[8]
fMFADRW (formylated)FPR1HL-60160[8]
fMFADRW (formylated)FPR2/FPRL1HL-60120[8]
fMLF (formylated)mFPR2HEK 293~5000[9][10]
WKYMVm (non-formylated)mFPRRBL cells1.5[11]
fMLF (formylated)mFPRRBL cells200[11]

Table 2: Chemotaxis

PeptideCell TypeEC50 (nM)Reference
FPR-A14 (formylated agonist)Human Neutrophils42[12]
fMLF (formylated)FPR2-transfected HEK 293~5000[9][10]

Signaling Pathways

Formylated peptides primarily exert their effects through the activation of Formyl Peptide Receptors (FPRs), which belong to the G protein-coupled receptor (GPCR) superfamily. Upon ligand binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, predominantly of the Gi family. This initiates a cascade of downstream signaling events.

FPR_Signaling_Pathway FPR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FPR FPR G_protein Gi/o FPR->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38, JNK) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Akt Akt PI3K->Akt Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide Akt->MAPK Activates Cytokine Cytokine Release Akt->Cytokine MAPK->Chemotaxis MAPK->Cytokine Formyl_Peptide Formylated Peptide Formyl_Peptide->FPR Binds

FPR Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Workflow:

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow start Start cell_prep Cell Preparation (e.g., neutrophils or FPR-transfected cells) start->cell_prep dye_loading Dye Loading (Fluo-4 AM) cell_prep->dye_loading incubation Incubation (37°C, 45-60 min) dye_loading->incubation baseline Measure Baseline Fluorescence incubation->baseline stimulation Stimulate with Peptide (formylated or non-formylated) baseline->stimulation measurement Measure Fluorescence (Ex: 490nm, Em: 525nm) stimulation->measurement analysis Data Analysis (Calculate EC50) measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Preparation:

    • Isolate human neutrophils from fresh peripheral blood or use a cell line stably expressing the formyl peptide receptor of interest (e.g., HL-60 or HEK 293 cells).[5][13]

    • Resuspend cells in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[12]

  • Dye Loading:

    • Prepare a loading solution containing a fluorescent calcium indicator, such as Fluo-4 AM (typically 2-5 µM).[5] Pluronic F-127 (0.02%) can be included to aid in dye solubilization.[5]

    • Incubate the cells with the dye loading solution for 45-60 minutes at 37°C in the dark.[5]

  • Measurement:

    • Wash the cells to remove extracellular dye.

    • Transfer the cells to a 96-well plate.

    • Use a fluorescence plate reader to measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[5]

    • Add varying concentrations of the formylated or non-formylated peptide to the wells.

    • Immediately begin kinetic reading of fluorescence intensity to capture the calcium flux.[5]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

    • Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and determine the EC50 value.[12]

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Workflow:

Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow start Start neutrophil_iso Isolate Human Neutrophils start->neutrophil_iso add_neutrophils Add Neutrophils to Upper Chamber neutrophil_iso->add_neutrophils prepare_chemo Prepare Chemoattractant (Peptide dilutions in lower chamber) incubation Incubate (37°C, 1-3 hours) prepare_chemo->incubation add_neutrophils->incubation quantify_migration Quantify Migrated Cells (e.g., cell counting or fluorescence) incubation->quantify_migration analysis Data Analysis (Calculate chemotactic index) quantify_migration->analysis end End analysis->end

Neutrophil Chemotaxis Assay Workflow

Protocol:

  • Setup:

    • Use a chemotaxis chamber with a porous membrane (e.g., Transwell inserts with 3-5 µm pores).[12][14]

    • Add media containing various concentrations of the formylated or non-formylated peptide to the lower wells of the chamber.[13]

    • Isolate human neutrophils and resuspend them in assay medium.[14]

  • Assay:

    • Add the neutrophil suspension to the upper chamber of the Transwell inserts.[13]

    • Incubate the plate at 37°C for 1-3 hours to allow for cell migration.[14]

  • Quantification:

    • After incubation, remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescence-based assay after lysing the cells and adding a fluorescent dye like CyQuant.[14]

  • Data Analysis:

    • Plot the number of migrated cells against the peptide concentration to determine the chemotactic response.

Cytokine Release Assay (ELISA)

This assay measures the amount of specific cytokines released by immune cells upon stimulation.

Protocol:

  • Cell Stimulation:

    • Culture immune cells (e.g., peripheral blood mononuclear cells or isolated neutrophils) in a 96-well plate.

    • Stimulate the cells with different concentrations of formylated or non-formylated peptides for a specified period (e.g., 24 hours).[15]

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant, which contains the secreted cytokines.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-8, TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

    • Incubate, then wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash the plate.

    • Add a streptavidin-HRP conjugate.

    • Incubate, then wash the plate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Use the standard curve to calculate the concentration of the cytokine in each sample.

Conclusion

The N-terminal formylation of peptides is a critical determinant of their biological activity, rendering them potent activators of the innate immune system through formyl peptide receptors. In contrast, their non-formylated counterparts are significantly less active. This guide provides a framework for understanding and experimentally investigating the comparative effects of these two classes of peptides. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field, enabling the design of robust experiments and the accurate interpretation of results. Further research into the nuanced roles of different FPRs and their diverse array of both formylated and non-formylated ligands will continue to unravel the complexities of inflammatory and immune responses.

References

N-Formyl-L-alanine as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible metabolomics data, the use of internal standards is a critical component of analytical workflows. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[1] This guide provides a comprehensive comparison of N-Formyl-L-alanine as a potential internal standard against established alternatives, supported by theoretical considerations and general experimental principles in mass spectrometry-based metabolomics.

While this compound is not a commonly documented internal standard in metabolomics literature, this guide will evaluate its suitability based on its physicochemical properties against the gold standard of stable isotope-labeled (SIL) internal standards.

Theoretical Performance Comparison of Internal Standards

The ideal internal standard should be structurally and chemically similar to the analyte of interest, but mass-distinguishable.[2] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based metabolomics.[3][4] This is because their physicochemical properties are nearly identical to the endogenous analyte, leading to co-elution and similar ionization behavior, which allows for effective correction of matrix effects.[5]

This section compares the theoretical performance of this compound with a widely accepted internal standard, Deuterated L-Alanine (L-Alanine-d4), for the analysis of the endogenous metabolite L-Alanine.

Parameter This compound Deuterated L-Alanine (L-Alanine-d4) Ideal Internal Standard Characteristics
Structural Similarity to L-Alanine Moderate (Formyl group addition)High (Isotopic substitution)Nearly identical to the analyte.[2]
Co-elution with L-Alanine Unlikely to perfectly co-elute due to different polarity.Expected to co-elute perfectly.[3]Should co-elute with the analyte to experience the same matrix effects.[3]
Ionization Efficiency Similarity May differ from L-Alanine due to the formyl group.Nearly identical to L-Alanine.[5]Should have the same ionization efficiency as the analyte.[5]
Correction for Matrix Effects Partial and potentially biased.Excellent and accurate.[3]Effectively corrects for ion suppression or enhancement.[3]
Commercial Availability Readily available as a chemical reagent.Readily available as a stable isotope-labeled standard.Commercially available in high purity.
Cost Generally lower than isotopic standards.Higher than unlabeled analogs.Cost-effective for the required performance.

Physicochemical Properties Comparison

A comparison of the fundamental physicochemical properties of this compound and the common internal standard, Deuterated L-Alanine, provides further insight into their expected behavior in a metabolomics workflow.

Property This compound Deuterated L-Alanine (L-Alanine-d4)
Molecular Formula C4H7NO3C3D4H3NO2
Molecular Weight 117.10 g/mol 93.12 g/mol
XLogP3 -0.4-3.0
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 33

Data sourced from PubChem.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Prepare Extraction Solution: Prepare a protein precipitation solvent, typically ice-cold methanol or acetonitrile, containing the internal standard (e.g., L-Alanine-d4) at a known concentration (e.g., 1 µM).

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of the cold extraction solution containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites and the internal standard to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (L-Alanine) and the internal standard (L-Alanine-d4).

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., L-Alanine-d4) plasma->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Figure 1. A generalized experimental workflow for metabolomics analysis using an internal standard.

decision_tree start Start: Select Internal Standard q1 Is a stable isotope-labeled (SIL) version of the analyte available? start->q1 use_sil Use the SIL internal standard. This is the 'gold standard'. q1->use_sil Yes q2 Is a structural analog with similar physicochemical properties available? q1->q2 No ans1_yes Yes ans1_no No use_analog Use the structural analog. Requires thorough validation of performance. q2->use_analog Yes consider_other Consider a different class of compound or a non-structurally related IS. This is a high-risk approach. q2->consider_other No ans2_yes Yes ans2_no No

Figure 2. Decision pathway for selecting an appropriate internal standard in metabolomics.

Conclusion

Based on a theoretical evaluation, this compound is not an ideal internal standard for the analysis of L-Alanine in metabolomics. Its structural and physicochemical differences compared to L-Alanine would likely lead to different chromatographic retention and ionization behavior, compromising its ability to accurately correct for analytical variability.

For robust and accurate quantification in metabolomics, the use of stable isotope-labeled internal standards, such as Deuterated L-Alanine (L-Alanine-d4), is strongly recommended.[2][3] These standards provide the most effective means of correcting for matrix effects and other sources of variation inherent in LC-MS-based analyses, ultimately leading to higher quality and more reliable data for researchers, scientists, and drug development professionals.[6]

References

A Researcher's Guide to Antibodies Targeting N-formylated Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of N-formylated peptides are crucial for advancing our understanding of innate immunity, bacterial pathogenesis, and inflammatory diseases. This guide provides a comparative overview of the cross-reactivity of antibodies against N-formylated peptides, offering insights into their performance and presenting supporting experimental data. We also explore alternative detection methods and provide detailed experimental protocols for key assays.

N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and are primarily released by bacteria and damaged mitochondria. The specific recognition of these peptides by formyl peptide receptors (FPRs) on immune cells triggers a cascade of inflammatory responses. Antibodies that can specifically recognize these peptides are invaluable tools for their detection and for studying their roles in various physiological and pathological processes.

Performance Comparison of Anti-N-formylated Peptide Antibodies

A critical aspect of antibodies targeting N-formylated peptides is their ability to distinguish between the formylated and non-formylated counterparts, as well as their cross-reactivity with other structurally similar peptides. While comprehensive head-to-head comparative studies of commercially available antibodies are limited in the public domain, data from individual studies provide valuable insights.

One study detailed the generation of monoclonal antibodies that selectively bind to fMLP. These antibodies demonstrated a significantly higher affinity for the N-formylated peptide compared to its non-formylated version, with differences in binding energies ranging from 1.4 to over 2.1 kcal/mol[1]. This indicates a strong preference for the N-formyl group, a key feature for specific detection.

Another important consideration is the cross-reactivity of antibodies targeting the receptors of N-formylated peptides, primarily FPR1, FPR2, and FPR3. These receptors themselves exhibit different binding affinities for various formylated and non-formylated peptides[2][3][4]. Antibodies developed against one receptor may show cross-reactivity with other members of the family, which can be a critical factor in experimental design. For instance, studies on monoclonal antibodies against FPR1 have been conducted to assess their specificity and their ability to modulate receptor function[5][6].

The following table summarizes the types of cross-reactivity data available for antibodies related to N-formylated peptides. Due to the lack of direct comparative studies, this table highlights the key parameters to consider when selecting an antibody.

Antibody TargetCross-Reactivity InvestigatedKey Performance MetricsReference
N-formylmethionyl-leucyl-phenylalanine (fMLP) N-formylated vs. Non-formylated peptide (MLF)Difference in binding energy (1.4->2.1 kcal/mol)[1]
Formyl Peptide Receptor 1 (FPR1) Human FPR1 vs. Cynomolgus FPR1Inhibition of fMIFL-induced calcium signaling (IC50)[7]
Formyl Peptide Receptor 1 (FPR1) FPR1 vs. FPR2Lack of binding to FPR2-expressing cells (FACS)[7]
Monoclonal Antibody 59/4 (anti-neutrophil) fMLP vs. C5a and Leukotriene B4Specific inhibition of neutrophil chemotaxis towards fMLP[2]

Comparison with Alternative Detection Methods

While antibody-based methods like ELISA and flow cytometry are widely used for the detection of N-formylated peptides, other techniques offer alternative or complementary approaches.

MethodPrincipleAdvantagesDisadvantages
Antibody-based Assays (ELISA, Flow Cytometry) Specific recognition of the N-formylated peptide or its receptor by a monoclonal or polyclonal antibody.High throughput, relatively low cost, high sensitivity.Potential for cross-reactivity, indirect detection.[8][9][10]
Mass Spectrometry (LC-MS/MS) Direct detection and quantification based on the mass-to-charge ratio of the peptide.High specificity and accuracy, can identify and quantify multiple peptides simultaneously.Higher cost, lower throughput, requires specialized equipment and expertise.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of assays to characterize the cross-reactivity and functionality of antibodies against N-formylated peptides.

Competitive ELISA for Antibody Specificity

This protocol is designed to assess the specificity of an antibody for an N-formylated peptide by measuring its ability to be inhibited by the target peptide and potential cross-reactants.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • N-formylated peptide-protein conjugate (e.g., fMLP-BSA)

  • Primary antibody against the N-formylated peptide

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • N-formylated peptide (inhibitor) and potential cross-reactants (e.g., non-formylated peptide)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the N-formylated peptide-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the N-formylated peptide and potential cross-reactants in blocking buffer. In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the inhibitor peptides for 1-2 hours at room temperature.

  • Incubation: Add 100 µL of the antibody-inhibitor mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 for each peptide. A lower IC50 value indicates a higher binding affinity of the antibody for that specific peptide.

Flow Cytometry for Antibody Binding to Cell Surface Receptors

This protocol assesses the binding of an antibody to formyl peptide receptors on the surface of cells, such as neutrophils.

Materials:

  • Isolated neutrophils or a cell line expressing FPRs

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated primary antibody against the FPR

  • Unlabeled competing N-formylated peptide

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate neutrophils or harvest cultured cells expressing FPRs. Resuspend the cells in cold FACS buffer at a concentration of 1x10^6 cells/mL.

  • Competition (Optional): To assess specificity, pre-incubate a portion of the cells with an excess of the unlabeled N-formylated peptide for 30 minutes on ice.

  • Antibody Staining: Add the fluorochrome-conjugated primary antibody to the cell suspension at a predetermined optimal concentration.

  • Incubation: Incubate the cells for 30-60 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in 500 µL of FACS buffer.

  • Acquisition: Analyze the cells on a flow cytometer, gating on the live cell population.

  • Analysis: Determine the mean fluorescence intensity (MFI) of the stained cells. A significant reduction in MFI in the presence of the competing peptide indicates specific binding of the antibody to the receptor.

Signaling Pathways and Experimental Workflows

The interaction of N-formylated peptides with their G protein-coupled receptors (GPCRs) triggers a complex signaling cascade within the cell, leading to various cellular responses. Understanding these pathways is essential for interpreting the functional consequences of antibody-receptor interactions.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

Upon binding of an N-formylated peptide, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates downstream signaling through various effector molecules, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately resulting in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol N-formylated Peptide N-formylated Peptide FPR1 FPR1 N-formylated Peptide->FPR1 binds G_protein Gαβγ FPR1->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Akt Akt PIP3->Akt MAPK_cascade MAPK Cascade PKC->MAPK_cascade Cellular_Response Chemotaxis, Degranulation, ROS Production Ca_release->Cellular_Response Akt->MAPK_cascade MAPK_cascade->Cellular_Response

Caption: FPR1 signaling cascade upon ligand binding.

Experimental Workflow for Antibody Cross-Reactivity Analysis

A systematic workflow is essential for reliably assessing the cross-reactivity of an antibody against a panel of peptides. This workflow typically involves a primary screening assay followed by more detailed characterization of positive hits.

Cross_Reactivity_Workflow start Start: Select primary antibody and a panel of N-formylated and non-formylated peptides elisa Primary Screening: Competitive ELISA to determine IC50 for each peptide start->elisa data_analysis Data Analysis: Compare IC50 values to assess relative binding affinities elisa->data_analysis flow Secondary Validation: Flow cytometry competition assay on receptor-expressing cells data_analysis->flow High cross-reactivity functional Functional Assay: Neutrophil chemotaxis inhibition assay data_analysis->functional High cross-reactivity report Report: Summarize cross-reactivity profile in a comparative table data_analysis->report Low cross-reactivity flow->report functional->report

Caption: Workflow for assessing antibody cross-reactivity.

References

A Comparative Guide to the Synthesis of N-Formylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-formylated amino acids are crucial building blocks in medicinal chemistry and drug development. They are key components in the synthesis of various pharmaceuticals, including enzyme inhibitors and peptide-based drugs. The formyl group serves as an effective protecting group for the amine functionality of amino acids and is integral to the structure of biologically active formylated peptides. This guide provides an objective comparison of common synthesis methods for N-formylated amino acids, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The selection of an appropriate N-formylation method depends on several factors, including the specific amino acid substrate, desired yield, scalability, and the reaction conditions tolerated by other functional groups in the molecule. Below is a summary of the performance of several common methods for the N-formylation of various amino acids.

Synthesis MethodAmino Acid ExampleReported Yield (%)Reference
Acetic Formic Anhydride (in situ) General Amino Acids78-90[1]
Sterically Hindered Amines97-100[2]
Formic Acid / DCC tert-Butyl Amino Acid EstersHigh[2]
Peptidyl-Resin70-75[3]
Formic Acid (neat) AnilinesGood to Excellent[2]
Aliphatic AminesModerate[2]
Triethyl Orthoformate Amino Acid EstersGood[4][5]
Formamide L-Aspartic AcidQuantitative (by NMR)[6]
GlycineQuantitative (by NMR)[6]
Phenylalanine85% (by NMR)[6]

Experimental Workflows and Mechanisms

Visualizing the procedural flow and underlying chemical transformations is essential for understanding and implementing these synthesis methods.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep Prepare Formylating Agent (e.g., in situ generation of AFA) dissolve_aa Dissolve Amino Acid in Anhydrous Solvent add_reagent Add Formylating Agent at Controlled Temperature dissolve_aa->add_reagent monitor Monitor Reaction (e.g., by TLC) add_reagent->monitor quench Quench Reaction monitor->quench neutralize Neutralize with Base (e.g., NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (if necessary) dry_concentrate->purify

General experimental workflow for N-formylation.

afa_generation formic_acid Formic Acid afa Acetic Formic Anhydride (AFA) formic_acid->afa acetic_anhydride Acetic Anhydride acetic_anhydride->afa

In situ generation of Acetic Formic Anhydride.

Detailed Experimental Protocols

N-Formylation using Acetic Formic Anhydride (in situ)

This method is widely used due to its high reactivity and the excellent yields obtained.[2] The acetic formic anhydride (AFA) is typically generated in situ from formic acid and acetic anhydride.[1]

Advantages:

  • High yields for a wide range of amines, including sterically hindered ones.[2]

  • Rapid reaction times, often complete within 15 minutes.[2]

Disadvantages:

  • AFA is thermally unstable and sensitive to moisture, requiring anhydrous conditions.[7]

  • The in situ preparation is an exothermic reaction that requires careful temperature control.[1]

  • Potential for racemization of amino acid esters, though modifications exist to minimize this.[8]

Protocol:

  • Preparation of Acetic Formic Anhydride (in situ):

    • In a separate flask, cool an excess of formic acid (e.g., 3-5 equivalents) in an ice bath.

    • Slowly add acetic anhydride (1.5-2.5 equivalents) to the cooled formic acid with continuous stirring.

    • Maintain the temperature below 10 °C throughout the addition as the reaction is exothermic.[1]

    • Allow the mixture to stir for 15-30 minutes to ensure the complete formation of acetic formic anhydride.[1]

  • N-Formylation Reaction:

    • In a clean, dry round-bottom flask, dissolve the amino acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, THF).

    • Cool the amino acid solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared acetic formic anhydride solution to the amino acid solution with stirring.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of ice-cold water.[1]

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.[1]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).[1]

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-formylated product.

    • The product can be further purified by recrystallization or column chromatography if necessary.[1]

N-Formylation using Formic Acid and Dicyclohexylcarbodiimide (DCC)

This method is particularly useful for the formylation of amino acid esters, minimizing racemization.[2] It is also a preferred method for the N-terminal formylation of peptides during solid-phase synthesis.[3]

Advantages:

  • High yields for amino acid esters.[2]

  • Minimal racemization.[9]

  • Effective for solid-phase peptide synthesis.[3]

Disadvantages:

  • The byproduct, dicyclohexylurea (DCU), can be difficult to remove completely from the desired product.[9]

  • DCC is a known allergen and sensitizer.

Protocol (for solid-phase peptide synthesis):

  • Preparation of the Formylating Reagent:

    • In a flask, incubate formic acid (25 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (12.5 mmol) in diethyl ether (14.5 mL) at 0 °C for 4 hours.[9]

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).[9]

    • Reduce the volume of the filtrate by evaporation under vacuum.[9]

  • N-Formylation of Peptidyl-Resin:

    • Add the concentrated formylating solution to the peptidyl-resin in N,N-dimethylformamide (DMF) containing diisopropylethylamine (DIEA).[9]

    • Keep the reaction at 4 °C overnight to prevent the decomposition of formic acid.[9]

    • Monitor the completion of the formylation reaction using the Kaiser test.[3]

  • Cleavage and Isolation:

    • After the reaction is complete, wash the resin thoroughly to remove excess reagents.

    • Cleave the N-formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[3]

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the crude peptide by reverse-phase HPLC.

Conclusion

The synthesis of N-formylated amino acids can be achieved through various methods, each with its own set of advantages and limitations. The in situ generation of acetic formic anhydride is a robust and high-yielding method suitable for a broad range of substrates, provided that anhydrous conditions and careful temperature control are maintained. For the formylation of amino acid esters where minimizing racemization is critical, the formic acid/DCC method is a reliable choice, although the removal of the DCU byproduct needs to be considered. The choice of the optimal method will ultimately be guided by the specific requirements of the synthesis, including the nature of the amino acid, the scale of the reaction, and the available laboratory resources. This guide provides the necessary information to make an informed decision for the successful synthesis of N-formylated amino acids.

References

Safety Operating Guide

Proper Disposal of N-Formyl-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-Formyl-L-alanine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in the correct handling and disposal of this compound.

Pre-Disposal Preparations and Safety

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1][2]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][3]
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas.[4][5]

General Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper classification and disposal method for waste materials.

  • Containerization: Place the this compound waste into a suitable, tightly closed, and properly labeled container for disposal.[2][4]

  • Consult Regulations: It is essential to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification of the waste.[4]

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.[5][6]

  • Packaging for Transport: Ensure the waste is packaged in accordance with the requirements of the professional disposal service and any applicable transportation regulations.

Spill Cleanup and Disposal

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Ensure Ventilation: Handle the spill in a well-ventilated area.[2]

  • Avoid Dust Formation: Take measures to avoid the formation of dust.[2]

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For solid spills, vacuum, sweep up, or absorb with an inert material and place it into a suitable disposal container.[4]

  • Disposal of Cleanup Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste through a licensed professional waste disposal service.

Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.

start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Place Waste in a Labeled, Sealed Container ppe->container spill Is this a spill? container->spill cleanup Follow Spill Cleanup Procedure: - Ventilate Area - Avoid Dust - Absorb with Inert Material spill->cleanup Yes consult Consult Local, State, and Federal Regulations spill->consult No cleanup->container professional Contact Licensed Professional Waste Disposal Service consult->professional end Proper Disposal Complete professional->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Formyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Formyl-L-alanine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3] The recommended PPE is summarized in the table below.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects eyes from dust particles and potential splashes.
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile, neoprene).[3][5]Prevents direct skin contact with the chemical.
Lab Coat/CoverallsFire/flame resistant and impervious clothing.[4]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorFull-face respirator if exposure limits are exceeded or irritation occurs.[4]Protects the respiratory system from inhalation of dust particles.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ensure adequate ventilation in the handling area.[4][5]

  • Avoid the formation of dust and aerosols.[4][5]

  • Avoid contact with skin, eyes, and personal clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Use non-sparking tools to prevent electrostatic discharge.[4][5]

Storage:

  • Store in a tightly-closed container.[4][6]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[7][8]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation handling Handling & Weighing prep->handling Don PPE experiment Experimental Use handling->experiment Transfer Chemical decontamination Decontamination experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: Workflow for Safe Handling of this compound

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[6][7]

  • Chemical Disposal:

    • Do not allow the product to enter drains or sewage systems.[7][8]

    • Collect and arrange for disposal by a licensed professional waste disposal service.[4][5]

    • The waste generator is responsible for proper waste classification and disposal.[7][8]

  • Container Disposal:

    • Do not reuse empty containers.[6]

    • Dispose of as unused product in a suitable disposal container.[6]

First-Aid Measures

In the event of exposure to this compound, follow these first-aid measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[4][5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[5]

In all cases of exposure, consult a physician and show them the safety data sheet.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.